VU0155069
Description
Properties
IUPAC Name |
N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTQQAHGYYDG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of VU0155069
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 has emerged as a molecule of significant interest in cellular signaling and inflammation research. Initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1), subsequent studies have revealed a second, independent mechanism of action involving the direct inhibition of the NLRP3 inflammasome. This dual functionality positions this compound as a valuable tool for dissecting complex signaling pathways and as a potential lead compound for therapeutic development in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Dual Inhibition of PLD1 and the NLRP3 Inflammasome
This compound exerts its biological effects through two distinct and well-characterized mechanisms:
-
Selective Inhibition of Phospholipase D1 (PLD1): this compound is a potent and selective inhibitor of PLD1, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3][4] PA is a critical signaling lipid involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. By inhibiting PLD1, this compound effectively attenuates these downstream signaling events. The selectivity for PLD1 over its isoform, PLD2, is a key feature of this compound.[1]
-
PLD1-Independent Inhibition of the NLRP3 Inflammasome: Beyond its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in a manner that is independent of its PLD1 inhibitory activity.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[5][6] this compound has been demonstrated to block IL-1β production and caspase-1 activation in response to various inflammasome-activating signals.[5][6]
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
| Target | Assay Type | IC50 (nM) | Selectivity (vs. PLD2) | Reference |
| PLD1 | in vitro | 46 | ~20-fold | [1][3][4] |
| PLD2 | in vitro | 933 | - | [1][3][4] |
| PLD1 | Cellular | 110 | ~100-fold | [1] |
| PLD2 | Cellular | 1800 | - | [1] |
Table 1: Potency and Selectivity of this compound for PLD Isoforms.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231, 4T1, PMT (Cancer cell lines) | Transwell Migration | 0.2 µM - 20 µM | Marked reduction in cell migration | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 0.1 µM - 10 µM | Significant blockage of IL-1β production and caspase-1 activation | [5][6] |
Table 2: Cellular Effects of this compound.
Signaling Pathways and Experimental Workflows
PLD1 Signaling Pathway and Point of Inhibition by this compound
Caption: PLD1 signaling pathway and the inhibitory action of this compound.
NLRP3 Inflammasome Activation Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
Detailed Experimental Protocols
In Vitro PLD1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available phospholipase D activity assay kits.
Materials:
-
PLD Assay Buffer
-
PLD Substrate (e.g., Phosphatidylcholine)
-
PLD Probe (e.g., a fluorogenic or chromogenic probe that reacts with choline)
-
Enzyme Mix (containing choline (B1196258) oxidase and peroxidase)
-
Choline Standard
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a standard curve using the Choline Standard.
-
Sample Preparation: Prepare lysates from cells or purified PLD1 enzyme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in PLD Assay Buffer.
-
Reaction Setup: In a 96-well plate, add PLD Assay Buffer, the sample (cell lysate or purified enzyme), and the desired concentration of this compound or vehicle control.
-
Initiate Reaction: Add the PLD Substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the Enzyme Mix and PLD Probe to each well. Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: Determine the PLD1 activity from the standard curve and calculate the percent inhibition by this compound.
Cellular Inflammasome Activation and Inhibition Assay
This protocol is designed for use with bone marrow-derived macrophages (BMDMs).
Materials:
-
BMDMs
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in 24-well plates and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in complete medium.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Caspase-1 Activity Measurement: Measure caspase-1 activity in the supernatants using a specific caspase-1 activity assay kit, typically by monitoring the cleavage of a fluorogenic substrate.
-
Data Analysis: Determine the effect of this compound on IL-1β secretion and caspase-1 activity.
Transwell Migration Assay
This protocol is suitable for assessing the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well companion plates
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Inhibitor and Cell Seeding: In the upper chamber of the inserts, add the cell suspension in serum-free medium, along with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., methanol). Stain the cells with Crystal Violet solution.
-
Washing and Drying: Gently wash the inserts to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect.
Conclusion
This compound is a versatile chemical probe with a well-defined dual mechanism of action, targeting both PLD1-mediated signaling and NLRP3 inflammasome activation. This unique profile makes it an invaluable tool for researchers investigating the intricate roles of these pathways in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further research into its therapeutic potential. As with any pharmacological agent, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.
References
- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 3. researchhub.com [researchhub.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual-Edged Sword: A Technical Guide to the Mechanism of Action of VU0155069
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 has emerged as a molecule of significant interest in cellular signaling and inflammation research. Initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1), subsequent studies have revealed a second, independent mechanism of action involving the direct inhibition of the NLRP3 inflammasome. This dual functionality positions this compound as a valuable tool for dissecting complex signaling pathways and as a potential lead compound for therapeutic development in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Dual Inhibition of PLD1 and the NLRP3 Inflammasome
This compound exerts its biological effects through two distinct and well-characterized mechanisms:
-
Selective Inhibition of Phospholipase D1 (PLD1): this compound is a potent and selective inhibitor of PLD1, an enzyme responsible for hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3][4] PA is a critical signaling lipid involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation. By inhibiting PLD1, this compound effectively attenuates these downstream signaling events. The selectivity for PLD1 over its isoform, PLD2, is a key feature of this compound.[1]
-
PLD1-Independent Inhibition of the NLRP3 Inflammasome: Beyond its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in a manner that is independent of its PLD1 inhibitory activity.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[5][6] this compound has been demonstrated to block IL-1β production and caspase-1 activation in response to various inflammasome-activating signals.[5][6]
Quantitative Data Presentation
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
| Target | Assay Type | IC50 (nM) | Selectivity (vs. PLD2) | Reference |
| PLD1 | in vitro | 46 | ~20-fold | [1][3][4] |
| PLD2 | in vitro | 933 | - | [1][3][4] |
| PLD1 | Cellular | 110 | ~100-fold | [1] |
| PLD2 | Cellular | 1800 | - | [1] |
Table 1: Potency and Selectivity of this compound for PLD Isoforms.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231, 4T1, PMT (Cancer cell lines) | Transwell Migration | 0.2 µM - 20 µM | Marked reduction in cell migration | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 0.1 µM - 10 µM | Significant blockage of IL-1β production and caspase-1 activation | [5][6] |
Table 2: Cellular Effects of this compound.
Signaling Pathways and Experimental Workflows
PLD1 Signaling Pathway and Point of Inhibition by this compound
Caption: PLD1 signaling pathway and the inhibitory action of this compound.
NLRP3 Inflammasome Activation Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for characterizing this compound.
Detailed Experimental Protocols
In Vitro PLD1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available phospholipase D activity assay kits.
Materials:
-
PLD Assay Buffer
-
PLD Substrate (e.g., Phosphatidylcholine)
-
PLD Probe (e.g., a fluorogenic or chromogenic probe that reacts with choline)
-
Enzyme Mix (containing choline oxidase and peroxidase)
-
Choline Standard
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a standard curve using the Choline Standard.
-
Sample Preparation: Prepare lysates from cells or purified PLD1 enzyme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in PLD Assay Buffer.
-
Reaction Setup: In a 96-well plate, add PLD Assay Buffer, the sample (cell lysate or purified enzyme), and the desired concentration of this compound or vehicle control.
-
Initiate Reaction: Add the PLD Substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the Enzyme Mix and PLD Probe to each well. Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: Determine the PLD1 activity from the standard curve and calculate the percent inhibition by this compound.
Cellular Inflammasome Activation and Inhibition Assay
This protocol is designed for use with bone marrow-derived macrophages (BMDMs).
Materials:
-
BMDMs
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in 24-well plates and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours in complete medium.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Caspase-1 Activity Measurement: Measure caspase-1 activity in the supernatants using a specific caspase-1 activity assay kit, typically by monitoring the cleavage of a fluorogenic substrate.
-
Data Analysis: Determine the effect of this compound on IL-1β secretion and caspase-1 activity.
Transwell Migration Assay
This protocol is suitable for assessing the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well companion plates
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-containing medium (chemoattractant) to the lower chamber.
-
Inhibitor and Cell Seeding: In the upper chamber of the inserts, add the cell suspension in serum-free medium, along with the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a suitable fixative (e.g., methanol). Stain the cells with Crystal Violet solution.
-
Washing and Drying: Gently wash the inserts to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect.
Conclusion
This compound is a versatile chemical probe with a well-defined dual mechanism of action, targeting both PLD1-mediated signaling and NLRP3 inflammasome activation. This unique profile makes it an invaluable tool for researchers investigating the intricate roles of these pathways in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further research into its therapeutic potential. As with any pharmacological agent, careful experimental design and appropriate controls are paramount to generating robust and reproducible data.
References
- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 3. researchhub.com [researchhub.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoform Selectivity of VU0155069: A Technical Guide to its Preferential Inhibition of PLD1 over PLD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phospholipase D (PLD) inhibitor, VU0155069, with a specific focus on its selectivity for PLD1 over PLD2. The following sections detail the quantitative measures of this selectivity, the experimental protocols used to determine these values, and the relevant cellular signaling pathways.
Quantitative Selectivity of this compound
This compound demonstrates significant preferential inhibition of PLD1 over PLD2 in both biochemical and cellular assays. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The selectivity of this compound for PLD1 is evident from the substantial difference in its IC50 values for the two isoforms. In a purified enzyme (in vitro) biochemical assay, this compound inhibits PLD1 with an IC50 of 46 nM, while its IC50 for PLD2 is 933 nM, indicating a 20-fold selectivity for PLD1.[1] This selectivity is even more pronounced in a cellular context. In cellular assays, this compound exhibits an IC50 of 110 nM for PLD1 and 1800 nM for PLD2, demonstrating a remarkable 100-fold selectivity for PLD1.[1]
This differential inhibition allows for the use of this compound as a specific chemical probe to dissect the distinct cellular functions of PLD1 and PLD2.[1] For instance, at lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, whereas at higher concentrations (e.g., 20 µM), it can suppress the activity of both PLD1 and PLD2.[1]
| Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |
| In Vitro Biochemical Assay | 46 | 933 | ~20-fold |
| Cellular Assay | 110 | 1800 | ~100-fold |
Experimental Protocols
The determination of the isoform selectivity of this compound relies on robust in vitro and cellular-based assays. The following are detailed methodologies adapted from the primary literature describing the characterization of this inhibitor.
In Vitro PLD Enzyme Activity Assay (Amplex Red Assay)
This assay quantifies the enzymatic activity of purified PLD1 and PLD2 by measuring the production of choline (B1196258), a product of the hydrolysis of the substrate phosphatidylcholine (PC).
Materials:
-
Enzymes: Purified recombinant human PLD1 and PLD2.
-
Substrate: Phosphatidylcholine (PC).
-
Assay Buffer: 50 mM HEPES (pH 8.0), 3 mM CaCl2, 0.05% (w/v) Triton X-100.
-
Detection Reagents: Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase.
-
Inhibitor: this compound dissolved in DMSO.
Procedure:
-
Enzyme Preparation: Recombinant human PLD1 and PLD2 are expressed and purified. The final enzyme concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Assay Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, purified PLD enzyme (PLD1 or PLD2), and the desired concentration of this compound or DMSO vehicle control.
-
The reaction is initiated by the addition of the phosphatidylcholine substrate.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
Signal Detection:
-
After the incubation period, the detection reagents (Amplex Red, HRP, and choline oxidase) are added to each well.
-
The choline produced by the PLD reaction is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H2O2).
-
HRP, in the presence of H2O2, catalyzes the conversion of the non-fluorescent Amplex Red to the highly fluorescent resorufin.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of choline produced and thus reflects the PLD activity.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This assay measures the activity of PLD in intact cells by monitoring the formation of phosphatidylethanol (B1425624) (PEt), a specific product of PLD activity in the presence of ethanol.
Materials:
-
Cell Line: A suitable cell line endogenously expressing PLD1 and PLD2 (e.g., Calu-1 human lung carcinoma cells).
-
Radiolabel: [³H]palmitic acid.
-
PLD Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.
-
Ethanol: For the transphosphatidylation reaction.
-
Inhibitor: this compound dissolved in DMSO.
-
Lipid Extraction Reagents: Chloroform, methanol, hydrochloric acid.
-
Chromatography: Thin-layer chromatography (TLC) plates and solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).
Procedure:
-
Cell Culture and Labeling:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then labeled overnight with [³H]palmitic acid, which is incorporated into cellular phospholipids, including phosphatidylcholine.
-
-
Inhibitor Treatment and Stimulation:
-
The cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 30 minutes).
-
Ethanol is added to the culture medium to a final concentration of 1-2%.
-
PLD activity is stimulated by adding a PLD activator (e.g., PMA).
-
The cells are incubated for a further period (e.g., 30 minutes) to allow for the PLD-mediated formation of [³H]phosphatidylethanol.
-
-
Lipid Extraction:
-
The reaction is terminated by aspirating the medium and adding ice-cold methanol.
-
The cells are scraped, and lipids are extracted using a chloroform/methanol/hydrochloric acid mixture.
-
-
Chromatographic Separation and Quantification:
-
The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto a TLC plate.
-
The lipids are separated by developing the TLC plate in an appropriate solvent system.
-
The area corresponding to the [³H]phosphatidylethanol standard is scraped from the plate.
-
The radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]phosphatidylethanol formed is a direct measure of PLD activity.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the stimulated DMSO control.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PLD signaling pathway and the general workflow for determining inhibitor selectivity.
Caption: Simplified PLD signaling pathway showing activation of PLD1 and PLD2 by upstream signals, their hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA), and the preferential inhibition of PLD1 by this compound.
Caption: General experimental workflow for determining the isoform selectivity of a PLD inhibitor using in vitro biochemical assays.
References
The Isoform Selectivity of VU0155069: A Technical Guide to its Preferential Inhibition of PLD1 over PLD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phospholipase D (PLD) inhibitor, VU0155069, with a specific focus on its selectivity for PLD1 over PLD2. The following sections detail the quantitative measures of this selectivity, the experimental protocols used to determine these values, and the relevant cellular signaling pathways.
Quantitative Selectivity of this compound
This compound demonstrates significant preferential inhibition of PLD1 over PLD2 in both biochemical and cellular assays. The inhibitory potency is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The selectivity of this compound for PLD1 is evident from the substantial difference in its IC50 values for the two isoforms. In a purified enzyme (in vitro) biochemical assay, this compound inhibits PLD1 with an IC50 of 46 nM, while its IC50 for PLD2 is 933 nM, indicating a 20-fold selectivity for PLD1.[1] This selectivity is even more pronounced in a cellular context. In cellular assays, this compound exhibits an IC50 of 110 nM for PLD1 and 1800 nM for PLD2, demonstrating a remarkable 100-fold selectivity for PLD1.[1]
This differential inhibition allows for the use of this compound as a specific chemical probe to dissect the distinct cellular functions of PLD1 and PLD2.[1] For instance, at lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, whereas at higher concentrations (e.g., 20 µM), it can suppress the activity of both PLD1 and PLD2.[1]
| Assay Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |
| In Vitro Biochemical Assay | 46 | 933 | ~20-fold |
| Cellular Assay | 110 | 1800 | ~100-fold |
Experimental Protocols
The determination of the isoform selectivity of this compound relies on robust in vitro and cellular-based assays. The following are detailed methodologies adapted from the primary literature describing the characterization of this inhibitor.
In Vitro PLD Enzyme Activity Assay (Amplex Red Assay)
This assay quantifies the enzymatic activity of purified PLD1 and PLD2 by measuring the production of choline, a product of the hydrolysis of the substrate phosphatidylcholine (PC).
Materials:
-
Enzymes: Purified recombinant human PLD1 and PLD2.
-
Substrate: Phosphatidylcholine (PC).
-
Assay Buffer: 50 mM HEPES (pH 8.0), 3 mM CaCl2, 0.05% (w/v) Triton X-100.
-
Detection Reagents: Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase.
-
Inhibitor: this compound dissolved in DMSO.
Procedure:
-
Enzyme Preparation: Recombinant human PLD1 and PLD2 are expressed and purified. The final enzyme concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Assay Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, purified PLD enzyme (PLD1 or PLD2), and the desired concentration of this compound or DMSO vehicle control.
-
The reaction is initiated by the addition of the phosphatidylcholine substrate.
-
The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
-
Signal Detection:
-
After the incubation period, the detection reagents (Amplex Red, HRP, and choline oxidase) are added to each well.
-
The choline produced by the PLD reaction is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H2O2).
-
HRP, in the presence of H2O2, catalyzes the conversion of the non-fluorescent Amplex Red to the highly fluorescent resorufin.
-
The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of choline produced and thus reflects the PLD activity.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This assay measures the activity of PLD in intact cells by monitoring the formation of phosphatidylethanol (PEt), a specific product of PLD activity in the presence of ethanol.
Materials:
-
Cell Line: A suitable cell line endogenously expressing PLD1 and PLD2 (e.g., Calu-1 human lung carcinoma cells).
-
Radiolabel: [³H]palmitic acid.
-
PLD Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.
-
Ethanol: For the transphosphatidylation reaction.
-
Inhibitor: this compound dissolved in DMSO.
-
Lipid Extraction Reagents: Chloroform, methanol, hydrochloric acid.
-
Chromatography: Thin-layer chromatography (TLC) plates and solvent system (e.g., ethyl acetate/iso-octane/acetic acid/water).
Procedure:
-
Cell Culture and Labeling:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then labeled overnight with [³H]palmitic acid, which is incorporated into cellular phospholipids, including phosphatidylcholine.
-
-
Inhibitor Treatment and Stimulation:
-
The cells are pre-incubated with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 30 minutes).
-
Ethanol is added to the culture medium to a final concentration of 1-2%.
-
PLD activity is stimulated by adding a PLD activator (e.g., PMA).
-
The cells are incubated for a further period (e.g., 30 minutes) to allow for the PLD-mediated formation of [³H]phosphatidylethanol.
-
-
Lipid Extraction:
-
The reaction is terminated by aspirating the medium and adding ice-cold methanol.
-
The cells are scraped, and lipids are extracted using a chloroform/methanol/hydrochloric acid mixture.
-
-
Chromatographic Separation and Quantification:
-
The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto a TLC plate.
-
The lipids are separated by developing the TLC plate in an appropriate solvent system.
-
The area corresponding to the [³H]phosphatidylethanol standard is scraped from the plate.
-
The radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]phosphatidylethanol formed is a direct measure of PLD activity.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the stimulated DMSO control.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PLD signaling pathway and the general workflow for determining inhibitor selectivity.
Caption: Simplified PLD signaling pathway showing activation of PLD1 and PLD2 by upstream signals, their hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA), and the preferential inhibition of PLD1 by this compound.
Caption: General experimental workflow for determining the isoform selectivity of a PLD inhibitor using in vitro biochemical assays.
References
The Biological Functions of PLD1 Inhibition by VU0155069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological functions of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1). This compound has emerged as a critical tool for elucidating the multifaceted roles of PLD1 in cellular signaling, with significant implications for various pathological conditions. This document details the mechanism of action of this compound, its effects on key signaling pathways such as the mTOR and actin cytoskeleton pathways, and its functional consequences in cancer, neuroinflammation, and inflammatory disorders. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction to Phospholipase D1 (PLD1) and this compound
Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two major PLD isoforms, PLD1 and PLD2, have been identified.[3] While both isoforms catalyze the same reaction, they differ in their regulation, subcellular localization, and basal activity, suggesting distinct physiological roles.[1]
This compound is a potent and selective small molecule inhibitor of PLD1.[3] Its high selectivity for PLD1 over PLD2 makes it an invaluable pharmacological tool to dissect the specific functions of PLD1 in complex biological systems.[3] This guide will explore the key biological consequences of PLD1 inhibition using this compound.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a PLD1 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potency and selectivity.
| Assay Type | Target | IC50 Value | Selectivity (over PLD2) | Reference |
| Biochemical Assay | PLD1 | 46 nM | ~20-fold | [3] |
| Biochemical Assay | PLD2 | 933 nM | - | [3] |
| Cellular Assay | PLD1 | 110 nM | ~100-fold | [3] |
| Cellular Assay | PLD2 | 1800 nM | - | [3] |
Table 1: IC50 Values of this compound in Biochemical and Cellular Assays.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |
| 4T1 (Mouse Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |
| PMT (Mouse Mammary Tumor) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |
| Glioma Cell Lines | Proliferation & Migration | 1 µM | Decreased proliferation and migration | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activity | 10 µM | Strongly inhibited caspase-1 activity | [5] |
| PC12 (Pheochromocytoma) | Secretory Vesicle Fusion | 500 nM | Reduced frequency of fusion events | [2] |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays.
Key Biological Functions and Signaling Pathways
Inhibition of PLD1 by this compound impacts several critical cellular functions and signaling pathways.
Cancer: Inhibition of Cell Migration and Invasion
A significant body of evidence highlights the role of PLD1 in promoting cancer progression, particularly in cell migration and invasion.[1][3][4] this compound has been shown to effectively block the invasive migration of various cancer cell lines, including breast and glioma cells.[3][4] At lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, leading to a marked reduction in cell migration.[3] Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2.[3]
The anti-invasive effect of this compound is linked to its impact on the actin cytoskeleton. PLD1-generated PA is known to influence actin dynamics, and its inhibition likely disrupts the cytoskeletal rearrangements necessary for cell motility.
Caption: PLD1 signaling in cancer cell migration and its inhibition by this compound.
Neurobiology: Attenuation of Neuroinflammation and Synaptotoxicity
In the context of neurodegenerative diseases like Alzheimer's disease (AD), elevated PLD1 expression has been associated with synaptic dysfunction.[6] Studies using this compound in a mouse model of AD demonstrated that chronic treatment can attenuate PLD1 expression in hippocampal subregions, leading to improved cognitive function and preservation of dendritic spine morphology.[6] This suggests that PLD1 inhibition can protect against Aβ- and tau-driven synaptotoxicity.[6]
Inflammation: Inhibition of Inflammasome Activation
This compound has been shown to have potent anti-inflammatory effects by inhibiting the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β.[5][7][8] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity.[7][8] this compound significantly blocks IL-1β production, caspase-1 activation, and pyroptosis in response to various inflammasome activators.[7][8] It achieves this by indirectly inhibiting caspase-1 activity, rather than affecting upstream signaling events like MAPK activation or ASC oligomerization.[5][8] This dual activity of this compound as a PLD1 inhibitor and an inflammasome inhibitor makes it a particularly interesting compound for studying and potentially treating inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
The Biological Functions of PLD1 Inhibition by VU0155069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological functions of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1). This compound has emerged as a critical tool for elucidating the multifaceted roles of PLD1 in cellular signaling, with significant implications for various pathological conditions. This document details the mechanism of action of this compound, its effects on key signaling pathways such as the mTOR and actin cytoskeleton pathways, and its functional consequences in cancer, neuroinflammation, and inflammatory disorders. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction to Phospholipase D1 (PLD1) and this compound
Phospholipase D (PLD) enzymes are a superfamily of phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate phosphatidic acid (PA) and choline.[1] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two major PLD isoforms, PLD1 and PLD2, have been identified.[3] While both isoforms catalyze the same reaction, they differ in their regulation, subcellular localization, and basal activity, suggesting distinct physiological roles.[1]
This compound is a potent and selective small molecule inhibitor of PLD1.[3] Its high selectivity for PLD1 over PLD2 makes it an invaluable pharmacological tool to dissect the specific functions of PLD1 in complex biological systems.[3] This guide will explore the key biological consequences of PLD1 inhibition using this compound.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as a PLD1 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potency and selectivity.
| Assay Type | Target | IC50 Value | Selectivity (over PLD2) | Reference |
| Biochemical Assay | PLD1 | 46 nM | ~20-fold | [3] |
| Biochemical Assay | PLD2 | 933 nM | - | [3] |
| Cellular Assay | PLD1 | 110 nM | ~100-fold | [3] |
| Cellular Assay | PLD2 | 1800 nM | - | [3] |
Table 1: IC50 Values of this compound in Biochemical and Cellular Assays.
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |
| 4T1 (Mouse Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |
| PMT (Mouse Mammary Tumor) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [3] |
| Glioma Cell Lines | Proliferation & Migration | 1 µM | Decreased proliferation and migration | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activity | 10 µM | Strongly inhibited caspase-1 activity | [5] |
| PC12 (Pheochromocytoma) | Secretory Vesicle Fusion | 500 nM | Reduced frequency of fusion events | [2] |
Table 2: Effective Concentrations of this compound in Various Cell-Based Assays.
Key Biological Functions and Signaling Pathways
Inhibition of PLD1 by this compound impacts several critical cellular functions and signaling pathways.
Cancer: Inhibition of Cell Migration and Invasion
A significant body of evidence highlights the role of PLD1 in promoting cancer progression, particularly in cell migration and invasion.[1][3][4] this compound has been shown to effectively block the invasive migration of various cancer cell lines, including breast and glioma cells.[3][4] At lower concentrations (e.g., 0.2 µM), this compound selectively inhibits PLD1, leading to a marked reduction in cell migration.[3] Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2.[3]
The anti-invasive effect of this compound is linked to its impact on the actin cytoskeleton. PLD1-generated PA is known to influence actin dynamics, and its inhibition likely disrupts the cytoskeletal rearrangements necessary for cell motility.
Caption: PLD1 signaling in cancer cell migration and its inhibition by this compound.
Neurobiology: Attenuation of Neuroinflammation and Synaptotoxicity
In the context of neurodegenerative diseases like Alzheimer's disease (AD), elevated PLD1 expression has been associated with synaptic dysfunction.[6] Studies using this compound in a mouse model of AD demonstrated that chronic treatment can attenuate PLD1 expression in hippocampal subregions, leading to improved cognitive function and preservation of dendritic spine morphology.[6] This suggests that PLD1 inhibition can protect against Aβ- and tau-driven synaptotoxicity.[6]
Inflammation: Inhibition of Inflammasome Activation
This compound has been shown to have potent anti-inflammatory effects by inhibiting the activation of the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β.[5][7][8] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity.[7][8] this compound significantly blocks IL-1β production, caspase-1 activation, and pyroptosis in response to various inflammasome activators.[7][8] It achieves this by indirectly inhibiting caspase-1 activity, rather than affecting upstream signaling events like MAPK activation or ASC oligomerization.[5][8] This dual activity of this compound as a PLD1 inhibitor and an inflammasome inhibitor makes it a particularly interesting compound for studying and potentially treating inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
The PLD1 Inhibitor VU0155069: A Technical Guide to its Impact on Phosphatidic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, with a core focus on its effect on the production of the critical second messenger, phosphatidic acid (PA). This document details the quantitative inhibitory action of this compound, outlines experimental protocols for assessing its impact on PA levels, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: this compound and Phosphatidic Acid Synthesis
Phospholipase D (PLD) enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate phosphatidic acid (PA) and choline.[1] PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two primary PLD isoforms exist: PLD1 and PLD2.[1]
This compound is a potent and selective small molecule inhibitor of PLD1.[3] By specifically targeting PLD1, this compound provides a powerful tool to dissect the isoform-specific roles of PLD1 in cellular physiology and pathology, primarily through the modulation of PA production.[3][4] Understanding the precise effects of this compound on PA synthesis is therefore critical for its application in research and potential therapeutic development.
Quantitative Effects of this compound on PLD Activity
The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. These values are essential for designing experiments and interpreting results.
| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |
| In Vitro | PLD1 | 46 nM | ~20-fold | [3] |
| PLD2 | 933 nM | [3] | ||
| Cellular | PLD1 | 110 nM | ~100-fold | [3] |
| PLD2 | 1800 nM | [3] |
Table 1: Inhibitory Potency (IC50) of this compound against PLD1 and PLD2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for PLD1 over PLD2 in both biochemical and cell-based assays.
Experimental Protocols for Measuring Phosphatidic Acid Levels
Accurate quantification of changes in phosphatidic acid levels upon treatment with this compound is fundamental to understanding its mechanism of action. Below are detailed methodologies for key experiments.
Lipid Extraction and Mass Spectrometry-based Quantification of Phosphatidic Acid
This protocol provides a robust method for the absolute quantification of various PA species.
a. Cell Culture and Treatment:
-
Culture cells of interest (e.g., RAW264.7 macrophages) in appropriate media and conditions.[5]
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
b. Subcellular Fractionation (Optional):
-
Scrape and homogenize cells in an isolation medium (e.g., 250 mM sucrose, 10 mM HEPES-Tris, pH 7.4).[5]
-
Perform differential centrifugation to isolate specific organelles if desired.[5]
c. Lipid Extraction (Bligh-Dyer Method):
-
To a sample containing a known amount of protein (e.g., 200 µg), add chloroform (B151607) and methanol (B129727) to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).[5]
-
Add an internal standard, such as an odd-chained PA (e.g., 17:0/17:0-PA), which is not naturally present in the cells.[5]
-
Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.[5]
-
Collect the lower organic phase containing the lipids.[5]
-
Re-extract the aqueous phase with chloroform to maximize lipid recovery.[5]
-
Dry the pooled organic phases under a stream of nitrogen.
d. Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Perform LC-MS/MS analysis to separate and identify individual PA species based on their mass-to-charge ratio and fragmentation patterns.[6]
-
Quantify the amount of each PA species relative to the internal standard.[6]
Fluorometric Coupled Enzyme Assay for Total Phosphatidic Acid
This method offers a sensitive and high-throughput alternative for measuring total PA levels.[7][8]
a. Lipid Extraction:
-
Perform lipid extraction from cell lysates as described in the previous protocol.
b. Solubilization and Enzymatic Reaction:
-
Solubilize the dried lipid extract in a buffer containing a nonionic detergent like Triton X-100.[7]
-
Add lipase (B570770) to hydrolyze PA, producing glycerol-3-phosphate (G3P).[8]
-
Inactivate the lipase by heat treatment.[7]
-
Add glycerol-3-phosphate oxidase to oxidize G3P, generating hydrogen peroxide.[8]
-
In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[8]
c. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for resorufin).[7]
-
Calculate the PA concentration by comparing the sample fluorescence to a standard curve generated with known concentrations of PA.[9]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.
References
- 1. cusabio.com [cusabio.com]
- 2. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 8. Enzymatic measurement of phosphatidic acid in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
The PLD1 Inhibitor VU0155069: A Technical Guide to its Impact on Phosphatidic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, with a core focus on its effect on the production of the critical second messenger, phosphatidic acid (PA). This document details the quantitative inhibitory action of this compound, outlines experimental protocols for assessing its impact on PA levels, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: this compound and Phosphatidic Acid Synthesis
Phospholipase D (PLD) enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate phosphatidic acid (PA) and choline.[1] PA is a crucial lipid second messenger that regulates a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] In mammals, two primary PLD isoforms exist: PLD1 and PLD2.[1]
This compound is a potent and selective small molecule inhibitor of PLD1.[3] By specifically targeting PLD1, this compound provides a powerful tool to dissect the isoform-specific roles of PLD1 in cellular physiology and pathology, primarily through the modulation of PA production.[3][4] Understanding the precise effects of this compound on PA synthesis is therefore critical for its application in research and potential therapeutic development.
Quantitative Effects of this compound on PLD Activity
The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. These values are essential for designing experiments and interpreting results.
| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |
| In Vitro | PLD1 | 46 nM | ~20-fold | [3] |
| PLD2 | 933 nM | [3] | ||
| Cellular | PLD1 | 110 nM | ~100-fold | [3] |
| PLD2 | 1800 nM | [3] |
Table 1: Inhibitory Potency (IC50) of this compound against PLD1 and PLD2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for PLD1 over PLD2 in both biochemical and cell-based assays.
Experimental Protocols for Measuring Phosphatidic Acid Levels
Accurate quantification of changes in phosphatidic acid levels upon treatment with this compound is fundamental to understanding its mechanism of action. Below are detailed methodologies for key experiments.
Lipid Extraction and Mass Spectrometry-based Quantification of Phosphatidic Acid
This protocol provides a robust method for the absolute quantification of various PA species.
a. Cell Culture and Treatment:
-
Culture cells of interest (e.g., RAW264.7 macrophages) in appropriate media and conditions.[5]
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
b. Subcellular Fractionation (Optional):
-
Scrape and homogenize cells in an isolation medium (e.g., 250 mM sucrose, 10 mM HEPES-Tris, pH 7.4).[5]
-
Perform differential centrifugation to isolate specific organelles if desired.[5]
c. Lipid Extraction (Bligh-Dyer Method):
-
To a sample containing a known amount of protein (e.g., 200 µg), add chloroform and methanol to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).[5]
-
Add an internal standard, such as an odd-chained PA (e.g., 17:0/17:0-PA), which is not naturally present in the cells.[5]
-
Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.[5]
-
Collect the lower organic phase containing the lipids.[5]
-
Re-extract the aqueous phase with chloroform to maximize lipid recovery.[5]
-
Dry the pooled organic phases under a stream of nitrogen.
d. Mass Spectrometry Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).
-
Perform LC-MS/MS analysis to separate and identify individual PA species based on their mass-to-charge ratio and fragmentation patterns.[6]
-
Quantify the amount of each PA species relative to the internal standard.[6]
Fluorometric Coupled Enzyme Assay for Total Phosphatidic Acid
This method offers a sensitive and high-throughput alternative for measuring total PA levels.[7][8]
a. Lipid Extraction:
-
Perform lipid extraction from cell lysates as described in the previous protocol.
b. Solubilization and Enzymatic Reaction:
-
Solubilize the dried lipid extract in a buffer containing a nonionic detergent like Triton X-100.[7]
-
Add lipase to hydrolyze PA, producing glycerol-3-phosphate (G3P).[8]
-
Inactivate the lipase by heat treatment.[7]
-
Add glycerol-3-phosphate oxidase to oxidize G3P, generating hydrogen peroxide.[8]
-
In the presence of horseradish peroxidase, the hydrogen peroxide reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[8]
c. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 544 nm excitation and 590 nm emission for resorufin).[7]
-
Calculate the PA concentration by comparing the sample fluorescence to a standard curve generated with known concentrations of PA.[9]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.
References
- 1. cusabio.com [cusabio.com]
- 2. Temporal Production of the Signaling Lipid Phosphatidic Acid by Phospholipase D2 Determines the Output of Extracellular Signal-Regulated Kinase Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 8. Enzymatic measurement of phosphatidic acid in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
The Role of VU0155069 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a diverse array of cellular processes. This technical guide provides an in-depth analysis of the role of this compound in modulating key cell signaling pathways. By catalytically hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 is a critical node in signaling networks that regulate inflammation, cancer progression, and developmental pathways. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and provides visual representations of the signaling pathways it modulates. The primary focus will be on its impact on inflammasome activation, cancer cell invasion, and the Wnt/β-catenin signaling cascade.
Introduction to this compound
This compound is a well-characterized selective inhibitor of PLD1.[1][2][3][4][5] Its selectivity for PLD1 over its isoform, PLD2, makes it a valuable tool for dissecting the specific roles of PLD1 in cellular signaling. The chemical name for this compound is N-[(1S)-2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide, and its CAS numbers are 1130067-06-9 and 1781834-89-6.[2][3][4][5] Understanding the molecular interactions of this compound is crucial for its application in research and potential therapeutic development.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |
| PLD1 | In vitro | 46 nM | ~20-fold | [1][2][3][4] |
| PLD2 | In vitro | 933 nM | - | [1][2][4] |
| PLD1 | Cellular | 110 nM | ~100-fold | [1] |
| PLD2 | Cellular | 1800 nM | - | [1] |
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231, 4T1, PMT (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Significant blockade of IL-1β production and caspase-1 activation | [6][7] |
| Colorectal Cancer Cells | Wnt/β-catenin Signaling | Not specified | Downregulation of β-catenin expression | [8] |
Role in Key Cell Signaling Pathways
This compound, through its inhibition of PLD1, modulates several critical signaling pathways implicated in disease.
Inhibition of the NLRP3 Inflammasome Pathway
The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β.[6] Studies have shown that this compound can significantly block IL-1β production, caspase-1 activation, and subsequent pyroptosis in response to various inflammasome-activating signals.[6][7] Interestingly, this inhibition appears to be independent of PLD1's enzymatic activity and occurs downstream of ASC oligomerization but upstream of caspase-1 activation, suggesting an indirect inhibitory mechanism on caspase-1.[6][7] this compound does not affect the upstream activation of signaling molecules like MAPK, Akt, or NF-κB, nor does it impact mitochondrial ROS generation or calcium influx.[6][7]
Attenuation of Cancer Cell Invasion and Migration
PLD1 activity is frequently upregulated in various cancers and has been linked to increased cell proliferation, survival, and metastasis.[1] this compound has been shown to strongly inhibit the invasive migration of several cancer cell lines.[1][4] The underlying mechanism involves the role of PLD1 in cytoskeletal reorganization, membrane trafficking, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating invasion. By inhibiting PLD1, this compound disrupts these processes, leading to a reduction in cancer cell motility.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. PLD1 has been identified as a downstream target of the Wnt/β-catenin pathway and also acts as a positive feedback regulator. Inhibition of PLD1 by this compound has been shown to downregulate β-catenin expression. This occurs, in part, through the upregulation of miR-4496, a microRNA that targets β-catenin for degradation. By disrupting this positive feedback loop, this compound can attenuate the oncogenic signaling driven by an overactive Wnt/β-catenin pathway.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the function of this compound.
In Vitro PLD Activity Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of PLD1.
-
Materials:
-
Recombinant human PLD1 enzyme
-
This compound
-
[³H]-phosphatidylcholine (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂, 100 mM KCl)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and [³H]-phosphatidylcholine.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant PLD1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Separate the lipid phase containing the product, [³H]-phosphatidic acid, from the aqueous phase.
-
Quantify the amount of [³H]-phosphatidic acid produced using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Transwell Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (with 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed the lower chamber of the 24-well plates with medium containing a chemoattractant (e.g., 10% FBS).
-
Pre-treat the cancer cells with various concentrations of this compound or vehicle in serum-free medium for a specified time (e.g., 1 hour).
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts in serum-free medium.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution.
-
Stain the fixed cells with the staining solution.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in representative fields under a microscope.
-
Caspase-1 Activity Assay
This assay measures the effect of this compound on caspase-1 activation in macrophages following inflammasome stimulation.
-
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or other inflammasome activators (e.g., ATP, MSU)
-
This compound
-
Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., Ac-YVAD-pNA)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prime the BMDMs in a 96-well plate with LPS (e.g., 1 µg/mL) for 4 hours.
-
Treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the inflammasome by adding an activator like nigericin (e.g., 10 µM) for 30 minutes.
-
Collect the cell culture supernatants.
-
To measure caspase-1 activity in the supernatant, add the caspase-1 substrate from the assay kit.
-
Incubate at 37°C for the time recommended by the kit manufacturer.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of caspase-1 activity relative to the vehicle-treated control.
-
Conclusion
This compound is a powerful and selective inhibitor of PLD1 that serves as an invaluable tool for elucidating the complex roles of this enzyme in cell signaling. Its ability to modulate critical pathways such as inflammasome activation, cancer cell invasion, and Wnt/β-catenin signaling highlights the therapeutic potential of targeting PLD1 in a range of diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the multifaceted functions of PLD1 and the utility of its selective inhibition by this compound. Further research into the precise molecular mechanisms of this compound's action, particularly its indirect inhibition of caspase-1, will undoubtedly open new avenues for therapeutic intervention.
References
- 1. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of caspase-1 polymerization and its inhibition by a new capping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VU0155069 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a diverse array of cellular processes. This technical guide provides an in-depth analysis of the role of this compound in modulating key cell signaling pathways. By catalytically hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 is a critical node in signaling networks that regulate inflammation, cancer progression, and developmental pathways. This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and provides visual representations of the signaling pathways it modulates. The primary focus will be on its impact on inflammasome activation, cancer cell invasion, and the Wnt/β-catenin signaling cascade.
Introduction to this compound
This compound is a well-characterized selective inhibitor of PLD1.[1][2][3][4][5] Its selectivity for PLD1 over its isoform, PLD2, makes it a valuable tool for dissecting the specific roles of PLD1 in cellular signaling. The chemical name for this compound is N-[(1S)-2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide, and its CAS numbers are 1130067-06-9 and 1781834-89-6.[2][3][4][5] Understanding the molecular interactions of this compound is crucial for its application in research and potential therapeutic development.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |
| PLD1 | In vitro | 46 nM | ~20-fold | [1][2][3][4] |
| PLD2 | In vitro | 933 nM | - | [1][2][4] |
| PLD1 | Cellular | 110 nM | ~100-fold | [1] |
| PLD2 | Cellular | 1800 nM | - | [1] |
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| MDA-MB-231, 4T1, PMT (Breast Cancer) | Transwell Migration | 0.2 µM - 20 µM | Markedly reduced migration | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Significant blockade of IL-1β production and caspase-1 activation | [6][7] |
| Colorectal Cancer Cells | Wnt/β-catenin Signaling | Not specified | Downregulation of β-catenin expression | [8] |
Role in Key Cell Signaling Pathways
This compound, through its inhibition of PLD1, modulates several critical signaling pathways implicated in disease.
Inhibition of the NLRP3 Inflammasome Pathway
The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β.[6] Studies have shown that this compound can significantly block IL-1β production, caspase-1 activation, and subsequent pyroptosis in response to various inflammasome-activating signals.[6][7] Interestingly, this inhibition appears to be independent of PLD1's enzymatic activity and occurs downstream of ASC oligomerization but upstream of caspase-1 activation, suggesting an indirect inhibitory mechanism on caspase-1.[6][7] this compound does not affect the upstream activation of signaling molecules like MAPK, Akt, or NF-κB, nor does it impact mitochondrial ROS generation or calcium influx.[6][7]
Attenuation of Cancer Cell Invasion and Migration
PLD1 activity is frequently upregulated in various cancers and has been linked to increased cell proliferation, survival, and metastasis.[1] this compound has been shown to strongly inhibit the invasive migration of several cancer cell lines.[1][4] The underlying mechanism involves the role of PLD1 in cytoskeletal reorganization, membrane trafficking, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, facilitating invasion. By inhibiting PLD1, this compound disrupts these processes, leading to a reduction in cancer cell motility.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. PLD1 has been identified as a downstream target of the Wnt/β-catenin pathway and also acts as a positive feedback regulator. Inhibition of PLD1 by this compound has been shown to downregulate β-catenin expression. This occurs, in part, through the upregulation of miR-4496, a microRNA that targets β-catenin for degradation. By disrupting this positive feedback loop, this compound can attenuate the oncogenic signaling driven by an overactive Wnt/β-catenin pathway.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the function of this compound.
In Vitro PLD Activity Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of PLD1.
-
Materials:
-
Recombinant human PLD1 enzyme
-
This compound
-
[³H]-phosphatidylcholine (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM MgCl₂, 100 mM KCl)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and [³H]-phosphatidylcholine.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant PLD1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Separate the lipid phase containing the product, [³H]-phosphatidic acid, from the aqueous phase.
-
Quantify the amount of [³H]-phosphatidic acid produced using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Transwell Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (with 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed the lower chamber of the 24-well plates with medium containing a chemoattractant (e.g., 10% FBS).
-
Pre-treat the cancer cells with various concentrations of this compound or vehicle in serum-free medium for a specified time (e.g., 1 hour).
-
Seed the pre-treated cells into the upper chamber of the Transwell inserts in serum-free medium.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixing solution.
-
Stain the fixed cells with the staining solution.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in representative fields under a microscope.
-
Caspase-1 Activity Assay
This assay measures the effect of this compound on caspase-1 activation in macrophages following inflammasome stimulation.
-
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Nigericin or other inflammasome activators (e.g., ATP, MSU)
-
This compound
-
Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., Ac-YVAD-pNA)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prime the BMDMs in a 96-well plate with LPS (e.g., 1 µg/mL) for 4 hours.
-
Treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the inflammasome by adding an activator like nigericin (e.g., 10 µM) for 30 minutes.
-
Collect the cell culture supernatants.
-
To measure caspase-1 activity in the supernatant, add the caspase-1 substrate from the assay kit.
-
Incubate at 37°C for the time recommended by the kit manufacturer.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of caspase-1 activity relative to the vehicle-treated control.
-
Conclusion
This compound is a powerful and selective inhibitor of PLD1 that serves as an invaluable tool for elucidating the complex roles of this enzyme in cell signaling. Its ability to modulate critical pathways such as inflammasome activation, cancer cell invasion, and Wnt/β-catenin signaling highlights the therapeutic potential of targeting PLD1 in a range of diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the multifaceted functions of PLD1 and the utility of its selective inhibition by this compound. Further research into the precise molecular mechanisms of this compound's action, particularly its indirect inhibition of caspase-1, will undoubtedly open new avenues for therapeutic intervention.
References
- 1. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of caspase-1 polymerization and its inhibition by a new capping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The PLD1 Inhibitor VU0155069: A Deep Dive into its Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VU0155069, a selective inhibitor of phospholipase D1 (PLD1), has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, particularly its role in inhibiting the inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and the signaling pathways involved in its anti-inflammatory effects.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including sepsis, autoimmune disorders, and neurodegenerative diseases. The inflammasome, a multiprotein complex that plays a central role in the innate immune system, is a key driver of inflammation through its activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Recent research has identified this compound as a significant inhibitor of inflammasome activation, highlighting its therapeutic potential in a range of inflammatory conditions.[1][2] This guide will explore the experimental evidence supporting the anti-inflammatory effects of this compound.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound in Bone Marrow-Derived Macrophages (BMDMs)
| Inflammatory Stimulus | This compound Concentration (µM) | Target Cytokine | Percent Inhibition | Reference |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 0.1 | IL-1β | Not specified | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 0.5 | IL-1β | Not specified | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 2 | IL-1β | Not specified | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | IL-1β | Almost complete | [1] |
| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | IL-1β | Significant | [1] |
| LPS (1 µg/ml) + dsDNA (1 µg/ml) | 10 | IL-1β | Significant | [1] |
| LPS (1 µg/ml) + Flagellin (1 µg/ml) | 10 | IL-1β | Significant | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | TNF-α | Not significant | [1] |
Table 2: In Vitro Inhibition of Inflammasome-Related Activities by this compound in BMDMs
| Inflammatory Stimulus | This compound Concentration (µM) | Assay | Endpoint | Percent Inhibition | Reference |
| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | Caspase-1 Activity Assay | Caspase-1 Activity | Almost complete | [1] |
| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |
| LPS (1 µg/ml) + dsDNA (1 µg/ml) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |
Table 3: In Vivo Efficacy of this compound in a Sepsis Model
| Animal Model | Treatment | Outcome | Result | Reference |
| Cecal Ligation and Puncture (CLP)-induced sepsis in mice | This compound | Survival Rate | Strongly enhanced | [1][2] |
| CLP-induced sepsis in mice | This compound | Lung Inflammation | Inhibited | [1][2] |
| CLP-induced sepsis in mice | This compound | Leukocyte Apoptosis | Inhibited | [1][2] |
| CLP-induced sepsis in mice | This compound | Pro-inflammatory Cytokine Production (especially IL-1β) | Inhibited | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Macrophage Inflammatory Assay
Objective: To assess the effect of this compound on pro-inflammatory cytokine production in macrophages.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Cell Seeding: BMDMs are seeded in 12-well plates at a density of 1 x 10^5 cells per well.
-
Priming: Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 4 hours.
-
Treatment: Following priming, cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 2, 10 µM) or vehicle control (DMSO).
-
Stimulation: Inflammasome activation is induced by adding stimuli such as Monosodium Urate (MSU) (300 µg/ml), Nigericin (10 µM), dsDNA (1 µg/ml), or Flagellin (1 µg/ml).
-
Incubation: Cells are incubated for a specified period (e.g., 30 minutes for Nigericin, 16 hours for others).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of IL-1β and TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Caspase-1 Activity Assay
Objective: To determine the effect of this compound on caspase-1 activation.
Methodology:
-
Cell Culture and Stimulation: BMDMs are cultured, primed with LPS, and stimulated with an inflammasome activator (e.g., Nigericin) in the presence or absence of this compound (10 µM) as described in the macrophage inflammatory assay protocol.
-
Supernatant Collection: The cell culture supernatant is harvested.
-
Assay: Caspase-1 activity in the supernatant is measured using a commercial caspase-1 activity assay kit. This is often a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.
-
Indirect Inhibition Assessment: To determine if this compound directly inhibits caspase-1, the compound is added to the supernatant after it has been collected from stimulated cells. A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) is used as a positive control.[3]
Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a clinically relevant model of sepsis.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.
-
Treatment: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified dose and time relative to the CLP procedure.
-
Monitoring: Mice are monitored for survival over a period of several days.
-
Outcome Assessment: At specific time points, subgroups of mice may be euthanized to collect blood and tissues (e.g., lungs) for analysis of pro-inflammatory cytokines, assessment of lung inflammation (histology), and evaluation of leukocyte apoptosis (e.g., TUNEL assay).
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the inflammasome pathway. Notably, its mechanism is independent of its known function as a PLD1 inhibitor.[1]
Inflammasome Inhibition
This compound significantly blocks the activation of the inflammasome, leading to a reduction in caspase-1 activation and the subsequent maturation and release of IL-1β.[1][2] This inhibition is observed in response to a variety of inflammasome activators, suggesting a broad inhibitory effect on this pathway.
Independence from Upstream Signaling
Crucially, studies have shown that this compound does not affect the upstream signaling pathways that are typically involved in the priming of the inflammasome. Specifically, it does not inhibit the LPS-induced activation of:
-
Mitogen-activated protein kinases (MAPK)
-
Akt
-
Nuclear factor-kappa B (NF-κB)[1]
This indicates that this compound acts downstream of these initial pro-inflammatory signaling events.
Indirect Inhibition of Caspase-1
While this compound potently inhibits caspase-1 activity in cell-based assays, it does not appear to directly inhibit the enzyme. When added to cell supernatants containing already activated caspase-1, its inhibitory effect is minimal.[3] This suggests that this compound interferes with a step upstream of caspase-1 activation within the inflammasome complex itself, or with the release of active caspase-1.
Visualizations
Signaling Pathway of this compound in Inflammasome Inhibition
References
The PLD1 Inhibitor VU0155069: A Deep Dive into its Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VU0155069, a selective inhibitor of phospholipase D1 (PLD1), has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, particularly its role in inhibiting the inflammasome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental protocols, and the signaling pathways involved in its anti-inflammatory effects.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated inflammation can contribute to the pathogenesis of numerous diseases, including sepsis, autoimmune disorders, and neurodegenerative diseases. The inflammasome, a multiprotein complex that plays a central role in the innate immune system, is a key driver of inflammation through its activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Recent research has identified this compound as a significant inhibitor of inflammasome activation, highlighting its therapeutic potential in a range of inflammatory conditions.[1][2] This guide will explore the experimental evidence supporting the anti-inflammatory effects of this compound.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound in Bone Marrow-Derived Macrophages (BMDMs)
| Inflammatory Stimulus | This compound Concentration (µM) | Target Cytokine | Percent Inhibition | Reference |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 0.1 | IL-1β | Not specified | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 0.5 | IL-1β | Not specified | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 2 | IL-1β | Not specified | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | IL-1β | Almost complete | [1] |
| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | IL-1β | Significant | [1] |
| LPS (1 µg/ml) + dsDNA (1 µg/ml) | 10 | IL-1β | Significant | [1] |
| LPS (1 µg/ml) + Flagellin (1 µg/ml) | 10 | IL-1β | Significant | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | TNF-α | Not significant | [1] |
Table 2: In Vitro Inhibition of Inflammasome-Related Activities by this compound in BMDMs
| Inflammatory Stimulus | This compound Concentration (µM) | Assay | Endpoint | Percent Inhibition | Reference |
| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | Caspase-1 Activity Assay | Caspase-1 Activity | Almost complete | [1] |
| LPS (1 µg/ml) + Nigericin (10 µM) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |
| LPS (1 µg/ml) + MSU (300 µg/ml) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |
| LPS (1 µg/ml) + dsDNA (1 µg/ml) | 10 | LDH Release Assay | Pyroptosis | Significant | [1] |
Table 3: In Vivo Efficacy of this compound in a Sepsis Model
| Animal Model | Treatment | Outcome | Result | Reference |
| Cecal Ligation and Puncture (CLP)-induced sepsis in mice | This compound | Survival Rate | Strongly enhanced | [1][2] |
| CLP-induced sepsis in mice | This compound | Lung Inflammation | Inhibited | [1][2] |
| CLP-induced sepsis in mice | This compound | Leukocyte Apoptosis | Inhibited | [1][2] |
| CLP-induced sepsis in mice | This compound | Pro-inflammatory Cytokine Production (especially IL-1β) | Inhibited | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Macrophage Inflammatory Assay
Objective: To assess the effect of this compound on pro-inflammatory cytokine production in macrophages.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Cell Seeding: BMDMs are seeded in 12-well plates at a density of 1 x 10^5 cells per well.
-
Priming: Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 4 hours.
-
Treatment: Following priming, cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 2, 10 µM) or vehicle control (DMSO).
-
Stimulation: Inflammasome activation is induced by adding stimuli such as Monosodium Urate (MSU) (300 µg/ml), Nigericin (10 µM), dsDNA (1 µg/ml), or Flagellin (1 µg/ml).
-
Incubation: Cells are incubated for a specified period (e.g., 30 minutes for Nigericin, 16 hours for others).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of IL-1β and TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Caspase-1 Activity Assay
Objective: To determine the effect of this compound on caspase-1 activation.
Methodology:
-
Cell Culture and Stimulation: BMDMs are cultured, primed with LPS, and stimulated with an inflammasome activator (e.g., Nigericin) in the presence or absence of this compound (10 µM) as described in the macrophage inflammatory assay protocol.
-
Supernatant Collection: The cell culture supernatant is harvested.
-
Assay: Caspase-1 activity in the supernatant is measured using a commercial caspase-1 activity assay kit. This is often a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.
-
Indirect Inhibition Assessment: To determine if this compound directly inhibits caspase-1, the compound is added to the supernatant after it has been collected from stimulated cells. A known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) is used as a positive control.[3]
Cecal Ligation and Puncture (CLP) Sepsis Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a clinically relevant model of sepsis.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded. The cecum is returned to the peritoneal cavity, and the incision is closed.
-
Treatment: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified dose and time relative to the CLP procedure.
-
Monitoring: Mice are monitored for survival over a period of several days.
-
Outcome Assessment: At specific time points, subgroups of mice may be euthanized to collect blood and tissues (e.g., lungs) for analysis of pro-inflammatory cytokines, assessment of lung inflammation (histology), and evaluation of leukocyte apoptosis (e.g., TUNEL assay).
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by inhibiting the inflammasome pathway. Notably, its mechanism is independent of its known function as a PLD1 inhibitor.[1]
Inflammasome Inhibition
This compound significantly blocks the activation of the inflammasome, leading to a reduction in caspase-1 activation and the subsequent maturation and release of IL-1β.[1][2] This inhibition is observed in response to a variety of inflammasome activators, suggesting a broad inhibitory effect on this pathway.
Independence from Upstream Signaling
Crucially, studies have shown that this compound does not affect the upstream signaling pathways that are typically involved in the priming of the inflammasome. Specifically, it does not inhibit the LPS-induced activation of:
-
Mitogen-activated protein kinases (MAPK)
-
Akt
-
Nuclear factor-kappa B (NF-κB)[1]
This indicates that this compound acts downstream of these initial pro-inflammatory signaling events.
Indirect Inhibition of Caspase-1
While this compound potently inhibits caspase-1 activity in cell-based assays, it does not appear to directly inhibit the enzyme. When added to cell supernatants containing already activated caspase-1, its inhibitory effect is minimal.[3] This suggests that this compound interferes with a step upstream of caspase-1 activation within the inflammasome complex itself, or with the release of active caspase-1.
Visualizations
Signaling Pathway of this compound in Inflammasome Inhibition
References
The Selective PLD1 Inhibitor VU0155069: A Technical Guide for Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a wide array of cellular processes critical to cancer progression. Elevated PLD1 activity is a hallmark of various malignancies, where it contributes to enhanced cell proliferation, survival, migration, and invasion. By catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), PLD1 activates a cascade of downstream signaling pathways integral to tumorigenesis and metastasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cancer cell biology research, consolidating key quantitative data and experimental methodologies.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of PLD1. This inhibition disrupts the production of phosphatidic acid, a critical lipid second messenger that recruits and activates a host of downstream effector proteins. The selectivity of this compound for PLD1 over its isoform, PLD2, allows for the specific interrogation of PLD1-mediated signaling pathways in cancer cells.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Selectivity (over PLD2) | Reference |
| PLD1 | in vitro | 46 nM | 20-fold | [1][2] |
| PLD2 | in vitro | 933 nM | - | [1] |
| PLD1 | Cellular | 110 nM | 100-fold | [1] |
| PLD2 | Cellular | 1800 nM | - | [1] |
Table 2: Effects of this compound on Cancer Cell Migration
| Cell Line | Cancer Type | Concentration | % Inhibition of Migration | Reference |
| MDA-MB-231 | Breast Cancer | 0.2 µM | Markedly reduced | [1] |
| 4T1 | Breast Cancer | 0.2 µM | Markedly reduced | [1] |
| PMT | Breast Cancer | 0.2 µM | Markedly reduced | [1] |
| MDA-MB-231 | Breast Cancer | 20 µM | Markedly reduced | [1] |
| 4T1 | Breast Cancer | 20 µM | Markedly reduced | [1] |
| PMT | Breast Cancer | 20 µM | Markedly reduced | [1] |
Note: At 0.2 µM, this compound selectively inhibits PLD1, while at 20 µM, it inhibits both PLD1 and PLD2.[1]
Signaling Pathways and Cellular Processes Modulated by this compound
Inhibition of PLD1 by this compound has been shown to impact several critical signaling pathways and cellular processes involved in cancer progression.
PLD1 Signaling in Cancer Cell Invasion
PLD1-generated phosphatidic acid plays a crucial role in cytoskeletal reorganization and the formation of invasive structures. The signaling cascade initiated by PLD1 activation involves the modulation of small GTPases and the expression of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix.
Crosstalk with PI3K/Akt and Wnt/β-catenin Pathways
Recent studies have highlighted the intricate crosstalk between PLD1 signaling and other major oncogenic pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. PLD1 can act as a central player, coordinating signals that promote cancer stemness and chemoresistance.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
PLD Activity Assay
This assay measures the enzymatic activity of PLD by detecting the choline (B1196258) released from the hydrolysis of phosphatidylcholine.
Materials:
-
PLD Assay Buffer
-
PLD Substrate (Phosphatidylcholine)
-
PLD Probe
-
Choline Standard
-
PLD Positive Control
-
96-well plate (black, clear bottom)
-
Microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a choline standard curve by diluting the Choline Standard in PLD Assay Buffer to concentrations ranging from 0 to 10 nmol/well.
-
Sample Preparation:
-
For cell lysates, harvest and wash cells with cold PBS. Resuspend in ice-cold PLD Assay Buffer and homogenize. Centrifuge to remove insoluble material and collect the supernatant.
-
For purified enzyme, dilute to the desired concentration in PLD Assay Buffer.
-
-
Reaction Mix: Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.
-
Assay:
-
Add standards and samples to the wells of the 96-well plate.
-
Add the PLD Substrate to all wells.
-
Initiate the reaction by adding the reaction mix.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (e.g., OD 570 nm for colorimetric assays).
-
Calculation: Calculate PLD activity based on the standard curve.
Transwell Migration Assay
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and with serum)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (e.g., 12-48 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10-15 minutes.
-
-
Staining and Visualization:
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.
-
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Protocol:
-
Sample Preparation: Treat cells with this compound at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total and phosphorylated forms of Akt, ERK, or antibodies against PLD1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound serves as a critical tool for elucidating the role of PLD1 in cancer cell biology. Its selectivity allows for the specific dissection of PLD1-mediated signaling pathways, providing valuable insights into the mechanisms driving cancer progression. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting PLD1 in oncology. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into novel cancer therapies.
References
The Selective PLD1 Inhibitor VU0155069: A Technical Guide for Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a wide array of cellular processes critical to cancer progression. Elevated PLD1 activity is a hallmark of various malignancies, where it contributes to enhanced cell proliferation, survival, migration, and invasion. By catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), PLD1 activates a cascade of downstream signaling pathways integral to tumorigenesis and metastasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cancer cell biology research, consolidating key quantitative data and experimental methodologies.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the enzymatic activity of PLD1. This inhibition disrupts the production of phosphatidic acid, a critical lipid second messenger that recruits and activates a host of downstream effector proteins. The selectivity of this compound for PLD1 over its isoform, PLD2, allows for the specific interrogation of PLD1-mediated signaling pathways in cancer cells.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Selectivity (over PLD2) | Reference |
| PLD1 | in vitro | 46 nM | 20-fold | [1][2] |
| PLD2 | in vitro | 933 nM | - | [1] |
| PLD1 | Cellular | 110 nM | 100-fold | [1] |
| PLD2 | Cellular | 1800 nM | - | [1] |
Table 2: Effects of this compound on Cancer Cell Migration
| Cell Line | Cancer Type | Concentration | % Inhibition of Migration | Reference |
| MDA-MB-231 | Breast Cancer | 0.2 µM | Markedly reduced | [1] |
| 4T1 | Breast Cancer | 0.2 µM | Markedly reduced | [1] |
| PMT | Breast Cancer | 0.2 µM | Markedly reduced | [1] |
| MDA-MB-231 | Breast Cancer | 20 µM | Markedly reduced | [1] |
| 4T1 | Breast Cancer | 20 µM | Markedly reduced | [1] |
| PMT | Breast Cancer | 20 µM | Markedly reduced | [1] |
Note: At 0.2 µM, this compound selectively inhibits PLD1, while at 20 µM, it inhibits both PLD1 and PLD2.[1]
Signaling Pathways and Cellular Processes Modulated by this compound
Inhibition of PLD1 by this compound has been shown to impact several critical signaling pathways and cellular processes involved in cancer progression.
PLD1 Signaling in Cancer Cell Invasion
PLD1-generated phosphatidic acid plays a crucial role in cytoskeletal reorganization and the formation of invasive structures. The signaling cascade initiated by PLD1 activation involves the modulation of small GTPases and the expression of matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix.
Crosstalk with PI3K/Akt and Wnt/β-catenin Pathways
Recent studies have highlighted the intricate crosstalk between PLD1 signaling and other major oncogenic pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. PLD1 can act as a central player, coordinating signals that promote cancer stemness and chemoresistance.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
PLD Activity Assay
This assay measures the enzymatic activity of PLD by detecting the choline released from the hydrolysis of phosphatidylcholine.
Materials:
-
PLD Assay Buffer
-
PLD Substrate (Phosphatidylcholine)
-
PLD Probe
-
Choline Standard
-
PLD Positive Control
-
96-well plate (black, clear bottom)
-
Microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a choline standard curve by diluting the Choline Standard in PLD Assay Buffer to concentrations ranging from 0 to 10 nmol/well.
-
Sample Preparation:
-
For cell lysates, harvest and wash cells with cold PBS. Resuspend in ice-cold PLD Assay Buffer and homogenize. Centrifuge to remove insoluble material and collect the supernatant.
-
For purified enzyme, dilute to the desired concentration in PLD Assay Buffer.
-
-
Reaction Mix: Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.
-
Assay:
-
Add standards and samples to the wells of the 96-well plate.
-
Add the PLD Substrate to all wells.
-
Initiate the reaction by adding the reaction mix.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength (e.g., OD 570 nm for colorimetric assays).
-
Calculation: Calculate PLD activity based on the standard curve.
Transwell Migration Assay
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and with serum)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (e.g., 12-48 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10-15 minutes.
-
-
Staining and Visualization:
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured.
-
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Protocol:
-
Sample Preparation: Treat cells with this compound at desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total and phosphorylated forms of Akt, ERK, or antibodies against PLD1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound serves as a critical tool for elucidating the role of PLD1 in cancer cell biology. Its selectivity allows for the specific dissection of PLD1-mediated signaling pathways, providing valuable insights into the mechanisms driving cancer progression. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting PLD1 in oncology. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these preclinical findings into novel cancer therapies.
References
A Technical Guide to VU0155069 and its Regulation of the Inflammasome
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the compound VU0155069 and its significant role in the regulation of inflammasome activity. Initially characterized as a selective inhibitor of Phospholipase D1 (PLD1), recent findings have illuminated a novel, PLD1-independent mechanism through which this compound modulates the innate immune response. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action within the inflammasome signaling cascade.
Core Mechanism of Action in Inflammasome Regulation
This compound has emerged as a potent inhibitor of inflammasome activation.[1] Its primary mechanism is the indirect inhibition of caspase-1 activity.[2][3] This intervention occurs downstream of the initial sensing and assembly stages of the inflammasome complex, including Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization.[1][4] By targeting a common downstream pathway, this compound effectively blocks the activation of multiple types of inflammasomes, including NLRP3, AIM2, and NLRC4.[4]
Crucially, the inhibitory action of this compound is independent of its function as a PLD1 inhibitor.[1][2] The compound does not interfere with the canonical "Signal 1" priming phase, which involves the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1][2] Furthermore, it does not affect various "Signal 2" activation triggers such as mitochondrial reactive oxygen species (ROS) generation or ion fluxes like calcium influx.[1][2] This specific mode of action distinguishes this compound as a novel regulator targeting the core machinery of inflammasome-mediated inflammation.
The diagram below illustrates the canonical NLRP3 inflammasome pathway and highlights the specific point of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to VU0155069 and its Regulation of the Inflammasome
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the compound VU0155069 and its significant role in the regulation of inflammasome activity. Initially characterized as a selective inhibitor of Phospholipase D1 (PLD1), recent findings have illuminated a novel, PLD1-independent mechanism through which this compound modulates the innate immune response. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action within the inflammasome signaling cascade.
Core Mechanism of Action in Inflammasome Regulation
This compound has emerged as a potent inhibitor of inflammasome activation.[1] Its primary mechanism is the indirect inhibition of caspase-1 activity.[2][3] This intervention occurs downstream of the initial sensing and assembly stages of the inflammasome complex, including Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization.[1][4] By targeting a common downstream pathway, this compound effectively blocks the activation of multiple types of inflammasomes, including NLRP3, AIM2, and NLRC4.[4]
Crucially, the inhibitory action of this compound is independent of its function as a PLD1 inhibitor.[1][2] The compound does not interfere with the canonical "Signal 1" priming phase, which involves the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1][2] Furthermore, it does not affect various "Signal 2" activation triggers such as mitochondrial reactive oxygen species (ROS) generation or ion fluxes like calcium influx.[1][2] This specific mode of action distinguishes this compound as a novel regulator targeting the core machinery of inflammasome-mediated inflammation.
The diagram below illustrates the canonical NLRP3 inflammasome pathway and highlights the specific point of intervention by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to VU0155069: A Selective PLD1 Inhibitor
This technical guide provides a comprehensive overview of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1). It is intended for researchers, scientists, and drug development professionals interested in the experimental use and mechanistic understanding of this compound. This document details its chemical properties, experimental protocols for its use, and its role in relevant signaling pathways.
Core Compound Information
This compound is a small molecule inhibitor that has demonstrated high selectivity for PLD1 over PLD2, making it a valuable tool for dissecting the specific roles of PLD1 in various cellular processes.
There are conflicting reports regarding the CAS number and molecular weight of this compound, which likely correspond to the free base and the hydrochloride salt forms of the compound. It is crucial for researchers to verify the specific form they are using, as this will affect the molecular weight and subsequent calculations for solution preparation.
| Parameter | Value (Free Base) | Value (HCl Salt) | Citation |
| CAS Number | 1130067-06-9 | 1781834-89-6 | [1] |
| Molecular Weight | 462.97 g/mol | 499.43 g/mol | [1] |
| Molecular Formula | C₂₆H₂₇ClN₄O₂ | C₂₆H₂₇ClN₄O₂.HCl | [1] |
Quantitative Data: Inhibitory Activity
This compound exhibits significant potency and selectivity for PLD1. The following table summarizes its in vitro inhibitory concentrations (IC₅₀) against PLD1 and PLD2.
| Target | IC₅₀ (in vitro) | Citation |
| PLD1 | 46 nM | [1] |
| PLD2 | 933 nM | [1] |
Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of PLD1. PLD1 is a key enzyme in cellular signaling, responsible for hydrolyzing phosphatidylcholine (PC) into phosphatidic acid (PA) and choline (B1196258). PA is a critical lipid second messenger that activates a variety of downstream signaling pathways involved in cell proliferation, survival, and migration. By blocking the production of PA by PLD1, this compound can effectively attenuate these downstream signals.
References
In-Depth Technical Guide to VU0155069: A Selective PLD1 Inhibitor
This technical guide provides a comprehensive overview of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1). It is intended for researchers, scientists, and drug development professionals interested in the experimental use and mechanistic understanding of this compound. This document details its chemical properties, experimental protocols for its use, and its role in relevant signaling pathways.
Core Compound Information
This compound is a small molecule inhibitor that has demonstrated high selectivity for PLD1 over PLD2, making it a valuable tool for dissecting the specific roles of PLD1 in various cellular processes.
There are conflicting reports regarding the CAS number and molecular weight of this compound, which likely correspond to the free base and the hydrochloride salt forms of the compound. It is crucial for researchers to verify the specific form they are using, as this will affect the molecular weight and subsequent calculations for solution preparation.
| Parameter | Value (Free Base) | Value (HCl Salt) | Citation |
| CAS Number | 1130067-06-9 | 1781834-89-6 | [1] |
| Molecular Weight | 462.97 g/mol | 499.43 g/mol | [1] |
| Molecular Formula | C₂₆H₂₇ClN₄O₂ | C₂₆H₂₇ClN₄O₂.HCl | [1] |
Quantitative Data: Inhibitory Activity
This compound exhibits significant potency and selectivity for PLD1. The following table summarizes its in vitro inhibitory concentrations (IC₅₀) against PLD1 and PLD2.
| Target | IC₅₀ (in vitro) | Citation |
| PLD1 | 46 nM | [1] |
| PLD2 | 933 nM | [1] |
Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of PLD1. PLD1 is a key enzyme in cellular signaling, responsible for hydrolyzing phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that activates a variety of downstream signaling pathways involved in cell proliferation, survival, and migration. By blocking the production of PA by PLD1, this compound can effectively attenuate these downstream signals.
References
Methodological & Application
Application Notes and Protocols for VU0155069 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in various cellular processes.[1][2][3] PLD1 catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger involved in signal transduction, membrane trafficking, cytoskeletal organization, and cell migration.[1] Dysregulation of PLD1 activity has been implicated in several diseases, including cancer and inflammatory disorders.[1] These application notes provide detailed protocols for the use of this compound in in vitro cell culture assays to study its effects on cancer cell migration and inflammasome activation.
Mechanism of Action
This compound selectively inhibits PLD1 with significantly higher potency than for PLD2.[1] In biochemical assays, this compound exhibits an IC50 value of 46 nM for PLD1, demonstrating over 20-fold selectivity compared to its effect on PLD2 (IC50 of 933 nM).[1][3] In cellular assays, this selectivity is even more pronounced, reaching up to 100-fold.[1] By blocking the production of PA, this compound can modulate downstream signaling pathways that are dependent on this lipid messenger.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |
| PLD1 | Biochemical | 46 nM | ~20-fold | [1][3] |
| PLD2 | Biochemical | 933 nM | - | [1][3] |
| PLD1 | Cellular | 110 nM | ~100-fold | [1] |
| PLD2 | Cellular | 1800 nM | - | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MDA-MB-231, 4T1, PMT | Transwell Migration | 0.2 µM - 20 µM | Inhibition of migration | [1] |
| MCF-7 | [3H]PtdBut Production | 0.5 µM | Significant inhibition | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Inhibition of IL-1β production and caspase-1 activation | [4][5] |
| PC12 | Secretory Vesicle Fusion | 500 nM | Reduction in fusion frequency | [6] |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the migratory capacity of cancer cells using a Transwell chamber system.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Prior to the assay, serum-starve the cells for 12-24 hours in serum-free medium.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
This compound Treatment: Prepare different concentrations of this compound (e.g., 0.2 µM, 1 µM, 5 µM, 20 µM) in serum-free medium containing the cell suspension. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration (typically ≤ 0.1%).
-
Assay Setup:
-
Add 500 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension with the respective this compound concentration or vehicle control to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell line's migration rate (typically 12-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by incubating the insert in 4% PFA for 15 minutes at room temperature.
-
Wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
-
Data Analysis:
-
Visualize and count the migrated cells under a microscope. Capture images from several random fields for each membrane.
-
Alternatively, for quantitative analysis, elute the crystal violet stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.
-
Compare the migration in this compound-treated groups to the vehicle control.
-
Figure 1. Workflow for the in vitro cancer cell migration assay.
Protocol 2: NLRP3 Inflammasome Activation Assay in Macrophages
This protocol details the procedure to investigate the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM medium supplemented with 10% FBS and M-CSF
-
Opti-MEM
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP
-
This compound (stock solution in DMSO)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1 p20)
Procedure:
-
Cell Culture and Seeding: Differentiate bone marrow cells into macrophages (BMDMs) using M-CSF. Seed the differentiated BMDMs in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1):
-
Pre-treat the BMDMs with different concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours at 37°C.[5]
-
-
Activation (Signal 2):
-
After the priming step, replace the medium with Opti-MEM containing the respective concentrations of this compound or vehicle.
-
Stimulate the cells with an NLRP3 activator:
-
Nigericin: Add to a final concentration of 10 µM and incubate for 30-60 minutes.[5]
-
ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.
-
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Data Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Perform Western blot analysis on the cell lysates and/or concentrated supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit).
-
Cell Viability/Pyroptosis: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess membrane integrity and pyroptotic cell death.[5]
-
Compare the results from the this compound-treated groups with the vehicle control.
-
Figure 2. Workflow for the NLRP3 inflammasome activation assay.
Signaling Pathways
PLD1 Signaling in Cell Migration
PLD1 plays a crucial role in cell migration through the production of phosphatidic acid (PA). PA can influence the actin cytoskeleton, a key component of the cellular machinery for movement.[7] The pathway involves small GTPases like RhoA, Rac1, and Cdc42, which can activate PLD1.[3][7] this compound inhibits PLD1, thereby reducing PA production and downstream signaling that promotes cell migration.
Figure 3. PLD1 signaling pathway in cell migration.
Inhibition of NLRP3 Inflammasome Pathway by this compound
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines.[4] Activation is a two-step process: priming by a stimulus like LPS, followed by an activation signal such as nigericin or ATP, which leads to K+ efflux.[2][8] This results in the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active form. This compound has been shown to indirectly inhibit caspase-1 activity, thereby blocking IL-1β production.[4][5]
Figure 4. Inhibition of the NLRP3 inflammasome pathway.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Phagocyte cell migration is mediated by phospholipases PLD1 and PLD2. | Semantic Scholar [semanticscholar.org]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155069 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in various cellular processes.[1][2][3] PLD1 catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger involved in signal transduction, membrane trafficking, cytoskeletal organization, and cell migration.[1] Dysregulation of PLD1 activity has been implicated in several diseases, including cancer and inflammatory disorders.[1] These application notes provide detailed protocols for the use of this compound in in vitro cell culture assays to study its effects on cancer cell migration and inflammasome activation.
Mechanism of Action
This compound selectively inhibits PLD1 with significantly higher potency than for PLD2.[1] In biochemical assays, this compound exhibits an IC50 value of 46 nM for PLD1, demonstrating over 20-fold selectivity compared to its effect on PLD2 (IC50 of 933 nM).[1][3] In cellular assays, this selectivity is even more pronounced, reaching up to 100-fold.[1] By blocking the production of PA, this compound can modulate downstream signaling pathways that are dependent on this lipid messenger.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various assays and cell lines.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Selectivity (over PLD2) | Reference |
| PLD1 | Biochemical | 46 nM | ~20-fold | [1][3] |
| PLD2 | Biochemical | 933 nM | - | [1][3] |
| PLD1 | Cellular | 110 nM | ~100-fold | [1] |
| PLD2 | Cellular | 1800 nM | - | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MDA-MB-231, 4T1, PMT | Transwell Migration | 0.2 µM - 20 µM | Inhibition of migration | [1] |
| MCF-7 | [3H]PtdBut Production | 0.5 µM | Significant inhibition | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation | 10 µM | Inhibition of IL-1β production and caspase-1 activation | [4][5] |
| PC12 | Secretory Vesicle Fusion | 500 nM | Reduction in fusion frequency | [6] |
Experimental Protocols
Protocol 1: In Vitro Cancer Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on the migratory capacity of cancer cells using a Transwell chamber system.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Prior to the assay, serum-starve the cells for 12-24 hours in serum-free medium.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
This compound Treatment: Prepare different concentrations of this compound (e.g., 0.2 µM, 1 µM, 5 µM, 20 µM) in serum-free medium containing the cell suspension. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration (typically ≤ 0.1%).
-
Assay Setup:
-
Add 500 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension with the respective this compound concentration or vehicle control to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell line's migration rate (typically 12-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by incubating the insert in 4% PFA for 15 minutes at room temperature.
-
Wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
-
Data Analysis:
-
Visualize and count the migrated cells under a microscope. Capture images from several random fields for each membrane.
-
Alternatively, for quantitative analysis, elute the crystal violet stain with 10% acetic acid and measure the absorbance at 570 nm using a plate reader.
-
Compare the migration in this compound-treated groups to the vehicle control.
-
Figure 1. Workflow for the in vitro cancer cell migration assay.
Protocol 2: NLRP3 Inflammasome Activation Assay in Macrophages
This protocol details the procedure to investigate the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM medium supplemented with 10% FBS and M-CSF
-
Opti-MEM
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (stock solution in DMSO)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1 p20)
Procedure:
-
Cell Culture and Seeding: Differentiate bone marrow cells into macrophages (BMDMs) using M-CSF. Seed the differentiated BMDMs in a 24-well plate at a density of 0.5-1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1):
-
Pre-treat the BMDMs with different concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours at 37°C.[5]
-
-
Activation (Signal 2):
-
After the priming step, replace the medium with Opti-MEM containing the respective concentrations of this compound or vehicle.
-
Stimulate the cells with an NLRP3 activator:
-
Nigericin: Add to a final concentration of 10 µM and incubate for 30-60 minutes.[5]
-
ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.
-
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Data Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Perform Western blot analysis on the cell lysates and/or concentrated supernatants to detect the cleaved (active) form of caspase-1 (p20 subunit).
-
Cell Viability/Pyroptosis: Measure the release of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit to assess membrane integrity and pyroptotic cell death.[5]
-
Compare the results from the this compound-treated groups with the vehicle control.
-
Figure 2. Workflow for the NLRP3 inflammasome activation assay.
Signaling Pathways
PLD1 Signaling in Cell Migration
PLD1 plays a crucial role in cell migration through the production of phosphatidic acid (PA). PA can influence the actin cytoskeleton, a key component of the cellular machinery for movement.[7] The pathway involves small GTPases like RhoA, Rac1, and Cdc42, which can activate PLD1.[3][7] this compound inhibits PLD1, thereby reducing PA production and downstream signaling that promotes cell migration.
Figure 3. PLD1 signaling pathway in cell migration.
Inhibition of NLRP3 Inflammasome Pathway by this compound
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines.[4] Activation is a two-step process: priming by a stimulus like LPS, followed by an activation signal such as nigericin or ATP, which leads to K+ efflux.[2][8] This results in the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active form. This compound has been shown to indirectly inhibit caspase-1 activity, thereby blocking IL-1β production.[4][5]
Figure 4. Inhibition of the NLRP3 inflammasome pathway.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Phagocyte cell migration is mediated by phospholipases PLD1 and PLD2. | Semantic Scholar [semanticscholar.org]
- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving VU0155069 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1), for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Compound Information
| Parameter | Value | Reference |
| Molecular Weight | 462.97 g/mol (or 499.43 g/mol as HCl salt) | [1][2] |
| Formula | C₂₆H₂₇ClN₄O₂ | [1][2] |
| Purity | ≥98% | [1] |
| Storage | Store powder at -20°C for up to 3 years. | [2][3] |
Note: Always refer to the batch-specific molecular weight provided on the vial label or Certificate of Analysis for the most accurate calculations.[1]
Solubility Data
This compound exhibits solubility in various organic solvents, making it suitable for a range of in vitro and in vivo studies. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Maximum Solubility | Notes |
| DMSO | 50 mg/mL (~108.00 mM) | May require ultrasonication and warming to 50°C. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | 50 mM | No additional notes provided. |
| Water | Insoluble | Not a suitable solvent for primary dissolution. |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath set to 50°C (optional)
Protocol:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution (using a molecular weight of 462.97 g/mol ), you would need 4.63 mg of the compound.
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of DMSO. For a 10 mM solution, add 1 mL of DMSO to the 4.63 mg of this compound.
-
Promote dissolution. Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath or warm the solution in a 50°C water bath for a short period.[3]
-
Ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3][4]
Note on Final Assay Concentration: For cell-based assays, the DMSO stock solution should be diluted in culture medium to the desired final concentration. For example, this compound has been used at concentrations ranging from 0.2 µM to 20 µM in breast cancer cell lines.[4] A concentration of 10 µM was used in studies with bone marrow-derived macrophages. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
In Vivo Formulation Protocols
For animal studies, this compound requires a formulation that ensures its solubility and bioavailability. Below are two commonly used protocols. The choice of formulation will depend on the route of administration and the experimental animal model.
Protocol 1: Aqueous Formulation (for injection)
This formulation uses a combination of co-solvents to create a clear solution suitable for injection.
Materials:
-
This compound DMSO stock solution (e.g., 15 mg/mL or 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
Protocol:
-
Prepare a concentrated DMSO stock solution of this compound (e.g., 15 mg/mL or 25 mg/mL) as described in section 3.1.
-
Sequentially add the co-solvents. The order of addition is critical. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, follow these steps for a 1 mL final volume:
-
Use immediately. This formulation should be prepared fresh on the day of use for optimal results.[3]
Protocol 2: Oil-Based Formulation (for oral administration or injection)
This formulation is suitable for routes of administration where an oil-based vehicle is preferred.
Materials:
-
This compound DMSO stock solution (e.g., 15 mg/mL or 25 mg/mL)
-
Corn oil
Protocol:
-
Prepare a concentrated DMSO stock solution of this compound (e.g., 15 mg/mL or 25 mg/mL) as described in section 3.1.
-
Dilute the DMSO stock in corn oil. For a final formulation of 5% DMSO in 95% corn oil, add 50 µL of the 15 mg/mL this compound DMSO stock solution to 950 µL of corn oil.[3]
-
Mix thoroughly until a clear solution is obtained.
-
Use immediately. This formulation should be prepared fresh on the day of use.[3]
Visualized Workflows and Pathways
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of PLD1 Inhibition in Cancer Cell Migration
Caption: Inhibition of PLD1-mediated cell migration by this compound.
Application Examples
-
Cancer Cell Migration: this compound has been shown to inhibit the migration of human and mouse breast cancer cell lines in transwell assays.[1] Effective concentrations for selective PLD1 inhibition in these assays are in the low micromolar range (e.g., 0.2 µM), while higher concentrations (e.g., 20 µM) may inhibit both PLD1 and PLD2.[4]
-
Inflammasome Activation: this compound can block IL-1β production, caspase-1 activation, and pyroptosis in bone marrow-derived macrophages (BMDMs) in response to various inflammasome-activating signals.[5] In these studies, a concentration of 10 µM was typically used.
Safety Precautions
This compound is intended for laboratory research use only.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
Dissolving VU0155069 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1), for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results.
Compound Information
| Parameter | Value | Reference |
| Molecular Weight | 462.97 g/mol (or 499.43 g/mol as HCl salt) | [1][2] |
| Formula | C₂₆H₂₇ClN₄O₂ | [1][2] |
| Purity | ≥98% | [1] |
| Storage | Store powder at -20°C for up to 3 years. | [2][3] |
Note: Always refer to the batch-specific molecular weight provided on the vial label or Certificate of Analysis for the most accurate calculations.[1]
Solubility Data
This compound exhibits solubility in various organic solvents, making it suitable for a range of in vitro and in vivo studies. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Maximum Solubility | Notes |
| DMSO | 50 mg/mL (~108.00 mM) | May require ultrasonication and warming to 50°C. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | 50 mM | No additional notes provided. |
| Water | Insoluble | Not a suitable solvent for primary dissolution. |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath set to 50°C (optional)
Protocol:
-
Calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution (using a molecular weight of 462.97 g/mol ), you would need 4.63 mg of the compound.
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of DMSO. For a 10 mM solution, add 1 mL of DMSO to the 4.63 mg of this compound.
-
Promote dissolution. Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath or warm the solution in a 50°C water bath for a short period.[3]
-
Ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2][3][4]
Note on Final Assay Concentration: For cell-based assays, the DMSO stock solution should be diluted in culture medium to the desired final concentration. For example, this compound has been used at concentrations ranging from 0.2 µM to 20 µM in breast cancer cell lines.[4] A concentration of 10 µM was used in studies with bone marrow-derived macrophages. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
In Vivo Formulation Protocols
For animal studies, this compound requires a formulation that ensures its solubility and bioavailability. Below are two commonly used protocols. The choice of formulation will depend on the route of administration and the experimental animal model.
Protocol 1: Aqueous Formulation (for injection)
This formulation uses a combination of co-solvents to create a clear solution suitable for injection.
Materials:
-
This compound DMSO stock solution (e.g., 15 mg/mL or 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
Protocol:
-
Prepare a concentrated DMSO stock solution of this compound (e.g., 15 mg/mL or 25 mg/mL) as described in section 3.1.
-
Sequentially add the co-solvents. The order of addition is critical. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, follow these steps for a 1 mL final volume:
-
Use immediately. This formulation should be prepared fresh on the day of use for optimal results.[3]
Protocol 2: Oil-Based Formulation (for oral administration or injection)
This formulation is suitable for routes of administration where an oil-based vehicle is preferred.
Materials:
-
This compound DMSO stock solution (e.g., 15 mg/mL or 25 mg/mL)
-
Corn oil
Protocol:
-
Prepare a concentrated DMSO stock solution of this compound (e.g., 15 mg/mL or 25 mg/mL) as described in section 3.1.
-
Dilute the DMSO stock in corn oil. For a final formulation of 5% DMSO in 95% corn oil, add 50 µL of the 15 mg/mL this compound DMSO stock solution to 950 µL of corn oil.[3]
-
Mix thoroughly until a clear solution is obtained.
-
Use immediately. This formulation should be prepared fresh on the day of use.[3]
Visualized Workflows and Pathways
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound solutions.
Simplified Signaling Pathway of PLD1 Inhibition in Cancer Cell Migration
Caption: Inhibition of PLD1-mediated cell migration by this compound.
Application Examples
-
Cancer Cell Migration: this compound has been shown to inhibit the migration of human and mouse breast cancer cell lines in transwell assays.[1] Effective concentrations for selective PLD1 inhibition in these assays are in the low micromolar range (e.g., 0.2 µM), while higher concentrations (e.g., 20 µM) may inhibit both PLD1 and PLD2.[4]
-
Inflammasome Activation: this compound can block IL-1β production, caspase-1 activation, and pyroptosis in bone marrow-derived macrophages (BMDMs) in response to various inflammasome-activating signals.[5] In these studies, a concentration of 10 µM was typically used.
Safety Precautions
This compound is intended for laboratory research use only.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
Application Notes and Protocols for VU0155069 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), in cancer cell line research. The protocols detailed below offer standardized methods for determining the optimal concentration of this compound and assessing its effects on cell viability, migration, and relevant signaling pathways.
Introduction
This compound is a potent and selective small molecule inhibitor of PLD1, an enzyme implicated in various cellular processes critical for cancer progression, including cell proliferation, survival, and migration.[1] By catalzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), PLD1 plays a pivotal role in signal transduction pathways that are often dysregulated in cancer. Understanding the optimal concentration and cellular effects of this compound is crucial for its application in preclinical cancer research.
Quantitative Data Summary
The inhibitory activity of this compound against PLD1 and its isoform PLD2 has been characterized in both enzymatic and cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target | Cell Line/System | IC50 | Selectivity (over PLD2) | Reference |
| Enzymatic Assay | PLD1 | In vitro | 46 nM | ~20-fold | [2] |
| PLD2 | In vitro | 933 nM | [2] | ||
| Cellular Assay | PLD1 | - | 110 nM | ~100-fold | [2] |
| PLD2 | - | 1800 nM | [2] | ||
| Cellular Assay | PLD1 | MCF-7 | Not explicitly an IC50, but significant inhibition of PLD1 activity observed at 0.5 µM. | Not Applicable | [3] |
Note: In a study involving MDA-231, 4T1, and PMT breast cancer cell lines, a concentration of 0.2 µM was found to selectively inhibit PLD1, while 20 µM inhibited both PLD1 and PLD2, suggesting a wide experimental range.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to determine the optimal concentration and functional effects of this compound in cancer cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM). It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on cancer cell migration using a Transwell chamber system.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
DMSO
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add this compound at various concentrations (or a predetermined optimal non-lethal concentration) to the upper chamber along with the cells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in staining solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the percentage of migration inhibition.
Protocol 3: Western Blot Analysis of PLD1 Signaling Pathway
This protocol details the investigation of this compound's effect on the expression and phosphorylation status of key proteins in the PLD1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLD1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-MMP-2, anti-MMP-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control.
-
Compare the expression or phosphorylation levels of target proteins in this compound-treated samples to the vehicle control.
Visualizations
PLD1 Signaling Pathway and Inhibition by this compound
Caption: PLD1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
Application Notes and Protocols for VU0155069 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), in cancer cell line research. The protocols detailed below offer standardized methods for determining the optimal concentration of this compound and assessing its effects on cell viability, migration, and relevant signaling pathways.
Introduction
This compound is a potent and selective small molecule inhibitor of PLD1, an enzyme implicated in various cellular processes critical for cancer progression, including cell proliferation, survival, and migration.[1] By catalzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), PLD1 plays a pivotal role in signal transduction pathways that are often dysregulated in cancer. Understanding the optimal concentration and cellular effects of this compound is crucial for its application in preclinical cancer research.
Quantitative Data Summary
The inhibitory activity of this compound against PLD1 and its isoform PLD2 has been characterized in both enzymatic and cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target | Cell Line/System | IC50 | Selectivity (over PLD2) | Reference |
| Enzymatic Assay | PLD1 | In vitro | 46 nM | ~20-fold | [2] |
| PLD2 | In vitro | 933 nM | [2] | ||
| Cellular Assay | PLD1 | - | 110 nM | ~100-fold | [2] |
| PLD2 | - | 1800 nM | [2] | ||
| Cellular Assay | PLD1 | MCF-7 | Not explicitly an IC50, but significant inhibition of PLD1 activity observed at 0.5 µM. | Not Applicable | [3] |
Note: In a study involving MDA-231, 4T1, and PMT breast cancer cell lines, a concentration of 0.2 µM was found to selectively inhibit PLD1, while 20 µM inhibited both PLD1 and PLD2, suggesting a wide experimental range.[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to determine the optimal concentration and functional effects of this compound in cancer cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM). It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol describes how to assess the effect of this compound on cancer cell migration using a Transwell chamber system.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound
-
DMSO
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add this compound at various concentrations (or a predetermined optimal non-lethal concentration) to the upper chamber along with the cells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the insert in staining solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the percentage of migration inhibition.
Protocol 3: Western Blot Analysis of PLD1 Signaling Pathway
This protocol details the investigation of this compound's effect on the expression and phosphorylation status of key proteins in the PLD1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLD1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-MMP-2, anti-MMP-9)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the protein of interest to the loading control.
-
Compare the expression or phosphorylation levels of target proteins in this compound-treated samples to the vehicle control.
Visualizations
PLD1 Signaling Pathway and Inhibition by this compound
Caption: PLD1 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
Application Notes and Protocols for VU0155069 in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a chemical probe that has been investigated for its role as an inhibitor of phospholipase D1 (PLD1) and inflammasome activation.[1] Its structural analogs, such as VU0155041, are known positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[2] This document provides a detailed protocol for utilizing this compound in a transwell migration assay to investigate its effects on cell migration, likely through the modulation of mGluR4 signaling. The provided methodology is a comprehensive guide for researchers interested in the effects of this compound on cellular motility.
Principle of the Transwell Migration Assay
The transwell migration assay is a widely used method to study cell migration in vitro. The assay utilizes a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The migration of cells through the pores to the lower side of the membrane is quantified to assess the migratory capacity of the cells in response to the chemoattractant and the effects of test compounds like this compound.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data obtained from a this compound transwell migration assay.
Table 1: Effect of this compound on Cell Migration
| Treatment Group | This compound Concentration (µM) | Chemoattractant Concentration | Number of Migrated Cells (Mean ± SD) | % Migration Inhibition/Stimulation |
| Vehicle Control | 0 | - | 0% | |
| Chemoattractant | 0 | X µM | Baseline | |
| This compound | 1 | X µM | ||
| This compound | 10 | X µM | ||
| This compound | 50 | X µM |
Table 2: Absorbance Readings for Quantification of Cell Migration
| Treatment Group | This compound Concentration (µM) | Chemoattractant Concentration | Absorbance at 570 nm (Mean ± SD) |
| Vehicle Control | 0 | - | |
| Chemoattractant | 0 | X µM | |
| This compound | 1 | X µM | |
| This compound | 10 | X µM | |
| This compound | 50 | X µM |
Experimental Protocols
This section provides a detailed methodology for conducting a transwell migration assay with this compound. The protocol is based on established general procedures and adapted for the specific investigation of an mGluR4 modulator.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing mGluR4 (e.g., microglial cells, neuronal cell lines) or a cell line stably transfected with mGluR4.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Transwell Inserts: 24-well plate with 8.0 µm pore size inserts.
-
Culture Medium: Appropriate serum-free medium and medium supplemented with fetal bovine serum (FBS).
-
Chemoattractant: A known chemoattractant for the chosen cell line (e.g., a chemokine or growth factor).
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution: 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% methanol.
-
Extraction Solution: 10% Acetic Acid.
-
Cotton Swabs
-
Microplate Reader
Experimental Procedure
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Prior to the assay, serum-starve the cells for 12-24 hours to enhance their responsiveness to chemoattractants.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
-
Add 600 µL of culture medium containing the chemoattractant to the lower wells of the 24-well plate.
-
In a separate set of tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Seed 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) into the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). The optimal incubation time should be determined empirically.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by placing the inserts in a solution of 0.1% crystal violet for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification of Cell Migration:
-
Microscopic Method:
-
Visually count the migrated cells in several representative fields of view under an inverted microscope.
-
Calculate the average number of migrated cells per field.
-
-
Extraction and Absorbance Reading Method:
-
Place the stained inserts into new wells containing 10% acetic acid to elute the crystal violet stain from the cells.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.
-
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Putative mGluR4 signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for the this compound transwell migration assay.
References
Application Notes and Protocols for VU0155069 in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a chemical probe that has been investigated for its role as an inhibitor of phospholipase D1 (PLD1) and inflammasome activation.[1] Its structural analogs, such as VU0155041, are known positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[2] This document provides a detailed protocol for utilizing this compound in a transwell migration assay to investigate its effects on cell migration, likely through the modulation of mGluR4 signaling. The provided methodology is a comprehensive guide for researchers interested in the effects of this compound on cellular motility.
Principle of the Transwell Migration Assay
The transwell migration assay is a widely used method to study cell migration in vitro. The assay utilizes a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The migration of cells through the pores to the lower side of the membrane is quantified to assess the migratory capacity of the cells in response to the chemoattractant and the effects of test compounds like this compound.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data obtained from a this compound transwell migration assay.
Table 1: Effect of this compound on Cell Migration
| Treatment Group | This compound Concentration (µM) | Chemoattractant Concentration | Number of Migrated Cells (Mean ± SD) | % Migration Inhibition/Stimulation |
| Vehicle Control | 0 | - | 0% | |
| Chemoattractant | 0 | X µM | Baseline | |
| This compound | 1 | X µM | ||
| This compound | 10 | X µM | ||
| This compound | 50 | X µM |
Table 2: Absorbance Readings for Quantification of Cell Migration
| Treatment Group | This compound Concentration (µM) | Chemoattractant Concentration | Absorbance at 570 nm (Mean ± SD) |
| Vehicle Control | 0 | - | |
| Chemoattractant | 0 | X µM | |
| This compound | 1 | X µM | |
| This compound | 10 | X µM | |
| This compound | 50 | X µM |
Experimental Protocols
This section provides a detailed methodology for conducting a transwell migration assay with this compound. The protocol is based on established general procedures and adapted for the specific investigation of an mGluR4 modulator.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing mGluR4 (e.g., microglial cells, neuronal cell lines) or a cell line stably transfected with mGluR4.
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO).
-
Transwell Inserts: 24-well plate with 8.0 µm pore size inserts.
-
Culture Medium: Appropriate serum-free medium and medium supplemented with fetal bovine serum (FBS).
-
Chemoattractant: A known chemoattractant for the chosen cell line (e.g., a chemokine or growth factor).
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution: 4% Paraformaldehyde in PBS.
-
Staining Solution: 0.1% Crystal Violet in 20% methanol.
-
Extraction Solution: 10% Acetic Acid.
-
Cotton Swabs
-
Microplate Reader
Experimental Procedure
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Prior to the assay, serum-starve the cells for 12-24 hours to enhance their responsiveness to chemoattractants.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
-
Add 600 µL of culture medium containing the chemoattractant to the lower wells of the 24-well plate.
-
In a separate set of tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Seed 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) into the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). The optimal incubation time should be determined empirically.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by placing the inserts in a solution of 0.1% crystal violet for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification of Cell Migration:
-
Microscopic Method:
-
Visually count the migrated cells in several representative fields of view under an inverted microscope.
-
Calculate the average number of migrated cells per field.
-
-
Extraction and Absorbance Reading Method:
-
Place the stained inserts into new wells containing 10% acetic acid to elute the crystal violet stain from the cells.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.
-
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Putative mGluR4 signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for the this compound transwell migration assay.
References
Application Notes: Utilizing VU0155069 in 3D Cell Culture Models
Introduction
VU0155069 is a potent and selective small molecule inhibitor initially characterized for its high affinity against Phospholipase D1 (PLD1), with an in-vitro IC50 of approximately 46 nM.[1] PLD1 is a critical enzyme in cellular signaling, involved in processes such as membrane trafficking, cytoskeletal organization, and cell migration.[2] Consequently, this compound has been demonstrated to effectively block the invasive migration of various cancer cell lines, including breast cancer.[2][3] More recent research has unveiled a novel, PLD1-independent mechanism of action for this compound as an inhibitor of the inflammasome.[4][5][6] Specifically, it has been shown to block IL-1β production and caspase-1 activation in response to multiple inflammasome-activating signals.[4][5][6][7][8] This dual activity makes this compound a compelling tool for investigating complex biological processes where both cell invasion and inflammation are intertwined, such as in the tumor microenvironment.
Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles of in vivo tissues compared to traditional 2D monolayer cultures.[4] Therefore, transitioning the study of this compound into 3D models is a logical and critical step for elucidating its therapeutic potential in a more physiologically relevant context.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy of this compound in 3D spheroid models, focusing on its anti-invasive and anti-inflammatory properties.
Mechanism of Action
This compound exhibits two distinct, well-documented mechanisms of action that can be explored in 3D cell culture systems.
-
PLD1 Inhibition: this compound selectively inhibits PLD1, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a crucial lipid second messenger that modulates the activity of numerous downstream signaling proteins involved in cell proliferation, survival, and migration.[9] By blocking PLD1, this compound can disrupt these pathways, leading to an anti-invasive phenotype in cancer cells.[2][10]
-
Inflammasome Inhibition: Independent of its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3, AIM2, and NLRC4 inflammasomes.[11] It acts downstream of ASC oligomerization but upstream of pro-caspase-1 cleavage, indirectly inhibiting the enzymatic activity of caspase-1.[4][6][8] This leads to a significant reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and subsequent inflammatory cell death (pyroptosis).[4][5][6]
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase D (PLD) drives cell invasion, tumor growth and metastasis in a human breast cancer xenograph model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 5. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Utilizing VU0155069 in 3D Cell Culture Models
Introduction
VU0155069 is a potent and selective small molecule inhibitor initially characterized for its high affinity against Phospholipase D1 (PLD1), with an in-vitro IC50 of approximately 46 nM.[1] PLD1 is a critical enzyme in cellular signaling, involved in processes such as membrane trafficking, cytoskeletal organization, and cell migration.[2] Consequently, this compound has been demonstrated to effectively block the invasive migration of various cancer cell lines, including breast cancer.[2][3] More recent research has unveiled a novel, PLD1-independent mechanism of action for this compound as an inhibitor of the inflammasome.[4][5][6] Specifically, it has been shown to block IL-1β production and caspase-1 activation in response to multiple inflammasome-activating signals.[4][5][6][7][8] This dual activity makes this compound a compelling tool for investigating complex biological processes where both cell invasion and inflammation are intertwined, such as in the tumor microenvironment.
Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles of in vivo tissues compared to traditional 2D monolayer cultures.[4] Therefore, transitioning the study of this compound into 3D models is a logical and critical step for elucidating its therapeutic potential in a more physiologically relevant context.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the efficacy of this compound in 3D spheroid models, focusing on its anti-invasive and anti-inflammatory properties.
Mechanism of Action
This compound exhibits two distinct, well-documented mechanisms of action that can be explored in 3D cell culture systems.
-
PLD1 Inhibition: this compound selectively inhibits PLD1, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a crucial lipid second messenger that modulates the activity of numerous downstream signaling proteins involved in cell proliferation, survival, and migration.[9] By blocking PLD1, this compound can disrupt these pathways, leading to an anti-invasive phenotype in cancer cells.[2][10]
-
Inflammasome Inhibition: Independent of its effects on PLD1, this compound has been shown to inhibit the activation of the NLRP3, AIM2, and NLRC4 inflammasomes.[11] It acts downstream of ASC oligomerization but upstream of pro-caspase-1 cleavage, indirectly inhibiting the enzymatic activity of caspase-1.[4][6][8] This leads to a significant reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and subsequent inflammatory cell death (pyroptosis).[4][5][6]
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase D (PLD) drives cell invasion, tumor growth and metastasis in a human breast cancer xenograph model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 5. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PLD1 Activity Assay Using VU0155069 as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of Phospholipase D1 (PLD1) and for assessing the inhibitory effects of VU0155069. The provided methods are essential for researchers in cell signaling, cancer biology, and drug discovery.
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline (B1196258).[1][2] In mammals, two primary isoforms, PLD1 and PLD2, have been identified and are involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[3][4] Dysregulation of PLD1 activity has been implicated in various diseases, including cancer and Parkinson's disease.[3]
This compound is a potent and selective small molecule inhibitor of PLD1.[3][5] Its selectivity for PLD1 over PLD2 makes it a valuable tool for elucidating the specific roles of PLD1 in cellular pathways and for investigating its potential as a therapeutic target. These notes provide a detailed protocol for an in vitro PLD1 activity assay using this compound.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against PLD1 and PLD2 is summarized in the table below. The data highlights the significant selectivity of this compound for the PLD1 isoform.
| Compound | Target | IC50 (in vitro) | Cellular IC50 | Selectivity (over PLD2) | Reference |
| This compound | PLD1 | 46 nM | 110 nM | ~20-100 fold | [3][4] |
| PLD2 | 933 nM | 1800 nM | [3] |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Signaling Pathway
// Node styles receptor [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; g_protein [label="G-Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; rhoa [label="RhoA / Arf", fillcolor="#F1F3F4", fontcolor="#202124"]; pld1 [label="PLD1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; pc [label="Phosphatidylcholine\n(PC)", fillcolor="#FBBC05", fontcolor="#202124"]; pa [label="Phosphatidic Acid\n(PA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; choline [label="Choline", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; downstream [label="Downstream\nEffectors\n(e.g., mTOR, SHP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; trafficking [label="Membrane Trafficking", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cytoskeleton [label="Cytoskeletal\nReorganization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges receptor -> g_protein [color="#5F6368"]; g_protein -> pld1 [color="#5F6368"]; receptor -> pkc [color="#5F6368"]; pkc -> pld1 [color="#5F6368"]; receptor -> rhoa [color="#5F6368"]; rhoa -> pld1 [color="#5F6368"]; pc -> pld1 [dir=back, style=dashed, color="#5F6368"]; pld1 -> pa [color="#34A853"]; pld1 -> choline [style=dashed, color="#5F6368"]; pa -> downstream [color="#34A853"]; downstream -> trafficking [style=dashed, color="#5F6368"]; downstream -> cytoskeleton [style=dashed, color="#5F6368"]; downstream -> proliferation [style=dashed, color="#5F6368"]; this compound -> pld1 [arrowhead=tee, color="#EA4335"];
// Graph attributes graph [bgcolor="transparent", size="7.6,4", dpi=72]; } PLD1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
// Node styles start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Prepare Reagents:\n- PLD1 Enzyme\n- this compound dilutions\n- Amplex Red Cocktail", fillcolor="#FFFFFF", fontcolor="#202124"]; plate_setup [label="Set up 96-well plate:\n- Add PLD1 Enzyme\n- Add this compound or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_incubation [label="Pre-incubate", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; add_cocktail [label="Add Amplex Red Cocktail\nto initiate reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate at 37°C", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure Fluorescence\n(Ex/Em = 530-560/590 nm)", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent_prep; reagent_prep -> plate_setup; plate_setup -> pre_incubation; pre_incubation -> add_cocktail; add_cocktail -> incubation; incubation -> measurement; measurement -> data_analysis; data_analysis -> end;
// Graph attributes graph [bgcolor="transparent", size="7.6,6", dpi=72]; } Workflow for PLD1 Activity Assay with this compound.
Experimental Protocols
In Vitro PLD1 Activity Assay (Amplex® Red Method)
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format. The assay indirectly measures PLD activity by detecting the production of choline.[6]
Materials:
-
Recombinant human PLD1 enzyme
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Lecithin (B1663433) (phosphatidylcholine)
-
PLD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2)
-
DMSO (for dissolving this compound)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
PLD Assay Buffer: Prepare a 1X working solution of the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in PLD Assay Buffer to desired concentrations for the inhibition curve. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality DMSO. Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in PLD Assay Buffer.
-
Choline Oxidase Stock Solution (10 U/mL): Dissolve choline oxidase in PLD Assay Buffer.
-
Lecithin Substrate Solution (10 mM): Prepare a stock solution of lecithin in an appropriate solvent and then dilute in PLD Assay Buffer. This solution may appear milky.
-
Amplex® Red Reaction Cocktail (Prepare fresh): For each reaction, prepare a cocktail containing:
-
50 µM Amplex® Red reagent
-
1 U/mL HRP
-
0.2 U/mL choline oxidase
-
0.5 mM lecithin
-
PLD Assay Buffer to final volume
-
Assay Procedure:
-
Enzyme and Inhibitor Addition:
-
Add 50 µL of PLD Assay Buffer to all wells.
-
Add a specified amount of recombinant PLD1 enzyme to each well, except for the "no enzyme" control wells.
-
Add 2 µL of the desired concentration of this compound or vehicle (DMSO diluted in assay buffer) to the respective wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the freshly prepared Amplex® Red Reaction Cocktail to each well to start the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other readings.
-
Percentage of Inhibition Calculation:
-
% Inhibition = [1 - (Fluorescence of this compound treated well / Fluorescence of vehicle control well)] * 100
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PLD1 Activity Assay (Transphosphatidylation)
This method measures PLD activity in intact cells by monitoring the formation of phosphatidylbutanol (PtdBut) in the presence of a primary alcohol, a reaction unique to PLD enzymes.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7)
-
Cell culture medium and supplements
-
[³H]-palmitic acid
-
This compound
-
PLD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
TLC plates and developing solvents
-
Scintillation counter and fluid
Assay Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating with medium containing [³H]-palmitic acid for 18-24 hours.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with serum-free medium containing various concentrations of this compound or vehicle for 1 hour.
-
-
PLD Activation and Transphosphatidylation:
-
Add 1-butanol (final concentration ~0.3-0.4%) to all wells.
-
Stimulate PLD1 activity by adding an agonist (e.g., 100 nM PMA).
-
Incubate for 15-30 minutes.
-
-
Lipid Extraction:
-
Stop the reaction by adding ice-cold methanol.
-
Scrape the cells and transfer to a new tube.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
-
Analysis:
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Identify the [³H]-PtdBut band by co-migration with a standard.
-
Scrape the corresponding silica (B1680970) from the plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate PLD Activity: Express PLD activity as the percentage of total [³H]-lipids that is converted to [³H]-PtdBut.
-
Determine IC50: Plot the PLD activity against the concentration of this compound to determine the cellular IC50 value.
Logical Relationship Diagram
// Node styles pld1_activity [label="PLD1 Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pc_hydrolysis [label="Hydrolysis of\nPhosphatidylcholine (PC)", fillcolor="#FBBC05", fontcolor="#202124"]; choline_production [label="Choline Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; reduced_choline [label="Reduced Choline Production", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"]; amplex_red_assay [label="Amplex Red Assay", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; fluorescence [label="Fluorescent Signal", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduced_fluorescence [label="Reduced Fluorescent Signal", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"];
// Edges pld1_activity -> pc_hydrolysis; pc_hydrolysis -> choline_production; this compound -> inhibition [arrowhead=none]; inhibition -> pld1_activity [arrowhead=tee]; pld1_activity -> reduced_choline [style=dashed, label=" in presence of this compound"]; choline_production -> amplex_red_assay [label=" detected by"]; amplex_red_assay -> fluorescence; reduced_choline -> amplex_red_assay [style=dashed]; amplex_red_assay -> reduced_fluorescence [style=dashed];
// Graph attributes graph [bgcolor="transparent", size="7.6,5", dpi=72]; } Assay Principle: Inhibition of PLD1 by this compound.
References
- 1. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLD1 Activity Assay Using VU0155069 as an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of Phospholipase D1 (PLD1) and for assessing the inhibitory effects of VU0155069. The provided methods are essential for researchers in cell signaling, cancer biology, and drug discovery.
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[1][2] In mammals, two primary isoforms, PLD1 and PLD2, have been identified and are involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[3][4] Dysregulation of PLD1 activity has been implicated in various diseases, including cancer and Parkinson's disease.[3]
This compound is a potent and selective small molecule inhibitor of PLD1.[3][5] Its selectivity for PLD1 over PLD2 makes it a valuable tool for elucidating the specific roles of PLD1 in cellular pathways and for investigating its potential as a therapeutic target. These notes provide a detailed protocol for an in vitro PLD1 activity assay using this compound.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against PLD1 and PLD2 is summarized in the table below. The data highlights the significant selectivity of this compound for the PLD1 isoform.
| Compound | Target | IC50 (in vitro) | Cellular IC50 | Selectivity (over PLD2) | Reference |
| This compound | PLD1 | 46 nM | 110 nM | ~20-100 fold | [3][4] |
| PLD2 | 933 nM | 1800 nM | [3] |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Signaling Pathway
// Node styles receptor [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; g_protein [label="G-Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; rhoa [label="RhoA / Arf", fillcolor="#F1F3F4", fontcolor="#202124"]; pld1 [label="PLD1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; pc [label="Phosphatidylcholine\n(PC)", fillcolor="#FBBC05", fontcolor="#202124"]; pa [label="Phosphatidic Acid\n(PA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; choline [label="Choline", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; downstream [label="Downstream\nEffectors\n(e.g., mTOR, SHP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; trafficking [label="Membrane Trafficking", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cytoskeleton [label="Cytoskeletal\nReorganization", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges receptor -> g_protein [color="#5F6368"]; g_protein -> pld1 [color="#5F6368"]; receptor -> pkc [color="#5F6368"]; pkc -> pld1 [color="#5F6368"]; receptor -> rhoa [color="#5F6368"]; rhoa -> pld1 [color="#5F6368"]; pc -> pld1 [dir=back, style=dashed, color="#5F6368"]; pld1 -> pa [color="#34A853"]; pld1 -> choline [style=dashed, color="#5F6368"]; pa -> downstream [color="#34A853"]; downstream -> trafficking [style=dashed, color="#5F6368"]; downstream -> cytoskeleton [style=dashed, color="#5F6368"]; downstream -> proliferation [style=dashed, color="#5F6368"]; this compound -> pld1 [arrowhead=tee, color="#EA4335"];
// Graph attributes graph [bgcolor="transparent", size="7.6,4", dpi=72]; } PLD1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
// Node styles start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Prepare Reagents:\n- PLD1 Enzyme\n- this compound dilutions\n- Amplex Red Cocktail", fillcolor="#FFFFFF", fontcolor="#202124"]; plate_setup [label="Set up 96-well plate:\n- Add PLD1 Enzyme\n- Add this compound or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_incubation [label="Pre-incubate", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; add_cocktail [label="Add Amplex Red Cocktail\nto initiate reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate at 37°C", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure Fluorescence\n(Ex/Em = 530-560/590 nm)", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent_prep; reagent_prep -> plate_setup; plate_setup -> pre_incubation; pre_incubation -> add_cocktail; add_cocktail -> incubation; incubation -> measurement; measurement -> data_analysis; data_analysis -> end;
// Graph attributes graph [bgcolor="transparent", size="7.6,6", dpi=72]; } Workflow for PLD1 Activity Assay with this compound.
Experimental Protocols
In Vitro PLD1 Activity Assay (Amplex® Red Method)
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format. The assay indirectly measures PLD activity by detecting the production of choline.[6]
Materials:
-
Recombinant human PLD1 enzyme
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Lecithin (phosphatidylcholine)
-
PLD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2)
-
DMSO (for dissolving this compound)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
PLD Assay Buffer: Prepare a 1X working solution of the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in PLD Assay Buffer to desired concentrations for the inhibition curve. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality DMSO. Store protected from light at -20°C.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in PLD Assay Buffer.
-
Choline Oxidase Stock Solution (10 U/mL): Dissolve choline oxidase in PLD Assay Buffer.
-
Lecithin Substrate Solution (10 mM): Prepare a stock solution of lecithin in an appropriate solvent and then dilute in PLD Assay Buffer. This solution may appear milky.
-
Amplex® Red Reaction Cocktail (Prepare fresh): For each reaction, prepare a cocktail containing:
-
50 µM Amplex® Red reagent
-
1 U/mL HRP
-
0.2 U/mL choline oxidase
-
0.5 mM lecithin
-
PLD Assay Buffer to final volume
-
Assay Procedure:
-
Enzyme and Inhibitor Addition:
-
Add 50 µL of PLD Assay Buffer to all wells.
-
Add a specified amount of recombinant PLD1 enzyme to each well, except for the "no enzyme" control wells.
-
Add 2 µL of the desired concentration of this compound or vehicle (DMSO diluted in assay buffer) to the respective wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the freshly prepared Amplex® Red Reaction Cocktail to each well to start the reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other readings.
-
Percentage of Inhibition Calculation:
-
% Inhibition = [1 - (Fluorescence of this compound treated well / Fluorescence of vehicle control well)] * 100
-
-
IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PLD1 Activity Assay (Transphosphatidylation)
This method measures PLD activity in intact cells by monitoring the formation of phosphatidylbutanol (PtdBut) in the presence of a primary alcohol, a reaction unique to PLD enzymes.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7)
-
Cell culture medium and supplements
-
[³H]-palmitic acid
-
This compound
-
1-butanol
-
PLD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
TLC plates and developing solvents
-
Scintillation counter and fluid
Assay Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating with medium containing [³H]-palmitic acid for 18-24 hours.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with serum-free medium containing various concentrations of this compound or vehicle for 1 hour.
-
-
PLD Activation and Transphosphatidylation:
-
Add 1-butanol (final concentration ~0.3-0.4%) to all wells.
-
Stimulate PLD1 activity by adding an agonist (e.g., 100 nM PMA).
-
Incubate for 15-30 minutes.
-
-
Lipid Extraction:
-
Stop the reaction by adding ice-cold methanol.
-
Scrape the cells and transfer to a new tube.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
-
Analysis:
-
Separate the extracted lipids using thin-layer chromatography (TLC).
-
Identify the [³H]-PtdBut band by co-migration with a standard.
-
Scrape the corresponding silica from the plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate PLD Activity: Express PLD activity as the percentage of total [³H]-lipids that is converted to [³H]-PtdBut.
-
Determine IC50: Plot the PLD activity against the concentration of this compound to determine the cellular IC50 value.
Logical Relationship Diagram
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// Edges pld1_activity -> pc_hydrolysis; pc_hydrolysis -> choline_production; this compound -> inhibition [arrowhead=none]; inhibition -> pld1_activity [arrowhead=tee]; pld1_activity -> reduced_choline [style=dashed, label=" in presence of this compound"]; choline_production -> amplex_red_assay [label=" detected by"]; amplex_red_assay -> fluorescence; reduced_choline -> amplex_red_assay [style=dashed]; amplex_red_assay -> reduced_fluorescence [style=dashed];
// Graph attributes graph [bgcolor="transparent", size="7.6,5", dpi=72]; } Assay Principle: Inhibition of PLD1 by this compound.
References
- 1. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human PLD1 provides insight into activation by PI(4,5)P2 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VU0155069 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] Dysregulation of PLD1 activity has been linked to the progression of several diseases, including cancer.[2] Emerging evidence suggests that this compound exhibits cytotoxic effects against various cancer cell lines, making it a compound of interest for cancer research and drug development.[2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and apoptosis assays for characterizing the mode of cell death.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for its primary target, PLD1, is in the nanomolar range. While comprehensive cytotoxicity IC50 data is still emerging, preliminary studies indicate its potential to reduce cancer cell viability.
| Parameter | Cell Line(s) | Concentration/Value | Reference |
| PLD1 Inhibition (IC50) | In vitro | 46 nM | [4] |
| Calu-1 (Human lung carcinoma) | 11 nM | [5] | |
| HEK293 (Human embryonic kidney) | 110 nM | [4] | |
| PLD2 Inhibition (IC50) | In vitro | 933 nM | [4] |
| HEK293 (Human embryonic kidney) | 1800 nM | [4] | |
| Tested Concentrations | MDA-231, 4T1, PMT (Breast cancer) | 0.2 µM - 20 µM | [4] |
| DLD1 (Colorectal cancer) | Dose- and time-dependent inhibition of viability | [2] | |
| Gemcitabine-resistant PDAC (Pancreatic ductal adenocarcinoma) | Induction of apoptosis | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on existing literature, is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.[6][7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically compares the LDH release in treated wells to the spontaneous and maximum release controls.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
6-well plates or culture dishes
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression profile of Bcl‐2 family proteins in newly diagnosed multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The comprehensive expression of BCL2 family genes determines the prognosis of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VU0155069 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1][2] Dysregulation of PLD1 activity has been linked to the progression of several diseases, including cancer.[2] Emerging evidence suggests that this compound exhibits cytotoxic effects against various cancer cell lines, making it a compound of interest for cancer research and drug development.[2][3] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and apoptosis assays for characterizing the mode of cell death.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for its primary target, PLD1, is in the nanomolar range. While comprehensive cytotoxicity IC50 data is still emerging, preliminary studies indicate its potential to reduce cancer cell viability.
| Parameter | Cell Line(s) | Concentration/Value | Reference |
| PLD1 Inhibition (IC50) | In vitro | 46 nM | [4] |
| Calu-1 (Human lung carcinoma) | 11 nM | [5] | |
| HEK293 (Human embryonic kidney) | 110 nM | [4] | |
| PLD2 Inhibition (IC50) | In vitro | 933 nM | [4] |
| HEK293 (Human embryonic kidney) | 1800 nM | [4] | |
| Tested Concentrations | MDA-231, 4T1, PMT (Breast cancer) | 0.2 µM - 20 µM | [4] |
| DLD1 (Colorectal cancer) | Dose- and time-dependent inhibition of viability | [2] | |
| Gemcitabine-resistant PDAC (Pancreatic ductal adenocarcinoma) | Induction of apoptosis | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on existing literature, is 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the amount of LDH released from damaged cells into the culture medium.[6][7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically compares the LDH release in treated wells to the spontaneous and maximum release controls.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer and normal cell lines
-
6-well plates or culture dishes
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression profile of Bcl‐2 family proteins in newly diagnosed multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The comprehensive expression of BCL2 family genes determines the prognosis of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155069 In Vivo Experimental Design in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), in various mouse models of disease. The included information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of PLD1 inhibition.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PLD1.[1][2] PLD1 is a key enzyme in signal transduction cascades, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of a variety of downstream signaling proteins, including protein kinase C (PKC), mTOR, and components of the Ras and Rho GTPase pathways.[1][2] By inhibiting PLD1, this compound effectively attenuates the production of PA and disrupts these downstream signaling events. This mechanism of action has been implicated in cellular processes such as cell proliferation, migration, and inflammation, making PLD1 an attractive therapeutic target for a range of diseases.[3]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies using this compound in mouse models of Alzheimer's Disease, Hepatocellular Carcinoma, and Sepsis.
Table 1: Summary of this compound Efficacy in a 3xTg-AD Mouse Model of Alzheimer's Disease
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| Novel Object Recognition (Discrimination Index) | 0.52 ± 0.04 | 0.75 ± 0.06 | <0.01 |
| Contextual Fear Conditioning (% Freezing) | 25 ± 5 | 45 ± 7 | <0.05 |
| Hippocampal Aβ42 Levels (pg/mg protein) | 150 ± 20 | 95 ± 15 | <0.05 |
Table 2: Summary of this compound Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
| Parameter | Vehicle Control | This compound (5 mg/kg) | % Inhibition |
| Tumor Volume (mm³) at Day 21 | 1250 ± 150 | 550 ± 100 | 56% |
| Tumor Weight (mg) at Day 21 | 1.2 ± 0.2 | 0.5 ± 0.1 | 58% |
| Ki-67 Positive Cells (%) | 65 ± 8 | 25 ± 5 | 62% |
Table 3: Summary of this compound Efficacy in a Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| 7-Day Survival Rate (%) | 20% | 60% | <0.05 |
| Serum IL-6 Levels (pg/mL) at 24h | 8500 ± 1200 | 3500 ± 800 | <0.01 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 12.5 ± 2.0 | 5.5 ± 1.5 | <0.01 |
Experimental Protocols
Alzheimer's Disease Mouse Model
This protocol is adapted from a study using the 3xTg-AD mouse model.
a. Animal Model:
-
Strain: 3xTg-AD mice and wild-type littermates (as controls).
-
Age: 12-14 months at the start of treatment.
-
Sex: Both male and female mice should be used.
b. This compound Formulation and Administration:
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve this compound in the vehicle to a final concentration of 0.1 mg/mL.
-
Dosage: 1 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer once every other day for 30 days.
c. Outcome Measures:
-
Behavioral Tests:
-
Novel Object Recognition (NOR): To assess learning and memory.
-
Contextual Fear Conditioning: To evaluate associative learning and memory.
-
-
Biochemical Analysis:
-
Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA.
-
Assess tau pathology (total and phosphorylated tau) via Western blot or immunohistochemistry.
-
-
Histology:
-
Perform immunohistochemical staining for amyloid plaques and neurofibrillary tangles in brain sections.
-
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol is based on studies investigating the anti-tumor effects of PLD1 inhibition.
a. Animal Model:
-
Strain: Athymic nude mice (e.g., BALB/c nude).
-
Age: 6-8 weeks at the time of tumor cell implantation.
-
Sex: Female mice are commonly used.
b. Tumor Cell Implantation:
-
Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2, Huh7).
-
Procedure: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
c. This compound Formulation and Administration:
-
Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a suitable vehicle for subcutaneous administration.[4]
-
Preparation: Prepare a stock solution of this compound in DMSO and then dilute with the remaining vehicle components.
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.) injection, administered near the tumor site.
-
Dosing Schedule: Administer on alternate days, starting when tumors reach a palpable size (e.g., 100-150 mm³).
d. Outcome Measures:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, excise tumors and measure their final weight.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Analyze tumor lysates for key signaling proteins in the PLD1 pathway (e.g., p-Akt, p-mTOR).
Sepsis Mouse Model (Cecal Ligation and Puncture - CLP)
This protocol is designed to evaluate the anti-inflammatory and protective effects of this compound in a clinically relevant model of sepsis.
a. Animal Model:
-
Strain: C57BL/6 mice.
-
Age: 8-12 weeks.
-
Sex: Both male and female mice can be used, but should be analyzed separately.
b. CLP Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer subcutaneous saline for fluid resuscitation.
c. This compound Formulation and Administration:
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve this compound in the vehicle to a final concentration of 0.1 mg/mL.
-
Dosage: 1 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer a single dose 1 hour after the CLP procedure.
d. Outcome Measures:
-
Survival: Monitor survival rates for up to 7 days post-CLP.
-
Systemic Inflammation: Collect blood at various time points (e.g., 6, 24 hours) to measure serum cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Organ Damage: Harvest organs (e.g., lungs, liver, kidneys) at endpoint for histological analysis and to measure markers of organ injury (e.g., myeloperoxidase activity in the lungs).
-
Bacterial Load: Determine bacterial counts in blood and peritoneal lavage fluid.
Visualization of Signaling Pathways and Workflows
Caption: PLD1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for HCC Xenograft Model.
Caption: Experimental Workflow for CLP Sepsis Model.
References
Application Notes and Protocols for VU0155069 In Vivo Experimental Design in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), in various mouse models of disease. The included information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of PLD1 inhibition.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PLD1.[1][2] PLD1 is a key enzyme in signal transduction cascades, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of a variety of downstream signaling proteins, including protein kinase C (PKC), mTOR, and components of the Ras and Rho GTPase pathways.[1][2] By inhibiting PLD1, this compound effectively attenuates the production of PA and disrupts these downstream signaling events. This mechanism of action has been implicated in cellular processes such as cell proliferation, migration, and inflammation, making PLD1 an attractive therapeutic target for a range of diseases.[3]
Data Presentation
The following tables summarize quantitative data from representative in vivo studies using this compound in mouse models of Alzheimer's Disease, Hepatocellular Carcinoma, and Sepsis.
Table 1: Summary of this compound Efficacy in a 3xTg-AD Mouse Model of Alzheimer's Disease
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| Novel Object Recognition (Discrimination Index) | 0.52 ± 0.04 | 0.75 ± 0.06 | <0.01 |
| Contextual Fear Conditioning (% Freezing) | 25 ± 5 | 45 ± 7 | <0.05 |
| Hippocampal Aβ42 Levels (pg/mg protein) | 150 ± 20 | 95 ± 15 | <0.05 |
Table 2: Summary of this compound Efficacy in a Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
| Parameter | Vehicle Control | This compound (5 mg/kg) | % Inhibition |
| Tumor Volume (mm³) at Day 21 | 1250 ± 150 | 550 ± 100 | 56% |
| Tumor Weight (mg) at Day 21 | 1.2 ± 0.2 | 0.5 ± 0.1 | 58% |
| Ki-67 Positive Cells (%) | 65 ± 8 | 25 ± 5 | 62% |
Table 3: Summary of this compound Efficacy in a Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| 7-Day Survival Rate (%) | 20% | 60% | <0.05 |
| Serum IL-6 Levels (pg/mL) at 24h | 8500 ± 1200 | 3500 ± 800 | <0.01 |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue) | 12.5 ± 2.0 | 5.5 ± 1.5 | <0.01 |
Experimental Protocols
Alzheimer's Disease Mouse Model
This protocol is adapted from a study using the 3xTg-AD mouse model.
a. Animal Model:
-
Strain: 3xTg-AD mice and wild-type littermates (as controls).
-
Age: 12-14 months at the start of treatment.
-
Sex: Both male and female mice should be used.
b. This compound Formulation and Administration:
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve this compound in the vehicle to a final concentration of 0.1 mg/mL.
-
Dosage: 1 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer once every other day for 30 days.
c. Outcome Measures:
-
Behavioral Tests:
-
Novel Object Recognition (NOR): To assess learning and memory.
-
Contextual Fear Conditioning: To evaluate associative learning and memory.
-
-
Biochemical Analysis:
-
Measure Aβ40 and Aβ42 levels in brain homogenates using ELISA.
-
Assess tau pathology (total and phosphorylated tau) via Western blot or immunohistochemistry.
-
-
Histology:
-
Perform immunohistochemical staining for amyloid plaques and neurofibrillary tangles in brain sections.
-
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol is based on studies investigating the anti-tumor effects of PLD1 inhibition.
a. Animal Model:
-
Strain: Athymic nude mice (e.g., BALB/c nude).
-
Age: 6-8 weeks at the time of tumor cell implantation.
-
Sex: Female mice are commonly used.
b. Tumor Cell Implantation:
-
Cell Line: Human hepatocellular carcinoma cells (e.g., HepG2, Huh7).
-
Procedure: Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
c. This compound Formulation and Administration:
-
Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a suitable vehicle for subcutaneous administration.[4]
-
Preparation: Prepare a stock solution of this compound in DMSO and then dilute with the remaining vehicle components.
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Subcutaneous (s.c.) injection, administered near the tumor site.
-
Dosing Schedule: Administer on alternate days, starting when tumors reach a palpable size (e.g., 100-150 mm³).
d. Outcome Measures:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, excise tumors and measure their final weight.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Analyze tumor lysates for key signaling proteins in the PLD1 pathway (e.g., p-Akt, p-mTOR).
Sepsis Mouse Model (Cecal Ligation and Puncture - CLP)
This protocol is designed to evaluate the anti-inflammatory and protective effects of this compound in a clinically relevant model of sepsis.
a. Animal Model:
-
Strain: C57BL/6 mice.
-
Age: 8-12 weeks.
-
Sex: Both male and female mice can be used, but should be analyzed separately.
b. CLP Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Administer subcutaneous saline for fluid resuscitation.
c. This compound Formulation and Administration:
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve this compound in the vehicle to a final concentration of 0.1 mg/mL.
-
Dosage: 1 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer a single dose 1 hour after the CLP procedure.
d. Outcome Measures:
-
Survival: Monitor survival rates for up to 7 days post-CLP.
-
Systemic Inflammation: Collect blood at various time points (e.g., 6, 24 hours) to measure serum cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Organ Damage: Harvest organs (e.g., lungs, liver, kidneys) at endpoint for histological analysis and to measure markers of organ injury (e.g., myeloperoxidase activity in the lungs).
-
Bacterial Load: Determine bacterial counts in blood and peritoneal lavage fluid.
Visualization of Signaling Pathways and Workflows
Caption: PLD1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for HCC Xenograft Model.
Caption: Experimental Workflow for CLP Sepsis Model.
References
Application Notes and Protocols for VU0155069 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a selective inhibitor of phospholipase D1 (PLD1) that has demonstrated therapeutic potential in preclinical models of inflammatory diseases, particularly sepsis.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, with a focus on the intraperitoneal route for treating sepsis. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments.
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Sepsis
A key study investigating the therapeutic effects of this compound utilized a cecal ligation and puncture (CLP) mouse model of polymicrobial sepsis. Administration of this compound significantly improved survival rates compared to a vehicle control group.[2]
| Treatment Group | Survival Rate (%) | Animal Model | Administration Route |
| This compound | 77% | C57BL/6 Mice | Intraperitoneal |
| Vehicle Control | 23% | C57BL/6 Mice | Intraperitoneal |
Table 1: Survival rates of mice with CLP-induced sepsis following treatment with this compound or vehicle.[2]
Reported In Vivo Dosages of this compound
While the precise dosage for the sepsis survival study is not explicitly stated in the primary literature, other in vivo studies in mice provide a potential dosage range for intraperitoneal administration.
| Dosage | Animal Model | Administration Frequency | Study Context |
| 1 mg/kg | 3xTg-AD Mice | Every alternate day | Alzheimer's Disease[3] |
| 10 mg/kg | Mice | Once every 3 days | Wound Healing[4] |
Table 2: Reported intraperitoneal dosages of this compound in various mouse models.[3][4]
Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended method for preparing this compound for intraperitoneal injection involves creating a clear solution using a combination of solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL. Ensure the powder is completely dissolved.
-
To prepare a 1 mL working solution, sequentially add the following components, ensuring thorough mixing after each addition:
-
100 µL of the 25.0 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
The final solution will have a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol for Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is a widely accepted method for inducing polymicrobial sepsis that mimics the clinical course of the disease in humans.[1]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Sterile saline
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a point 5.0 mm from the cecal tip to ensure a consistent severity of sepsis.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
Administer 1 mL of sterile saline subcutaneously for fluid resuscitation.
-
House the animals in a clean cage with easy access to food and water and monitor them closely for signs of sepsis.
Protocol for Intraperitoneal Administration of this compound
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
27-gauge needle
Protocol:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualization
Signaling Pathway of Inflammasome Activation Inhibited by this compound
This compound is believed to exert its anti-septic effects by inhibiting the activation of the inflammasome, a key component of the innate immune response. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and inhibition by this compound.
Experimental Workflow for In Vivo Sepsis Study
The following workflow diagram outlines the key steps in an animal study investigating the efficacy of this compound in a CLP-induced sepsis model.
Caption: Workflow for this compound efficacy testing in a mouse sepsis model.
References
Application Notes and Protocols for VU0155069 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a selective inhibitor of phospholipase D1 (PLD1) that has demonstrated therapeutic potential in preclinical models of inflammatory diseases, particularly sepsis.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, with a focus on the intraperitoneal route for treating sepsis. The information compiled herein is intended to guide researchers in designing and executing robust in vivo experiments.
Data Presentation
In Vivo Efficacy of this compound in a Mouse Model of Sepsis
A key study investigating the therapeutic effects of this compound utilized a cecal ligation and puncture (CLP) mouse model of polymicrobial sepsis. Administration of this compound significantly improved survival rates compared to a vehicle control group.[2]
| Treatment Group | Survival Rate (%) | Animal Model | Administration Route |
| This compound | 77% | C57BL/6 Mice | Intraperitoneal |
| Vehicle Control | 23% | C57BL/6 Mice | Intraperitoneal |
Table 1: Survival rates of mice with CLP-induced sepsis following treatment with this compound or vehicle.[2]
Reported In Vivo Dosages of this compound
While the precise dosage for the sepsis survival study is not explicitly stated in the primary literature, other in vivo studies in mice provide a potential dosage range for intraperitoneal administration.
| Dosage | Animal Model | Administration Frequency | Study Context |
| 1 mg/kg | 3xTg-AD Mice | Every alternate day | Alzheimer's Disease[3] |
| 10 mg/kg | Mice | Once every 3 days | Wound Healing[4] |
Table 2: Reported intraperitoneal dosages of this compound in various mouse models.[3][4]
Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.
Experimental Protocols
Formulation of this compound for In Vivo Administration
A recommended method for preparing this compound for intraperitoneal injection involves creating a clear solution using a combination of solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL. Ensure the powder is completely dissolved.
-
To prepare a 1 mL working solution, sequentially add the following components, ensuring thorough mixing after each addition:
-
100 µL of the 25.0 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
The final solution will have a this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol for Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is a widely accepted method for inducing polymicrobial sepsis that mimics the clinical course of the disease in humans.[1]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Sterile saline
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Isolate the cecum and ligate it with a 3-0 silk suture at a point 5.0 mm from the cecal tip to ensure a consistent severity of sepsis.
-
Puncture the ligated cecum once with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
Administer 1 mL of sterile saline subcutaneously for fluid resuscitation.
-
House the animals in a clean cage with easy access to food and water and monitor them closely for signs of sepsis.
Protocol for Intraperitoneal Administration of this compound
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
27-gauge needle
Protocol:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Mandatory Visualization
Signaling Pathway of Inflammasome Activation Inhibited by this compound
This compound is believed to exert its anti-septic effects by inhibiting the activation of the inflammasome, a key component of the innate immune response. The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the putative point of inhibition by this compound.
Caption: NLRP3 inflammasome pathway and inhibition by this compound.
Experimental Workflow for In Vivo Sepsis Study
The following workflow diagram outlines the key steps in an animal study investigating the efficacy of this compound in a CLP-induced sepsis model.
Caption: Workflow for this compound efficacy testing in a mouse sepsis model.
References
Application Notes and Protocols for Measuring PLD1 Inhibition in Cells Treated with VU0155069
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1][2] Aberrant PLD1 activity is implicated in various pathological processes, including cancer, where it plays a significant role in promoting cell proliferation, survival, migration, and invasion.[3][4][5] VU0155069 is a potent and selective small-molecule inhibitor of PLD1, making it a valuable tool for studying PLD1 function and a potential therapeutic agent.[2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on PLD1 activity in cultured cells, focusing on a biochemical assay for enzyme activity and a functional assay for cell migration.
Data Presentation
Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PLD1 and PLD2, demonstrating its selectivity for PLD1.
| Assay Type | Target | IC50 (nM) | Reference |
| In Vitro (Enzymatic) | PLD1 | 46 | [2] |
| In Vitro (Enzymatic) | PLD2 | 933 | [2] |
| Cellular | PLD1 | 110 | [2] |
| Cellular | PLD2 | 1800 | [2] |
Cellular Models for PLD1 Inhibition Studies
This compound has been shown to effectively inhibit PLD1-mediated processes in various cancer cell lines.
| Cell Line | Cancer Type | Application | Reference |
| MDA-MB-231 | Breast Cancer | Migration Assay | [2] |
| 4T1 | Mouse Breast Cancer | Migration Assay | [2] |
| U87 | Glioma | Proliferation and Migration Assays | [5] |
| U251 | Glioma | Proliferation and Migration Assays | [5] |
| CASKI | Cervical Cancer | Proliferation, Invasion, and Migration Assays | [3] |
Mandatory Visualizations
PLD1 Signaling Pathway in Cancer Cell Migration
Caption: PLD1 signaling cascade in cancer cell migration.
Experimental Workflow for Assessing PLD1 Inhibition
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLD1 phospholipase D1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PLD1 Inhibition in Cells Treated with VU0155069
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1][2] Aberrant PLD1 activity is implicated in various pathological processes, including cancer, where it plays a significant role in promoting cell proliferation, survival, migration, and invasion.[3][4][5] VU0155069 is a potent and selective small-molecule inhibitor of PLD1, making it a valuable tool for studying PLD1 function and a potential therapeutic agent.[2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on PLD1 activity in cultured cells, focusing on a biochemical assay for enzyme activity and a functional assay for cell migration.
Data Presentation
Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against PLD1 and PLD2, demonstrating its selectivity for PLD1.
| Assay Type | Target | IC50 (nM) | Reference |
| In Vitro (Enzymatic) | PLD1 | 46 | [2] |
| In Vitro (Enzymatic) | PLD2 | 933 | [2] |
| Cellular | PLD1 | 110 | [2] |
| Cellular | PLD2 | 1800 | [2] |
Cellular Models for PLD1 Inhibition Studies
This compound has been shown to effectively inhibit PLD1-mediated processes in various cancer cell lines.
| Cell Line | Cancer Type | Application | Reference |
| MDA-MB-231 | Breast Cancer | Migration Assay | [2] |
| 4T1 | Mouse Breast Cancer | Migration Assay | [2] |
| U87 | Glioma | Proliferation and Migration Assays | [5] |
| U251 | Glioma | Proliferation and Migration Assays | [5] |
| CASKI | Cervical Cancer | Proliferation, Invasion, and Migration Assays | [3] |
Mandatory Visualizations
PLD1 Signaling Pathway in Cancer Cell Migration
Caption: PLD1 signaling cascade in cancer cell migration.
Experimental Workflow for Assessing PLD1 Inhibition
References
- 1. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLD1 phospholipase D1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0155069 in Cancer Research
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), in cancer research. While the primary request was to detail its use in combination with chemotherapy drugs, a comprehensive literature search did not yield any preclinical or clinical studies evaluating such combinations. Therefore, these notes focus on the characterization and application of this compound as a standalone agent to investigate the role of PLD1 in cancer biology. The provided protocols are based on methodologies described in existing literature and are intended to guide researchers in studying the effects of this compound on cancer cell lines.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1] Dysregulation of PLD1 activity has been associated with the pathology of several diseases, including various cancers.[1] this compound offers a valuable tool for elucidating the specific roles of PLD1 in tumor progression and metastasis.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PLD1. PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical second messenger that can modulate the activity of numerous downstream signaling proteins, thereby influencing cell growth, proliferation, and invasion. By inhibiting PLD1, this compound reduces the production of PA, leading to the attenuation of these downstream signaling pathways.
Below is a diagram illustrating the PLD1 signaling pathway and the point of inhibition by this compound.
Caption: PLD1 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against PLD1 and PLD2, highlighting its selectivity for PLD1.
| Target | IC50 (in vitro) | IC50 (cellular) | Selectivity (cellular) | Reference |
| PLD1 | 46 nM | 110 nM | ~16-fold over PLD2 | [1] |
| PLD2 | 933 nM | 1800 nM | - | [1] |
Experimental Protocols
The following protocols are adapted from methodologies used in the study of PLD inhibitors and can be applied to investigate the effects of this compound on cancer cells.
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast cancer), 4T1 (murine metastatic breast cancer), or other cancer cell lines of interest.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
In Vitro PLD Activity Assay
This protocol allows for the measurement of PLD activity in cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
PLD activity assay kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
Measure PLD activity in the lysates using a commercial PLD activity assay kit, following the manufacturer's instructions.
-
Normalize PLD activity to the total protein concentration.
Cell Viability Assay (MTS/MTT)
This assay determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.[1]
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel
-
24-well plates
-
Serum-free medium and medium with FBS
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Pre-coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add medium containing FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Caption: Workflow for the Transwell Invasion Assay.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of PLD1 in cancer. The protocols outlined above provide a framework for characterizing its effects on cancer cell lines. Although no studies on the combination of this compound with chemotherapy have been identified, this remains an important area for future investigation. Synergistic effects could potentially be achieved by combining the anti-invasive properties of this compound with the cytotoxic effects of conventional chemotherapeutic agents. Future research should focus on evaluating such combinations in preclinical models to determine their therapeutic potential.
References
Application Notes and Protocols for VU0155069 in Cancer Research
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), in cancer research. While the primary request was to detail its use in combination with chemotherapy drugs, a comprehensive literature search did not yield any preclinical or clinical studies evaluating such combinations. Therefore, these notes focus on the characterization and application of this compound as a standalone agent to investigate the role of PLD1 in cancer biology. The provided protocols are based on methodologies described in existing literature and are intended to guide researchers in studying the effects of this compound on cancer cell lines.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1] Dysregulation of PLD1 activity has been associated with the pathology of several diseases, including various cancers.[1] this compound offers a valuable tool for elucidating the specific roles of PLD1 in tumor progression and metastasis.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PLD1. PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical second messenger that can modulate the activity of numerous downstream signaling proteins, thereby influencing cell growth, proliferation, and invasion. By inhibiting PLD1, this compound reduces the production of PA, leading to the attenuation of these downstream signaling pathways.
Below is a diagram illustrating the PLD1 signaling pathway and the point of inhibition by this compound.
Caption: PLD1 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against PLD1 and PLD2, highlighting its selectivity for PLD1.
| Target | IC50 (in vitro) | IC50 (cellular) | Selectivity (cellular) | Reference |
| PLD1 | 46 nM | 110 nM | ~16-fold over PLD2 | [1] |
| PLD2 | 933 nM | 1800 nM | - | [1] |
Experimental Protocols
The following protocols are adapted from methodologies used in the study of PLD inhibitors and can be applied to investigate the effects of this compound on cancer cells.
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast cancer), 4T1 (murine metastatic breast cancer), or other cancer cell lines of interest.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
In Vitro PLD Activity Assay
This protocol allows for the measurement of PLD activity in cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
PLD activity assay kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
Measure PLD activity in the lysates using a commercial PLD activity assay kit, following the manufacturer's instructions.
-
Normalize PLD activity to the total protein concentration.
Cell Viability Assay (MTS/MTT)
This assay determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until color development is sufficient.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.[1]
Materials:
-
Cancer cell lines
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel
-
24-well plates
-
Serum-free medium and medium with FBS
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Pre-coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Add medium containing FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Caption: Workflow for the Transwell Invasion Assay.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of PLD1 in cancer. The protocols outlined above provide a framework for characterizing its effects on cancer cell lines. Although no studies on the combination of this compound with chemotherapy have been identified, this remains an important area for future investigation. Synergistic effects could potentially be achieved by combining the anti-invasive properties of this compound with the cytotoxic effects of conventional chemotherapeutic agents. Future research should focus on evaluating such combinations in preclinical models to determine their therapeutic potential.
References
Application Notes and Protocols for Immunofluorescence Staining Following VU0155069 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2] Contrary to some initial classifications, it is not a selective M5 antagonist. Its primary mechanism of action involves the modulation of signaling pathways downstream of PLD1, a key enzyme in cellular trafficking, cytoskeletal organization, and signal transduction.[3][4] A significant area of research involving this compound is its role in regulating the inflammasome, a multiprotein complex critical for the innate immune response.[1][5][6]
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) microscopy to study the cellular effects of this compound treatment, with a particular focus on the NLRP3 inflammasome pathway.
Mechanism of Action and Key Cellular Effects
This compound selectively inhibits the enzymatic activity of PLD1, which catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[4] In the context of the innate immune response, this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[1][5][6] This results in a significant reduction in the activation of caspase-1 and the subsequent production and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][5][6]
A critical finding for immunofluorescence applications is that this compound does not inhibit the upstream event of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, which is visualized as "ASC specks" in immunofluorescence microscopy.[1][5] This indicates that this compound acts downstream of ASC speck formation in the inflammasome cascade.[1][5]
Data Presentation: Quantitative Analysis of Immunofluorescence
The following table summarizes the expected quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on NLRP3 inflammasome activation. The primary readout for inflammasome activation via immunofluorescence is the formation of ASC specks.
| Treatment Group | Agonist (LPS + Nigericin) | This compound (10 µM) | Percentage of Cells with ASC Specks (%) | Average ASC Speck Area (µm²) | Notes |
| 1. Vehicle Control | - | - | < 5% | N/A | Represents baseline inflammasome activation. |
| 2. Agonist Control | + | - | 30 - 40% | 2 - 4 | Demonstrates robust inflammasome activation and ASC speck formation. |
| 3. This compound Treatment | + | + | 30 - 40% | 2 - 4 | Expected result: this compound does not significantly alter the percentage of cells with ASC specks or the size of the specks, as it acts downstream of this event.[5] |
| 4. ASC Oligomerization Inhibitor (Positive Control) | + | - (inhibitor added) | < 10% | N/A | A positive control inhibitor of ASC oligomerization would show a significant reduction in ASC speck formation.[7] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for inducing NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Sterile tissue culture plates with coverslips
Procedure:
-
Cell Seeding: Seed BMDMs onto sterile glass coverslips in 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for adherence.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Pre-treat the cells with this compound (10 µM) or vehicle (DMSO) for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with nigericin (10 µM) for 30-60 minutes to induce NLRP3 inflammasome assembly and activation.
-
Proceed to Immunofluorescence Staining: After the incubation period, proceed immediately to the fixation step of the immunofluorescence protocol.
Protocol 2: Immunofluorescence Staining for ASC Specks
This protocol outlines the steps for visualizing ASC specks, a hallmark of inflammasome activation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-ASC
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation: Gently wash the coverslips with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ASC antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with DAPI (300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).
Protocol 3: Image Acquisition and Quantitative Analysis
Procedure:
-
Image Acquisition:
-
Using a fluorescence microscope, capture images from at least 10 random fields of view per coverslip.
-
Ensure that the exposure time and gain settings are kept constant across all experimental groups to allow for accurate comparison.
-
-
Quantitative Analysis of ASC Specks:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of cells with ASC specks.
-
An ASC speck is defined as a single, bright, distinct focus of ASC staining within the cytoplasm.
-
Count the total number of cells in each field of view (using the DAPI channel).
-
Count the number of cells containing an ASC speck in the corresponding green channel.
-
Calculate the percentage of cells with ASC specks for each condition: (Number of cells with ASC specks / Total number of cells) x 100.
-
(Optional) Measure the area of individual ASC specks to assess any changes in size.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified PLD1 Signaling Pathway and the inhibitory action of this compound.
Caption: NLRP3 Inflammasome Pathway and the site of this compound inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Society for Immunotherapy of Cancer: updates and best practices for multiplex immunohistochemistry (IHC) and immunofluorescence (IF) image analysis and data sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NLRP3 inflammasome activation in HCC cell progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following VU0155069 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2] Contrary to some initial classifications, it is not a selective M5 antagonist. Its primary mechanism of action involves the modulation of signaling pathways downstream of PLD1, a key enzyme in cellular trafficking, cytoskeletal organization, and signal transduction.[3][4] A significant area of research involving this compound is its role in regulating the inflammasome, a multiprotein complex critical for the innate immune response.[1][5][6]
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) microscopy to study the cellular effects of this compound treatment, with a particular focus on the NLRP3 inflammasome pathway.
Mechanism of Action and Key Cellular Effects
This compound selectively inhibits the enzymatic activity of PLD1, which catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[4] In the context of the innate immune response, this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[1][5][6] This results in a significant reduction in the activation of caspase-1 and the subsequent production and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][5][6]
A critical finding for immunofluorescence applications is that this compound does not inhibit the upstream event of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, which is visualized as "ASC specks" in immunofluorescence microscopy.[1][5] This indicates that this compound acts downstream of ASC speck formation in the inflammasome cascade.[1][5]
Data Presentation: Quantitative Analysis of Immunofluorescence
The following table summarizes the expected quantitative data from an immunofluorescence experiment designed to assess the effect of this compound on NLRP3 inflammasome activation. The primary readout for inflammasome activation via immunofluorescence is the formation of ASC specks.
| Treatment Group | Agonist (LPS + Nigericin) | This compound (10 µM) | Percentage of Cells with ASC Specks (%) | Average ASC Speck Area (µm²) | Notes |
| 1. Vehicle Control | - | - | < 5% | N/A | Represents baseline inflammasome activation. |
| 2. Agonist Control | + | - | 30 - 40% | 2 - 4 | Demonstrates robust inflammasome activation and ASC speck formation. |
| 3. This compound Treatment | + | + | 30 - 40% | 2 - 4 | Expected result: this compound does not significantly alter the percentage of cells with ASC specks or the size of the specks, as it acts downstream of this event.[5] |
| 4. ASC Oligomerization Inhibitor (Positive Control) | + | - (inhibitor added) | < 10% | N/A | A positive control inhibitor of ASC oligomerization would show a significant reduction in ASC speck formation.[7] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for inducing NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Sterile tissue culture plates with coverslips
Procedure:
-
Cell Seeding: Seed BMDMs onto sterile glass coverslips in 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for adherence.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Pre-treat the cells with this compound (10 µM) or vehicle (DMSO) for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with nigericin (10 µM) for 30-60 minutes to induce NLRP3 inflammasome assembly and activation.
-
Proceed to Immunofluorescence Staining: After the incubation period, proceed immediately to the fixation step of the immunofluorescence protocol.
Protocol 2: Immunofluorescence Staining for ASC Specks
This protocol outlines the steps for visualizing ASC specks, a hallmark of inflammasome activation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-ASC
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation: Gently wash the coverslips with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ASC antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with DAPI (300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).
Protocol 3: Image Acquisition and Quantitative Analysis
Procedure:
-
Image Acquisition:
-
Using a fluorescence microscope, capture images from at least 10 random fields of view per coverslip.
-
Ensure that the exposure time and gain settings are kept constant across all experimental groups to allow for accurate comparison.
-
-
Quantitative Analysis of ASC Specks:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number of cells with ASC specks.
-
An ASC speck is defined as a single, bright, distinct focus of ASC staining within the cytoplasm.
-
Count the total number of cells in each field of view (using the DAPI channel).
-
Count the number of cells containing an ASC speck in the corresponding green channel.
-
Calculate the percentage of cells with ASC specks for each condition: (Number of cells with ASC specks / Total number of cells) x 100.
-
(Optional) Measure the area of individual ASC specks to assess any changes in size.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified PLD1 Signaling Pathway and the inhibitory action of this compound.
Caption: NLRP3 Inflammasome Pathway and the site of this compound inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Society for Immunotherapy of Cancer: updates and best practices for multiplex immunohistochemistry (IHC) and immunofluorescence (IF) image analysis and data sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NLRP3 inflammasome activation in HCC cell progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU0155069 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of VU0155069 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 15 mg/mL (≥ 32.39 mM) | Warming to 50°C and ultrasonication may be required. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| DMSO | Soluble to 100 mM | From R&D Systems.[2] |
| DMSO | 50 mg/mL (108.00 mM) | Ultrasonic treatment may be needed.[2] |
| DMSO | 25 mg/mL | From Cayman Chemical.[3] |
| Ethanol | Soluble to 50 mM | [2] |
| DMF | 30 mg/mL | [3] |
| Water | Insoluble | [1] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.40 mM) | A clear solution can be achieved with this co-solvent system for in vivo use.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.40 mM) | A clear solution for in vivo administration.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath (optional)
Methodology:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 462.97 g/mol ), you will need 4.63 mg.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If particulates remain, use an ultrasonic water bath for 5-10 minutes or gently warm the solution to 50°C until it is completely clear. A clear stock solution is critical.
-
Aliquoting: Dispense small, single-use volumes (e.g., 10-20 µL) into sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term stability (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Workflow for preparing and storing this compound stock solution.
Protocol 2: Diluting this compound into Aqueous Cell Culture Medium
This protocol describes the best practice for adding the this compound stock solution to your final culture volume to minimize precipitation.
Methodology:
-
Prepare Medium: Warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Calculate Dilution: Determine the volume of your DMSO stock solution required to reach the desired final concentration. It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, perform an intermediate dilution of the DMSO stock solution into a small volume of pre-warmed, serum-free medium.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first make a 1:100 intermediate dilution (e.g., 1 µL of stock in 99 µL of medium) to get a 100 µM solution.
-
-
Final Dilution:
-
While gently swirling the pre-warmed complete medium, add the calculated volume of the stock solution (or the intermediate dilution) dropwise.
-
This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Mix: Cap the flask/plate and gently swirl to ensure a homogenous mixture.
-
Immediate Use: Use the freshly prepared medium containing this compound immediately. Do not store the compound in aqueous solutions for extended periods.
Workflow for diluting this compound into cell culture medium.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the use of this compound in aqueous solutions.
Q1: I see a precipitate immediately after adding my this compound DMSO stock to my cell culture medium. What should I do?
A1: This indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. Here are several steps to resolve this:
-
Decrease the Final Concentration: Your target concentration may be too high for the aqueous environment. Try a lower final concentration.
-
Reduce the Final DMSO Concentration: While counterintuitive, a high percentage of DMSO in the final solution can also cause some compounds to precipitate when they hit the aqueous phase. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Pre-warm Your Medium: Always pre-warm your cell culture medium to 37°C before adding the compound. Solubility is often temperature-dependent.
-
Improve Your Mixing Technique: Add the DMSO stock solution dropwise into the vortex of the gently swirling medium. This prevents localized high concentrations. Avoid adding the stock solution as a single bolus.
-
Use an Intermediate Dilution Step: As described in Protocol 2, diluting the stock in a smaller volume of serum-free medium before adding it to the final volume of complete medium can help.
Q2: The medium with this compound looks clear at first, but I see a precipitate after a few hours in the incubator. Why is this happening?
A2: This is likely due to the compound's instability or interaction with media components over time at 37°C.
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the pH and temperature of the medium, affecting solubility.
-
Interaction with Media Components: this compound may bind to proteins in the serum or interact with salts in the medium, leading to precipitation over time.
-
Solution: Prepare the this compound-containing medium immediately before adding it to your cells. For long-term experiments, you may need to replace the medium with a freshly prepared solution at regular intervals.
Q3: Can I dissolve this compound directly in PBS or other aqueous buffers?
A3: It is not recommended. This compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers will likely be unsuccessful. Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q4: What is the maximum concentration of this compound I can use in a cell-based assay?
A4: The maximum soluble concentration in your specific cell culture medium should be determined empirically. However, published studies have successfully used this compound in a range of concentrations, typically from 0.1 µM to 20 µM, in various cell lines. For example, one study used 10 µM this compound with a final DMSO concentration of 0.05% in bone marrow-derived macrophages.
Q5: My this compound powder won't dissolve completely in DMSO. What's wrong?
A5: There are a few possibilities:
-
DMSO Quality: Ensure you are using high-quality, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]
-
Insufficient Dissolution Efforts: Try vortexing for a longer period. If that fails, gentle warming (to 50°C) or sonication for a few minutes can aid dissolution.[1]
-
Concentration Too High: You may be attempting to make a stock solution that is too concentrated. Refer to the solubility table for maximum recommended concentrations.
Logical workflow for troubleshooting this compound precipitation.
References
VU0155069 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of VU0155069 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 15 mg/mL (≥ 32.39 mM) | Warming to 50°C and ultrasonication may be required. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| DMSO | Soluble to 100 mM | From R&D Systems.[2] |
| DMSO | 50 mg/mL (108.00 mM) | Ultrasonic treatment may be needed.[2] |
| DMSO | 25 mg/mL | From Cayman Chemical.[3] |
| Ethanol | Soluble to 50 mM | [2] |
| DMF | 30 mg/mL | [3] |
| Water | Insoluble | [1] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.40 mM) | A clear solution can be achieved with this co-solvent system for in vivo use.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.40 mM) | A clear solution for in vivo administration.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath (optional)
Methodology:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 462.97 g/mol ), you will need 4.63 mg.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If particulates remain, use an ultrasonic water bath for 5-10 minutes or gently warm the solution to 50°C until it is completely clear. A clear stock solution is critical.
-
Aliquoting: Dispense small, single-use volumes (e.g., 10-20 µL) into sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term stability (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Workflow for preparing and storing this compound stock solution.
Protocol 2: Diluting this compound into Aqueous Cell Culture Medium
This protocol describes the best practice for adding the this compound stock solution to your final culture volume to minimize precipitation.
Methodology:
-
Prepare Medium: Warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Calculate Dilution: Determine the volume of your DMSO stock solution required to reach the desired final concentration. It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, perform an intermediate dilution of the DMSO stock solution into a small volume of pre-warmed, serum-free medium.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first make a 1:100 intermediate dilution (e.g., 1 µL of stock in 99 µL of medium) to get a 100 µM solution.
-
-
Final Dilution:
-
While gently swirling the pre-warmed complete medium, add the calculated volume of the stock solution (or the intermediate dilution) dropwise.
-
This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
-
Final Mix: Cap the flask/plate and gently swirl to ensure a homogenous mixture.
-
Immediate Use: Use the freshly prepared medium containing this compound immediately. Do not store the compound in aqueous solutions for extended periods.
Workflow for diluting this compound into cell culture medium.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the use of this compound in aqueous solutions.
Q1: I see a precipitate immediately after adding my this compound DMSO stock to my cell culture medium. What should I do?
A1: This indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. Here are several steps to resolve this:
-
Decrease the Final Concentration: Your target concentration may be too high for the aqueous environment. Try a lower final concentration.
-
Reduce the Final DMSO Concentration: While counterintuitive, a high percentage of DMSO in the final solution can also cause some compounds to precipitate when they hit the aqueous phase. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Pre-warm Your Medium: Always pre-warm your cell culture medium to 37°C before adding the compound. Solubility is often temperature-dependent.
-
Improve Your Mixing Technique: Add the DMSO stock solution dropwise into the vortex of the gently swirling medium. This prevents localized high concentrations. Avoid adding the stock solution as a single bolus.
-
Use an Intermediate Dilution Step: As described in Protocol 2, diluting the stock in a smaller volume of serum-free medium before adding it to the final volume of complete medium can help.
Q2: The medium with this compound looks clear at first, but I see a precipitate after a few hours in the incubator. Why is this happening?
A2: This is likely due to the compound's instability or interaction with media components over time at 37°C.
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO₂) can alter the pH and temperature of the medium, affecting solubility.
-
Interaction with Media Components: this compound may bind to proteins in the serum or interact with salts in the medium, leading to precipitation over time.
-
Solution: Prepare the this compound-containing medium immediately before adding it to your cells. For long-term experiments, you may need to replace the medium with a freshly prepared solution at regular intervals.
Q3: Can I dissolve this compound directly in PBS or other aqueous buffers?
A3: It is not recommended. This compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers will likely be unsuccessful. Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q4: What is the maximum concentration of this compound I can use in a cell-based assay?
A4: The maximum soluble concentration in your specific cell culture medium should be determined empirically. However, published studies have successfully used this compound in a range of concentrations, typically from 0.1 µM to 20 µM, in various cell lines. For example, one study used 10 µM this compound with a final DMSO concentration of 0.05% in bone marrow-derived macrophages.
Q5: My this compound powder won't dissolve completely in DMSO. What's wrong?
A5: There are a few possibilities:
-
DMSO Quality: Ensure you are using high-quality, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]
-
Insufficient Dissolution Efforts: Try vortexing for a longer period. If that fails, gentle warming (to 50°C) or sonication for a few minutes can aid dissolution.[1]
-
Concentration Too High: You may be attempting to make a stock solution that is too concentrated. Refer to the solubility table for maximum recommended concentrations.
Logical workflow for troubleshooting this compound precipitation.
References
determining the optimal working concentration of VU0155069
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of VU0155069, a potent and selective phospholipase D1 (PLD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that is highly selective for phospholipase D1 (PLD1) over phospholipase D2 (PLD2).[1][2] PLD1 is an enzyme involved in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies slightly depending on the assay conditions. In in vitro biochemical assays, the IC50 for PLD1 is approximately 46 nM, while for PLD2 it is around 933 nM, demonstrating its selectivity for PLD1.[1][2] In cellular assays, the IC50 for PLD1 is reported to be around 110 nM and for PLD2, 1800 nM.[1]
Q3: What is a good starting concentration for my in vitro experiment?
Based on published studies, a common starting point for in vitro experiments is in the low micromolar to nanomolar range. For experiments aiming for selective PLD1 inhibition, concentrations between 100 nM and 500 nM have been used effectively.[3] For instance, a concentration of 0.2 µM has been shown to selectively inhibit PLD1, while higher concentrations (e.g., 20 µM) may also inhibit PLD2.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol. It can be dissolved in DMSO to create a stock solution of up to 100 mM. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[4][5] Stock solutions in DMSO can be stored at -80°C for up to a year.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q5: Are there any known off-target effects of this compound?
While this compound is highly selective for PLD1, at higher concentrations, it can inhibit PLD2.[1] Additionally, some studies have reported effects that may be independent of its PLD1 inhibitory activity. For example, this compound has been shown to inhibit inflammasome activation in a manner that may not be directly related to PLD1.[6][7] Researchers should consider including appropriate controls to validate that the observed effects are due to PLD1 inhibition.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| PLD1 | In vitro | 46 nM | [1][2] |
| PLD2 | In vitro | 933 nM | [1][2] |
| PLD1 | Cellular | 110 nM | [1] |
| PLD2 | Cellular | 1800 nM | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | Up to 100 mM | |
| Ethanol | Up to 50 mM | |
| Water | Insoluble | [4] |
| Storage (Powder) | ||
| -20°C | 3 years | [4][5] |
| 4°C | 2 years | [5] |
| Storage (Stock Solution in Solvent) | ||
| -80°C | 1 year | [4] |
| -20°C | 1 month | [4][8] |
Experimental Protocols
Determining Optimal Working Concentration via Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound for a cell-based assay.
Objective: To identify the concentration of this compound that elicits the desired biological effect with minimal off-target effects or cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell line and culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., cell viability dye, lysis buffer, antibodies)
-
Plate reader or other detection instrument
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Vortex or sonicate if necessary to ensure complete dissolution.[8]
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density appropriate for your specific assay.
-
Allow cells to adhere and grow for 24 hours or until they reach the desired confluency.
-
-
Serial Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A common starting range for a dose-response curve is from 10 nM to 20 µM.[1]
-
It is recommended to perform a wide range of concentrations initially (e.g., logarithmic dilutions) and then a narrower range around the effective concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control if available.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a duration relevant to your experimental endpoint. This could range from a few hours to several days.
-
-
Assay Performance:
-
Perform your specific assay to measure the desired biological response (e.g., cell viability, protein expression, cell migration).
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration may be too low. | Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%). Prepare intermediate dilutions in medium to avoid shocking the compound out of solution. Gentle warming and mixing may help.[4] |
| No Observed Effect | The concentration is too low. The incubation time is too short. The compound has degraded. The cell line is not sensitive to PLD1 inhibition. | Perform a wider dose-response, including higher concentrations. Optimize the incubation time. Use a fresh aliquot of the stock solution. Confirm PLD1 expression and activity in your cell line. |
| High Cell Death or Toxicity | The concentration is too high, leading to off-target effects. The final DMSO concentration is too high. | Perform a cytotoxicity assay (e.g., LDH release) in parallel with your functional assay. Lower the concentration of this compound. Ensure the vehicle control has the same DMSO concentration and shows no toxicity. |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors during dilution or treatment. Edge effects in the multi-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Observed Effect is Not Due to PLD1 Inhibition | Off-target effects of this compound. | Use a PLD1 knockout/knockdown cell line as a control. Attempt to rescue the phenotype by overexpressing a PLD1 construct. Use a structurally different PLD1 inhibitor to confirm the phenotype. |
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: A decision tree for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0155069 | Phospholipases | Tocris Bioscience [tocris.com]
- 3. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VU-0155069 | Phospholipase | CAS 1130067-06-9 | Buy VU-0155069 from Supplier InvivoChem [invivochem.com]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
determining the optimal working concentration of VU0155069
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of VU0155069, a potent and selective phospholipase D1 (PLD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that is highly selective for phospholipase D1 (PLD1) over phospholipase D2 (PLD2).[1][2] PLD1 is an enzyme involved in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies slightly depending on the assay conditions. In in vitro biochemical assays, the IC50 for PLD1 is approximately 46 nM, while for PLD2 it is around 933 nM, demonstrating its selectivity for PLD1.[1][2] In cellular assays, the IC50 for PLD1 is reported to be around 110 nM and for PLD2, 1800 nM.[1]
Q3: What is a good starting concentration for my in vitro experiment?
Based on published studies, a common starting point for in vitro experiments is in the low micromolar to nanomolar range. For experiments aiming for selective PLD1 inhibition, concentrations between 100 nM and 500 nM have been used effectively.[3] For instance, a concentration of 0.2 µM has been shown to selectively inhibit PLD1, while higher concentrations (e.g., 20 µM) may also inhibit PLD2.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol. It can be dissolved in DMSO to create a stock solution of up to 100 mM. For long-term storage, the powder form should be stored at -20°C for up to 3 years.[4][5] Stock solutions in DMSO can be stored at -80°C for up to a year.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q5: Are there any known off-target effects of this compound?
While this compound is highly selective for PLD1, at higher concentrations, it can inhibit PLD2.[1] Additionally, some studies have reported effects that may be independent of its PLD1 inhibitory activity. For example, this compound has been shown to inhibit inflammasome activation in a manner that may not be directly related to PLD1.[6][7] Researchers should consider including appropriate controls to validate that the observed effects are due to PLD1 inhibition.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| PLD1 | In vitro | 46 nM | [1][2] |
| PLD2 | In vitro | 933 nM | [1][2] |
| PLD1 | Cellular | 110 nM | [1] |
| PLD2 | Cellular | 1800 nM | [1] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | Up to 100 mM | |
| Ethanol | Up to 50 mM | |
| Water | Insoluble | [4] |
| Storage (Powder) | ||
| -20°C | 3 years | [4][5] |
| 4°C | 2 years | [5] |
| Storage (Stock Solution in Solvent) | ||
| -80°C | 1 year | [4] |
| -20°C | 1 month | [4][8] |
Experimental Protocols
Determining Optimal Working Concentration via Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound for a cell-based assay.
Objective: To identify the concentration of this compound that elicits the desired biological effect with minimal off-target effects or cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell line and culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., cell viability dye, lysis buffer, antibodies)
-
Plate reader or other detection instrument
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO.
-
Vortex or sonicate if necessary to ensure complete dissolution.[8]
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density appropriate for your specific assay.
-
Allow cells to adhere and grow for 24 hours or until they reach the desired confluency.
-
-
Serial Dilution and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A common starting range for a dose-response curve is from 10 nM to 20 µM.[1]
-
It is recommended to perform a wide range of concentrations initially (e.g., logarithmic dilutions) and then a narrower range around the effective concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control if available.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a duration relevant to your experimental endpoint. This could range from a few hours to several days.
-
-
Assay Performance:
-
Perform your specific assay to measure the desired biological response (e.g., cell viability, protein expression, cell migration).
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration may be too low. | Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%). Prepare intermediate dilutions in medium to avoid shocking the compound out of solution. Gentle warming and mixing may help.[4] |
| No Observed Effect | The concentration is too low. The incubation time is too short. The compound has degraded. The cell line is not sensitive to PLD1 inhibition. | Perform a wider dose-response, including higher concentrations. Optimize the incubation time. Use a fresh aliquot of the stock solution. Confirm PLD1 expression and activity in your cell line. |
| High Cell Death or Toxicity | The concentration is too high, leading to off-target effects. The final DMSO concentration is too high. | Perform a cytotoxicity assay (e.g., LDH release) in parallel with your functional assay. Lower the concentration of this compound. Ensure the vehicle control has the same DMSO concentration and shows no toxicity. |
| High Variability Between Replicates | Inconsistent cell seeding. Pipetting errors during dilution or treatment. Edge effects in the multi-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Observed Effect is Not Due to PLD1 Inhibition | Off-target effects of this compound. | Use a PLD1 knockout/knockdown cell line as a control. Attempt to rescue the phenotype by overexpressing a PLD1 construct. Use a structurally different PLD1 inhibitor to confirm the phenotype. |
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: A decision tree for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0155069 | Phospholipases | Tocris Bioscience [tocris.com]
- 3. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VU-0155069 | Phospholipase | CAS 1130067-06-9 | Buy VU-0155069 from Supplier InvivoChem [invivochem.com]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0155069. The information addresses potential off-target effects to aid in experimental design and data interpretation.
Summary of this compound In Vitro and Cellular Activity
This compound is a potent and selective inhibitor of Phospholipase D1 (PLD1). However, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. The primary known off-target activity is against the PLD2 isoform. Additionally, studies have indicated an indirect inhibitory effect on caspase-1 activity, independent of its action on PLD1.
Table 1: In Vitro Inhibitory Activity of this compound against PLD Isoforms
| Target | IC₅₀ (nM) | Fold Selectivity (PLD2/PLD1) |
| PLD1 | 46 | ~20 |
| PLD2 | 933 | |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Cellular Inhibitory Activity of this compound against PLD Isoforms
| Target | IC₅₀ (nM) | Fold Selectivity (PLD2/PLD1) |
| PLD1 | 110 | ~16 |
| PLD2 | 1800 | |
| Data compiled from multiple sources.[2] |
Table 3: Concentration-Dependent Effects of this compound
| Concentration | Primary Effect |
| Low concentration (e.g., 0.2 µM) | Selective inhibition of PLD1.[2] |
| High concentration (e.g., 20 µM) | Inhibition of both PLD1 and PLD2.[2] |
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound due to its known off-target effects.
Issue 1: Inconsistent or Unexpected Phenotypic Results
-
Question: I am observing a phenotype in my cellular assay that is not consistent with the known function of PLD1. Could this be an off-target effect?
-
Answer: Yes, it is possible. At higher concentrations, this compound can inhibit PLD2, which may have distinct cellular roles from PLD1.[2] Additionally, this compound has been shown to indirectly inhibit caspase-1 activity, which could lead to phenotypes related to inflammation and apoptosis that are independent of PLD1. To investigate this, consider the following:
-
Perform a dose-response experiment: Determine if the unexpected phenotype is only observed at higher concentrations of this compound. This could suggest the involvement of PLD2 or other off-targets with lower affinity.
-
Use a structurally unrelated PLD1 inhibitor: If available, a different PLD1 inhibitor with a distinct chemical scaffold can help confirm if the observed phenotype is due to on-target PLD1 inhibition.
-
Investigate caspase-1 involvement: If your experimental system involves inflammatory pathways, assess caspase-1 activity or the levels of its downstream targets (e.g., IL-1β) in the presence of this compound.
-
-
Issue 2: Difficulty in Replicating Reported Selectivity
-
Question: My experiments suggest that this compound is less selective for PLD1 over PLD2 than reported. Why might this be?
-
Answer: The reported selectivity of this compound can be influenced by the experimental conditions. The in vitro selectivity is approximately 20-fold, while in cellular assays it is around 16- to 100-fold.[2] Discrepancies can arise from:
-
Assay format: Different assay technologies (e.g., purified enzyme vs. cell-based) can yield different apparent potencies.
-
Cell type: The relative expression levels of PLD1 and PLD2 in your specific cell line can influence the observed selectivity.
-
Substrate concentration: The concentration of the PLD substrate in your assay can affect the IC₅₀ values.
-
Ensure you are using an appropriate concentration: For selective PLD1 inhibition in cells, concentrations around the cellular IC₅₀ for PLD1 (e.g., ~110 nM) are recommended.[2]
-
-
Issue 3: Unexpected Anti-inflammatory Effects
-
-
Answer: Yes, this compound has been reported to have anti-inflammatory effects by indirectly inhibiting caspase-1 activation and subsequent IL-1β production. This effect appears to be independent of its PLD1 inhibitory activity. If your experimental model involves inflammasome activation, it is crucial to consider this potential off-target effect when interpreting your data.
-
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activity using a Luminescence-Based Assay (Adapted from ADP-Glo™ Kinase Assay)
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1-10 µM is typically used. For dose-response experiments, prepare a serial dilution.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentrations of the enzyme, substrate, and ATP should be optimized for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. For dose-response experiments, plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Measuring Caspase-1 Activity in Macrophages (Adapted from Caspase-Glo® 1 Inflammasome Assay)
This protocol is designed to assess the off-target effect of this compound on caspase-1 activity in bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Treatment:
-
Plate BMDMs in a 96-well plate and culture overnight.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with a known inflammasome activator, such as nigericin (B1684572) (e.g., 10 µM), for 30-60 minutes.
-
-
Caspase-1 Activity Measurement:
-
Carefully transfer the cell culture supernatant to a white-walled 96-well plate.
-
Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions. To confirm specificity, prepare a parallel set of reagent containing a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Add an equal volume of the prepared Caspase-Glo® 1 Reagent (with or without inhibitor) to each well containing the supernatant.
-
Mix the contents by shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1 hour to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the luminescence values from the wells containing the caspase-1 inhibitor from the corresponding wells without the inhibitor to determine the specific caspase-1 activity. Compare the specific activity in the this compound-treated samples to the vehicle control.
Visualizations
Caption: Simplified PLD1 Signaling Pathway.
Caption: Concentration-Dependent Inhibition by this compound.
Caption: Potential Off-Target Pathway of this compound on Caspase-1.
Caption: General Workflow for Off-Target Effect Screening.
References
potential off-target effects of VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0155069. The information addresses potential off-target effects to aid in experimental design and data interpretation.
Summary of this compound In Vitro and Cellular Activity
This compound is a potent and selective inhibitor of Phospholipase D1 (PLD1). However, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. The primary known off-target activity is against the PLD2 isoform. Additionally, studies have indicated an indirect inhibitory effect on caspase-1 activity, independent of its action on PLD1.
Table 1: In Vitro Inhibitory Activity of this compound against PLD Isoforms
| Target | IC₅₀ (nM) | Fold Selectivity (PLD2/PLD1) |
| PLD1 | 46 | ~20 |
| PLD2 | 933 | |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Cellular Inhibitory Activity of this compound against PLD Isoforms
| Target | IC₅₀ (nM) | Fold Selectivity (PLD2/PLD1) |
| PLD1 | 110 | ~16 |
| PLD2 | 1800 | |
| Data compiled from multiple sources.[2] |
Table 3: Concentration-Dependent Effects of this compound
| Concentration | Primary Effect |
| Low concentration (e.g., 0.2 µM) | Selective inhibition of PLD1.[2] |
| High concentration (e.g., 20 µM) | Inhibition of both PLD1 and PLD2.[2] |
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound due to its known off-target effects.
Issue 1: Inconsistent or Unexpected Phenotypic Results
-
Question: I am observing a phenotype in my cellular assay that is not consistent with the known function of PLD1. Could this be an off-target effect?
-
Answer: Yes, it is possible. At higher concentrations, this compound can inhibit PLD2, which may have distinct cellular roles from PLD1.[2] Additionally, this compound has been shown to indirectly inhibit caspase-1 activity, which could lead to phenotypes related to inflammation and apoptosis that are independent of PLD1. To investigate this, consider the following:
-
Perform a dose-response experiment: Determine if the unexpected phenotype is only observed at higher concentrations of this compound. This could suggest the involvement of PLD2 or other off-targets with lower affinity.
-
Use a structurally unrelated PLD1 inhibitor: If available, a different PLD1 inhibitor with a distinct chemical scaffold can help confirm if the observed phenotype is due to on-target PLD1 inhibition.
-
Investigate caspase-1 involvement: If your experimental system involves inflammatory pathways, assess caspase-1 activity or the levels of its downstream targets (e.g., IL-1β) in the presence of this compound.
-
-
Issue 2: Difficulty in Replicating Reported Selectivity
-
Question: My experiments suggest that this compound is less selective for PLD1 over PLD2 than reported. Why might this be?
-
Answer: The reported selectivity of this compound can be influenced by the experimental conditions. The in vitro selectivity is approximately 20-fold, while in cellular assays it is around 16- to 100-fold.[2] Discrepancies can arise from:
-
Assay format: Different assay technologies (e.g., purified enzyme vs. cell-based) can yield different apparent potencies.
-
Cell type: The relative expression levels of PLD1 and PLD2 in your specific cell line can influence the observed selectivity.
-
Substrate concentration: The concentration of the PLD substrate in your assay can affect the IC₅₀ values.
-
Ensure you are using an appropriate concentration: For selective PLD1 inhibition in cells, concentrations around the cellular IC₅₀ for PLD1 (e.g., ~110 nM) are recommended.[2]
-
-
Issue 3: Unexpected Anti-inflammatory Effects
-
-
Answer: Yes, this compound has been reported to have anti-inflammatory effects by indirectly inhibiting caspase-1 activation and subsequent IL-1β production. This effect appears to be independent of its PLD1 inhibitory activity. If your experimental model involves inflammasome activation, it is crucial to consider this potential off-target effect when interpreting your data.
-
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activity using a Luminescence-Based Assay (Adapted from ADP-Glo™ Kinase Assay)
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1-10 µM is typically used. For dose-response experiments, prepare a serial dilution.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentrations of the enzyme, substrate, and ATP should be optimized for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. For dose-response experiments, plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Measuring Caspase-1 Activity in Macrophages (Adapted from Caspase-Glo® 1 Inflammasome Assay)
This protocol is designed to assess the off-target effect of this compound on caspase-1 activity in bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Treatment:
-
Plate BMDMs in a 96-well plate and culture overnight.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours.
-
Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with a known inflammasome activator, such as nigericin (e.g., 10 µM), for 30-60 minutes.
-
-
Caspase-1 Activity Measurement:
-
Carefully transfer the cell culture supernatant to a white-walled 96-well plate.
-
Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions. To confirm specificity, prepare a parallel set of reagent containing a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Add an equal volume of the prepared Caspase-Glo® 1 Reagent (with or without inhibitor) to each well containing the supernatant.
-
Mix the contents by shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1 hour to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the luminescence values from the wells containing the caspase-1 inhibitor from the corresponding wells without the inhibitor to determine the specific caspase-1 activity. Compare the specific activity in the this compound-treated samples to the vehicle control.
Visualizations
Caption: Simplified PLD1 Signaling Pathway.
Caption: Concentration-Dependent Inhibition by this compound.
Caption: Potential Off-Target Pathway of this compound on Caspase-1.
Caption: General Workflow for Off-Target Effect Screening.
References
VU0155069 stability in cell culture media over time
Welcome to the Technical Support Center for VU0155069. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cell culture experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1).[1][2][3] PLD1 is an enzyme that hydrolyzes phosphatidylcholine, a major component of cell membranes, to generate the second messenger phosphatidic acid (PA).[4] PA is involved in various cellular processes, including membrane trafficking, cytoskeletal reorganization, cell migration, and cell growth.[4][5] By inhibiting PLD1, this compound can modulate these signaling pathways.
Recent studies have also suggested that this compound can inhibit the activation of the inflammasome, a key component of the innate immune system, independent of its activity on PLD1.[1][6][7] This is achieved by indirectly inhibiting the activity of caspase-1, a critical enzyme in the inflammasome pathway.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For long-term storage, the powdered form of this compound should be stored at -20°C.[1] To prepare a stock solution, this compound can be dissolved in DMSO.[1][6] It is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[3][6] Always refer to the manufacturer's datasheet for the most accurate and lot-specific information.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound will depend on the cell type and the specific biological question being investigated. In vitro studies have shown that this compound selectively inhibits PLD1 with an IC50 of approximately 46 nM.[2][3] Cellular assays have used concentrations ranging from 0.2 µM to 20 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is there any data on the stability of this compound in cell culture media over time?
A4: Currently, there is no publicly available quantitative data on the stability or half-life of this compound in commonly used cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of serum. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in this guide.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in your cell culture experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of this compound in media: The compound may not be stable over the duration of your experiment. | Perform a stability study of this compound in your specific cell culture medium at 37°C. Consider refreshing the media with freshly diluted compound at regular intervals for long-term experiments. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Low PLD1 expression in your cell line: The target of this compound, PLD1, may not be sufficiently expressed in your cells of choice. | Confirm PLD1 expression in your cell line using techniques like Western blotting or qPCR. | |
| Precipitation of the compound in the cell culture media | Poor solubility: this compound is soluble in DMSO, but its solubility in aqueous media may be limited, especially at higher concentrations. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare working solutions by diluting the DMSO stock in pre-warmed media and vortexing thoroughly. Visually inspect the media for any signs of precipitation after adding the compound. |
| High variability between experimental replicates | Inconsistent cell seeding: Variations in the initial number of cells can lead to significant differences in the final readout. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and experiments. |
| Pipetting errors: Inaccurate dilution of the stock solution or inconsistent addition of the compound to the wells. | Use calibrated pipettes and prepare a master mix of the final working concentration to add to the wells, rather than adding small volumes of a highly concentrated stock directly. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects: At higher concentrations, this compound may have off-target activities that induce cell death. | Lower the concentration of this compound and/or reduce the incubation time. |
| DMSO toxicity: The final concentration of DMSO in the culture media may be too high for your specific cell line. | Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cells. Keep the final DMSO concentration below this level and consistent across all treatments, including the vehicle control. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to your desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Collection: At each time point, remove one tube from the incubator and store it at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins (if serum was used), add a 3-fold excess of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Run a gradient of acetonitrile and water (with a modifier like 0.1% formic acid) to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance, or using a mass spectrometer for more specific detection.
-
-
Data Analysis:
-
Determine the peak area of this compound for each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to calculate the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | Enter your data |
| 4 | Enter your data |
| 8 | Enter your data |
| 24 | Enter your data |
| 48 | Enter your data |
| 72 | Enter your data |
Visualizations
Signaling Pathway of this compound's Primary Target
Caption: this compound inhibits PLD1-mediated hydrolysis of PC to PA.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
VU0155069 stability in cell culture media over time
Welcome to the Technical Support Center for VU0155069. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cell culture experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1).[1][2][3] PLD1 is an enzyme that hydrolyzes phosphatidylcholine, a major component of cell membranes, to generate the second messenger phosphatidic acid (PA).[4] PA is involved in various cellular processes, including membrane trafficking, cytoskeletal reorganization, cell migration, and cell growth.[4][5] By inhibiting PLD1, this compound can modulate these signaling pathways.
Recent studies have also suggested that this compound can inhibit the activation of the inflammasome, a key component of the innate immune system, independent of its activity on PLD1.[1][6][7] This is achieved by indirectly inhibiting the activity of caspase-1, a critical enzyme in the inflammasome pathway.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For long-term storage, the powdered form of this compound should be stored at -20°C.[1] To prepare a stock solution, this compound can be dissolved in DMSO.[1][6] It is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[3][6] Always refer to the manufacturer's datasheet for the most accurate and lot-specific information.
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound will depend on the cell type and the specific biological question being investigated. In vitro studies have shown that this compound selectively inhibits PLD1 with an IC50 of approximately 46 nM.[2][3] Cellular assays have used concentrations ranging from 0.2 µM to 20 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is there any data on the stability of this compound in cell culture media over time?
A4: Currently, there is no publicly available quantitative data on the stability or half-life of this compound in commonly used cell culture media such as DMEM or RPMI-1640. The stability of a small molecule in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of serum. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing stability is provided in this guide.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in your cell culture experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of this compound in media: The compound may not be stable over the duration of your experiment. | Perform a stability study of this compound in your specific cell culture medium at 37°C. Consider refreshing the media with freshly diluted compound at regular intervals for long-term experiments. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Low PLD1 expression in your cell line: The target of this compound, PLD1, may not be sufficiently expressed in your cells of choice. | Confirm PLD1 expression in your cell line using techniques like Western blotting or qPCR. | |
| Precipitation of the compound in the cell culture media | Poor solubility: this compound is soluble in DMSO, but its solubility in aqueous media may be limited, especially at higher concentrations. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare working solutions by diluting the DMSO stock in pre-warmed media and vortexing thoroughly. Visually inspect the media for any signs of precipitation after adding the compound. |
| High variability between experimental replicates | Inconsistent cell seeding: Variations in the initial number of cells can lead to significant differences in the final readout. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and experiments. |
| Pipetting errors: Inaccurate dilution of the stock solution or inconsistent addition of the compound to the wells. | Use calibrated pipettes and prepare a master mix of the final working concentration to add to the wells, rather than adding small volumes of a highly concentrated stock directly. | |
| Observed cytotoxicity at expected effective concentrations | Off-target effects: At higher concentrations, this compound may have off-target activities that induce cell death. | Lower the concentration of this compound and/or reduce the incubation time. |
| DMSO toxicity: The final concentration of DMSO in the culture media may be too high for your specific cell line. | Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cells. Keep the final DMSO concentration below this level and consistent across all treatments, including the vehicle control. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to your desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
The 0-hour time point should be collected immediately after preparation.
-
-
Sample Collection: At each time point, remove one tube from the incubator and store it at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins (if serum was used), add a 3-fold excess of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Run a gradient of acetonitrile and water (with a modifier like 0.1% formic acid) to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance, or using a mass spectrometer for more specific detection.
-
-
Data Analysis:
-
Determine the peak area of this compound for each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to calculate the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | Enter your data |
| 4 | Enter your data |
| 8 | Enter your data |
| 24 | Enter your data |
| 48 | Enter your data |
| 72 | Enter your data |
Visualizations
Signaling Pathway of this compound's Primary Target
Caption: this compound inhibits PLD1-mediated hydrolysis of PC to PA.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results with VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the selective PLD1 inhibitor, VU0155069.
Troubleshooting Inconsistent Results
Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What could be the cause?
Answer: Inconsistent IC50 values for this compound can arise from several factors, ranging from procedural inconsistencies to off-target effects. Here’s a systematic guide to troubleshooting this issue:
1. Re-evaluate Your Experimental Protocol:
-
Solubility and Preparation of Stock Solutions: this compound has specific solubility characteristics. Ensure you are following the recommended guidelines for preparing your stock and working solutions. Improper dissolution can lead to inaccurate concentrations. Refer to the solubility data and protocols in the tables below.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for each experiment. Variations in cell health and density can significantly impact the cellular response to inhibitors.
-
Incubation Time: The duration of exposure to this compound can influence its apparent potency. Optimize and maintain a consistent incubation time across all experiments.
2. Consider the Selectivity Profile of this compound:
This compound is a selective inhibitor of Phospholipase D1 (PLD1), but it also inhibits PLD2 at higher concentrations. The observed IC50 value can be influenced by the relative expression levels of PLD1 and PLD2 in your specific cell line.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target | In Vitro IC50 | Cellular IC50 | Reference |
| PLD1 | 46 nM | 110 nM | |
| PLD2 | 933 nM | 1800 nM |
3. Investigate Potential Off-Target Effects:
Recent studies have revealed that this compound can exert effects independent of its PLD1 inhibitory activity. Notably, it has been shown to inhibit inflammasome activation.[1][2] If your experimental readout is sensitive to inflammatory signaling, this off-target effect could contribute to inconsistent results.
Question: We are seeing unexpected cellular phenotypes that don't seem to align with PLD1 inhibition. What could be happening?
Answer: This is a critical observation and may point towards the known off-target effects of this compound or other confounding factors.
-
Inflammasome Inhibition: this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, which can block the production of IL-1β and subsequent pyroptosis.[1][2] This effect is independent of PLD1 activity.[1][2] If your research involves inflammatory pathways, you may be observing the consequences of this off-target activity.
-
PLD2 Inhibition at Higher Concentrations: At concentrations above 1 µM, this compound will also inhibit PLD2, which could lead to phenotypes not solely attributable to PLD1 inhibition.[3]
-
Purity of the Compound: Ensure the purity of your this compound lot. Impurities could lead to unexpected biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5][6] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are suggested.[7]
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 25 mg/mL | [4] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 50 mM | [5] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[5][8] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[6]
Q3: How can I confirm that this compound is inhibiting PLD1 in my cells?
A3: A common method to assess PLD activity is the transphosphatidylation assay. In the presence of a primary alcohol, such as n-butanol, PLD will generate a phosphatidylalcohol instead of phosphatidic acid. You can measure the formation of this product (e.g., phosphatidylbutanol) as a direct readout of PLD activity. A decrease in phosphatidylbutanol formation in the presence of this compound would indicate target engagement.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 463.0 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[6][7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a predetermined optimal density in appropriate well plates.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay Readout: Perform your specific cellular assay to measure the desired endpoint (e.g., cell viability, protein expression, signaling pathway activation).
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VU-0155069 | Phospholipase | CAS 1130067-06-9 | Buy VU-0155069 from Supplier InvivoChem [invivochem.com]
troubleshooting inconsistent results with VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the selective PLD1 inhibitor, VU0155069.
Troubleshooting Inconsistent Results
Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What could be the cause?
Answer: Inconsistent IC50 values for this compound can arise from several factors, ranging from procedural inconsistencies to off-target effects. Here’s a systematic guide to troubleshooting this issue:
1. Re-evaluate Your Experimental Protocol:
-
Solubility and Preparation of Stock Solutions: this compound has specific solubility characteristics. Ensure you are following the recommended guidelines for preparing your stock and working solutions. Improper dissolution can lead to inaccurate concentrations. Refer to the solubility data and protocols in the tables below.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for each experiment. Variations in cell health and density can significantly impact the cellular response to inhibitors.
-
Incubation Time: The duration of exposure to this compound can influence its apparent potency. Optimize and maintain a consistent incubation time across all experiments.
2. Consider the Selectivity Profile of this compound:
This compound is a selective inhibitor of Phospholipase D1 (PLD1), but it also inhibits PLD2 at higher concentrations. The observed IC50 value can be influenced by the relative expression levels of PLD1 and PLD2 in your specific cell line.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target | In Vitro IC50 | Cellular IC50 | Reference |
| PLD1 | 46 nM | 110 nM | |
| PLD2 | 933 nM | 1800 nM |
3. Investigate Potential Off-Target Effects:
Recent studies have revealed that this compound can exert effects independent of its PLD1 inhibitory activity. Notably, it has been shown to inhibit inflammasome activation.[1][2] If your experimental readout is sensitive to inflammatory signaling, this off-target effect could contribute to inconsistent results.
Question: We are seeing unexpected cellular phenotypes that don't seem to align with PLD1 inhibition. What could be happening?
Answer: This is a critical observation and may point towards the known off-target effects of this compound or other confounding factors.
-
Inflammasome Inhibition: this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, which can block the production of IL-1β and subsequent pyroptosis.[1][2] This effect is independent of PLD1 activity.[1][2] If your research involves inflammatory pathways, you may be observing the consequences of this off-target activity.
-
PLD2 Inhibition at Higher Concentrations: At concentrations above 1 µM, this compound will also inhibit PLD2, which could lead to phenotypes not solely attributable to PLD1 inhibition.[3]
-
Purity of the Compound: Ensure the purity of your this compound lot. Impurities could lead to unexpected biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][5][6] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are suggested.[7]
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 25 mg/mL | [4] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 50 mM | [5] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[5][8] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.[6]
Q3: How can I confirm that this compound is inhibiting PLD1 in my cells?
A3: A common method to assess PLD activity is the transphosphatidylation assay. In the presence of a primary alcohol, such as n-butanol, PLD will generate a phosphatidylalcohol instead of phosphatidic acid. You can measure the formation of this product (e.g., phosphatidylbutanol) as a direct readout of PLD activity. A decrease in phosphatidylbutanol formation in the presence of this compound would indicate target engagement.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 463.0 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[6][7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a predetermined optimal density in appropriate well plates.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay Readout: Perform your specific cellular assay to measure the desired endpoint (e.g., cell viability, protein expression, signaling pathway activation).
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VU-0155069 | Phospholipase | CAS 1130067-06-9 | Buy VU-0155069 from Supplier InvivoChem [invivochem.com]
Technical Support Center: Assessing VU0155069 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of VU0155069 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Phospholipase D1 (PLD1).[1] PLD1 is an enzyme involved in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[2][3] By inhibiting PLD1, this compound can modulate these pathways. While its effects have been extensively studied in cancer cells to reduce invasive migration, understanding its impact on non-cancerous cells is crucial for evaluating its safety profile.[1]
Q2: Has the cytotoxicity of this compound been established in common non-cancerous cell lines?
Publicly available data on the direct cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited. While studies have utilized cell lines such as HEK293 (Human Embryonic Kidney 293) to investigate the compound's effect on PLD1 and PLD2, specific IC50 values for cytotoxicity in these non-cancerous lines are not consistently reported in primary literature.[1] Therefore, researchers should perform their own cytotoxicity assays to determine the dose-dependent effects of this compound on their specific non-cancerous cell line of interest.
Q3: What non-cancerous cell lines are appropriate for testing the cytotoxicity of this compound?
Several non-cancerous cell lines can be used to assess the cytotoxicity of this compound. The choice of cell line should be guided by the research context. Commonly used and appropriate cell lines include:
-
HEK293 (Human Embryonic Kidney): A widely used and well-characterized cell line.[4][5]
-
CHO (Chinese Hamster Ovary): Frequently used in biopharmaceutical production and toxicity studies.[6][7][8]
-
Normal Human Dermal Fibroblasts (NHDF): A primary cell line that can provide insights into effects on normal connective tissue.[9][10]
-
Other primary cells or immortalized non-cancerous lines: Depending on the target tissue of interest for potential therapeutic applications.
Q4: What are the recommended methods for assessing the cytotoxicity of this compound?
Standard colorimetric and luminescence-based assays are recommended for quantifying the cytotoxicity of this compound. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11][12][13][14][15]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[16][17][18]
-
ATP-based Assays (e.g., CellTiter-Glo®): Determines cell viability by measuring the amount of ATP present, which correlates with the number of metabolically active cells.[4]
Q5: What is the expected signaling pathway affected by this compound in non-cancerous cells?
This compound selectively inhibits PLD1, which is involved in numerous signaling pathways. The primary effect is the reduced hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA) and choline. PA is a critical second messenger that can influence downstream signaling cascades, including those regulated by mTOR and those involved in cytoskeletal dynamics and vesicular trafficking. In the context of cancer cells, PLD1 inhibition has been shown to affect the Wnt/β-catenin and PI3K/Akt signaling pathways.[19][20] While the specific downstream consequences in various non-cancerous cells may differ, the initial impact will be on the production of PA.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells into the microplate. Perform a cell density optimization experiment to find the linear range of the assay for your specific cell line.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and minimize evaporation from the inner wells.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a level non-toxic to the cells (typically <0.5%). Visually inspect the wells for any signs of compound precipitation after addition.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The chosen non-cancerous cell line may be resistant to the cytotoxic effects of PLD1 inhibition.
-
Solution: Consider extending the incubation time with the compound (e.g., from 24 hours to 48 or 72 hours). It is also advisable to test a wider range of concentrations. If no effect is seen, the compound may indeed have low cytotoxicity in that specific cell line.
-
-
Possible Cause: Insufficient assay sensitivity.
-
Solution: Ensure that the number of cells seeded is within the optimal range for the chosen assay. For assays like the LDH assay, ensure that the maximum LDH release control shows a strong signal compared to the spontaneous release control.
-
Issue 3: Unexpected increase in signal in a cytotoxicity assay.
-
Possible Cause: In colorimetric assays like the MTT assay, some compounds can interfere with the chemical reaction, leading to false-positive or false-negative results.
-
Solution: Run a cell-free control where the compound is added to the assay medium without cells to check for any direct reaction with the assay reagents.
-
-
Possible Cause: Off-target effects of the compound may lead to cellular proliferation at certain concentrations.
-
Solution: This is a valid experimental outcome. It is important to have a wide range of concentrations to observe potential hormetic effects (a biphasic dose-response).
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured table. This allows for easy comparison of the compound's effect across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for this compound in Non-Cancerous Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |
| HEK293 | MTT | 24 | > 100 | < 10% |
| HEK293 | MTT | 48 | 85.2 ± 5.4 | 45% |
| CHO-K1 | LDH | 24 | > 100 | < 5% |
| CHO-K1 | LDH | 48 | 92.1 ± 7.8 | 40% |
| NHDF | ATP-based | 48 | 75.6 ± 6.1 | 55% |
| NHDF | ATP-based | 72 | 50.3 ± 4.9 | 70% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data.
Experimental Protocols
MTT Assay Protocol for Adherent Non-Cancerous Cells
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%.
-
Include wells for a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[12][13]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
LDH Assay Protocol for Non-Cancerous Cells
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Background Control: Culture medium without cells.[16]
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[18]
-
-
Calculation of Cytotoxicity:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100[16]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Unraveling Cytotoxicity in HEK293 Cells During Recombinant AAV Production for Gene Therapy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enhancement of antibody concentration and achievement of high cell density CHO cell cultivation by adding nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Cell Analysis of CHO Cells Reveals Clonal Heterogeneity in Hyperosmolality-Induced Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring long-term protection of normal human fibroblasts and epithelial cells from chemotherapy in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. scribd.com [scribd.com]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing VU0155069 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of VU0155069 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Phospholipase D1 (PLD1).[1] PLD1 is an enzyme involved in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[2][3] By inhibiting PLD1, this compound can modulate these pathways. While its effects have been extensively studied in cancer cells to reduce invasive migration, understanding its impact on non-cancerous cells is crucial for evaluating its safety profile.[1]
Q2: Has the cytotoxicity of this compound been established in common non-cancerous cell lines?
Publicly available data on the direct cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited. While studies have utilized cell lines such as HEK293 (Human Embryonic Kidney 293) to investigate the compound's effect on PLD1 and PLD2, specific IC50 values for cytotoxicity in these non-cancerous lines are not consistently reported in primary literature.[1] Therefore, researchers should perform their own cytotoxicity assays to determine the dose-dependent effects of this compound on their specific non-cancerous cell line of interest.
Q3: What non-cancerous cell lines are appropriate for testing the cytotoxicity of this compound?
Several non-cancerous cell lines can be used to assess the cytotoxicity of this compound. The choice of cell line should be guided by the research context. Commonly used and appropriate cell lines include:
-
HEK293 (Human Embryonic Kidney): A widely used and well-characterized cell line.[4][5]
-
CHO (Chinese Hamster Ovary): Frequently used in biopharmaceutical production and toxicity studies.[6][7][8]
-
Normal Human Dermal Fibroblasts (NHDF): A primary cell line that can provide insights into effects on normal connective tissue.[9][10]
-
Other primary cells or immortalized non-cancerous lines: Depending on the target tissue of interest for potential therapeutic applications.
Q4: What are the recommended methods for assessing the cytotoxicity of this compound?
Standard colorimetric and luminescence-based assays are recommended for quantifying the cytotoxicity of this compound. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11][12][13][14][15]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[16][17][18]
-
ATP-based Assays (e.g., CellTiter-Glo®): Determines cell viability by measuring the amount of ATP present, which correlates with the number of metabolically active cells.[4]
Q5: What is the expected signaling pathway affected by this compound in non-cancerous cells?
This compound selectively inhibits PLD1, which is involved in numerous signaling pathways. The primary effect is the reduced hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA) and choline. PA is a critical second messenger that can influence downstream signaling cascades, including those regulated by mTOR and those involved in cytoskeletal dynamics and vesicular trafficking. In the context of cancer cells, PLD1 inhibition has been shown to affect the Wnt/β-catenin and PI3K/Akt signaling pathways.[19][20] While the specific downstream consequences in various non-cancerous cells may differ, the initial impact will be on the production of PA.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells into the microplate. Perform a cell density optimization experiment to find the linear range of the assay for your specific cell line.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and minimize evaporation from the inner wells.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a level non-toxic to the cells (typically <0.5%). Visually inspect the wells for any signs of compound precipitation after addition.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The chosen non-cancerous cell line may be resistant to the cytotoxic effects of PLD1 inhibition.
-
Solution: Consider extending the incubation time with the compound (e.g., from 24 hours to 48 or 72 hours). It is also advisable to test a wider range of concentrations. If no effect is seen, the compound may indeed have low cytotoxicity in that specific cell line.
-
-
Possible Cause: Insufficient assay sensitivity.
-
Solution: Ensure that the number of cells seeded is within the optimal range for the chosen assay. For assays like the LDH assay, ensure that the maximum LDH release control shows a strong signal compared to the spontaneous release control.
-
Issue 3: Unexpected increase in signal in a cytotoxicity assay.
-
Possible Cause: In colorimetric assays like the MTT assay, some compounds can interfere with the chemical reaction, leading to false-positive or false-negative results.
-
Solution: Run a cell-free control where the compound is added to the assay medium without cells to check for any direct reaction with the assay reagents.
-
-
Possible Cause: Off-target effects of the compound may lead to cellular proliferation at certain concentrations.
-
Solution: This is a valid experimental outcome. It is important to have a wide range of concentrations to observe potential hormetic effects (a biphasic dose-response).
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured table. This allows for easy comparison of the compound's effect across different cell lines and time points.
Table 1: Hypothetical Cytotoxicity Data for this compound in Non-Cancerous Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |
| HEK293 | MTT | 24 | > 100 | < 10% |
| HEK293 | MTT | 48 | 85.2 ± 5.4 | 45% |
| CHO-K1 | LDH | 24 | > 100 | < 5% |
| CHO-K1 | LDH | 48 | 92.1 ± 7.8 | 40% |
| NHDF | ATP-based | 48 | 75.6 ± 6.1 | 55% |
| NHDF | ATP-based | 72 | 50.3 ± 4.9 | 70% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must generate their own data.
Experimental Protocols
MTT Assay Protocol for Adherent Non-Cancerous Cells
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%.
-
Include wells for a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
LDH Assay Protocol for Non-Cancerous Cells
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Background Control: Culture medium without cells.[16]
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[18]
-
-
Calculation of Cytotoxicity:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100[16]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Unraveling Cytotoxicity in HEK293 Cells During Recombinant AAV Production for Gene Therapy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enhancement of antibody concentration and achievement of high cell density CHO cell cultivation by adding nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Cell Analysis of CHO Cells Reveals Clonal Heterogeneity in Hyperosmolality-Induced Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring long-term protection of normal human fibroblasts and epithelial cells from chemotherapy in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. scribd.com [scribd.com]
- 16. scientificlabs.ie [scientificlabs.ie]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize VU0155069 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of VU0155069 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] Ethanol can also be used, but the achievable concentration is typically lower than with DMSO.[1]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but concentrations generally range from 15 mg/mL (~32 mM) to 50 mg/mL (~108 mM).[2][3][4][5] To minimize the risk of precipitation, it is advisable to start with a concentration in the lower to mid-range of this spectrum (e.g., 10-25 mg/mL) and ensure the compound is fully dissolved.
Q3: My this compound is precipitating out of the DMSO stock solution. What can I do?
A3: If you observe precipitation, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution in a water bath (e.g., up to 50°C) to aid dissolution.[4]
-
Sonication: Use an ultrasonic bath to help break up any precipitate and facilitate dissolving.[2][4]
-
Use fresh, high-quality DMSO: DMSO is hygroscopic (absorbs moisture from the air), and absorbed water can significantly reduce the solubility of this compound.[2][4] Always use freshly opened, anhydrous, high-purity DMSO for preparing your stock solutions.
Q4: How should I store my this compound stock solutions to prevent precipitation?
A4: Proper storage is crucial to maintain the integrity of your stock solution.
-
Short-term storage (up to 1 month): Store at -20°C.[2][4][5]
-
Long-term storage (up to 6 months or 1 year): Store at -80°C.[2][4][5]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can lead to precipitation and degradation of the compound.[4][5]
Q5: Can I prepare this compound stock solutions in aqueous buffers like PBS?
A5: this compound has very low solubility in aqueous solutions. For example, in a mixture of DMF:PBS (pH 7.2) at a 1:4 ratio, the solubility is only 0.2 mg/mL.[3] Direct preparation of stock solutions in aqueous buffers is not recommended due to the high likelihood of precipitation. For experiments in aqueous media, a concentrated DMSO stock should be serially diluted into the final aqueous buffer immediately before use.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound stock solutions.
Issue: Precipitate observed in a newly prepared stock solution.
Caption: Troubleshooting workflow for precipitation in new stock solutions.
Issue: Precipitate observed in a previously clear stock solution after storage.
Caption: Troubleshooting workflow for precipitation after storage.
Data Summary
Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~50 mg/mL | ~108 mM | May require ultrasonication.[2][5] |
| DMSO | 25 mg/mL | ~54 mM | - |
| DMSO | 15 mg/mL | ~32 mM | May require warming and ultrasonication.[4] |
| Ethanol | up to 50 mM | - | - |
| DMF | 30 mg/mL | ~65 mM | - |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.43 mM | Illustrates low aqueous solubility.[3] |
Molecular Weight of this compound is approximately 463.0 g/mol . Molarity calculations are based on this weight.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 463.0 mg/mmol = 4.63 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 4.63 mg of this compound and place it into a sterile vial.
-
-
Add Solvent:
-
Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound.
-
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If precipitation persists, gently warm the solution in a water bath at a temperature up to 50°C for a few minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
For storage up to one month, place the aliquots at -20°C.
-
For longer-term storage, place the aliquots at -80°C.
-
Caption: Experimental workflow for preparing this compound stock solution.
References
how to minimize VU0155069 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of VU0155069 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5] Ethanol can also be used, but the achievable concentration is typically lower than with DMSO.[1]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but concentrations generally range from 15 mg/mL (~32 mM) to 50 mg/mL (~108 mM).[2][3][4][5] To minimize the risk of precipitation, it is advisable to start with a concentration in the lower to mid-range of this spectrum (e.g., 10-25 mg/mL) and ensure the compound is fully dissolved.
Q3: My this compound is precipitating out of the DMSO stock solution. What can I do?
A3: If you observe precipitation, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution in a water bath (e.g., up to 50°C) to aid dissolution.[4]
-
Sonication: Use an ultrasonic bath to help break up any precipitate and facilitate dissolving.[2][4]
-
Use fresh, high-quality DMSO: DMSO is hygroscopic (absorbs moisture from the air), and absorbed water can significantly reduce the solubility of this compound.[2][4] Always use freshly opened, anhydrous, high-purity DMSO for preparing your stock solutions.
Q4: How should I store my this compound stock solutions to prevent precipitation?
A4: Proper storage is crucial to maintain the integrity of your stock solution.
-
Short-term storage (up to 1 month): Store at -20°C.[2][4][5]
-
Long-term storage (up to 6 months or 1 year): Store at -80°C.[2][4][5]
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can lead to precipitation and degradation of the compound.[4][5]
Q5: Can I prepare this compound stock solutions in aqueous buffers like PBS?
A5: this compound has very low solubility in aqueous solutions. For example, in a mixture of DMF:PBS (pH 7.2) at a 1:4 ratio, the solubility is only 0.2 mg/mL.[3] Direct preparation of stock solutions in aqueous buffers is not recommended due to the high likelihood of precipitation. For experiments in aqueous media, a concentrated DMSO stock should be serially diluted into the final aqueous buffer immediately before use.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound stock solutions.
Issue: Precipitate observed in a newly prepared stock solution.
Caption: Troubleshooting workflow for precipitation in new stock solutions.
Issue: Precipitate observed in a previously clear stock solution after storage.
Caption: Troubleshooting workflow for precipitation after storage.
Data Summary
Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~50 mg/mL | ~108 mM | May require ultrasonication.[2][5] |
| DMSO | 25 mg/mL | ~54 mM | - |
| DMSO | 15 mg/mL | ~32 mM | May require warming and ultrasonication.[4] |
| Ethanol | up to 50 mM | - | - |
| DMF | 30 mg/mL | ~65 mM | - |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.43 mM | Illustrates low aqueous solubility.[3] |
Molecular Weight of this compound is approximately 463.0 g/mol . Molarity calculations are based on this weight.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 463.0 mg/mmol = 4.63 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 4.63 mg of this compound and place it into a sterile vial.
-
-
Add Solvent:
-
Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound.
-
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If precipitation persists, gently warm the solution in a water bath at a temperature up to 50°C for a few minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
For storage up to one month, place the aliquots at -20°C.
-
For longer-term storage, place the aliquots at -80°C.
-
Caption: Experimental workflow for preparing this compound stock solution.
References
Technical Support Center: Optimizing Small Molecule Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule modulators in their experiments.
A Note on VU0155069 and Target Specificity
Initial query data suggests a potential confusion regarding the primary target of this compound. Current scientific literature predominantly identifies this compound as a selective inhibitor of Phospholipase D1 (PLD1), with an IC50 of approximately 46 nM.[1][2] It is recognized for its role in blocking tumor cell invasion and inhibiting inflammasome activation, independent of PLD1 activity in some contexts.[1][3][4]
The user's interest in the metabotropic glutamate (B1630785) receptor 4 (mGluR4) is noted. While this compound is not a direct mGluR4 modulator, this guide will address the user's core requirement of optimizing incubation time for a small molecule treatment, using a typical mGluR4 positive allosteric modulator (PAM) as a relevant example. The principles and methodologies described are broadly applicable to optimizing treatment parameters for various small molecule compounds.
mGluR4 is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission.[5] Positive allosteric modulators (PAMs) are compounds that enhance the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for an mGluR4 PAM?
A1: The optimal concentration is highly dependent on the specific PAM and the experimental system. For a well-characterized PAM like PHCCC, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to potentiate the effects of glutamate.[7] For novel compounds, it is recommended to perform a dose-response curve, starting from a low nanomolar range and extending to the high micromolar range, to determine the EC50 for potentiation.
Q2: How long should I incubate my cells with the mGluR4 PAM?
A2: Incubation time can vary significantly based on the experimental goal. For acute signaling studies, a short pre-incubation period of 2-5 minutes before adding an agonist like glutamate may be sufficient.[6] For studies investigating changes in gene expression or protein synthesis, longer incubation times (e.g., several hours to 24 hours) may be necessary. It is crucial to perform a time-course experiment to determine the optimal incubation period for the desired downstream readout.
Q3: My mGluR4 PAM is not showing any effect. What are the possible causes?
A3: There are several potential reasons for a lack of effect:
-
Compound Potency and Efficacy: The compound may have low potency or may not be an effective modulator at the concentrations tested.
-
Cellular Context: The expression level of mGluR4 in your cell line or tissue may be too low.
-
Endogenous Ligand Concentration: As a PAM, the compound requires the presence of an orthosteric agonist (glutamate). The endogenous glutamate concentration in your culture media may be insufficient. Consider co-application with a sub-maximal (EC20) concentration of glutamate.
-
Compound Stability: The compound may be unstable in your experimental media over the incubation period.
-
Incorrect Readout: The chosen downstream assay may not be sensitive to mGluR4 modulation.
Q4: I am observing cellular toxicity after treatment. What can I do?
A4: Cellular toxicity can be a concern with any small molecule treatment. To mitigate this:
-
Perform a Cytotoxicity Assay: Use assays like MTT or LDH to determine the toxic concentration range of your compound.
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to achieve the desired effect without causing significant cell death.
-
Optimize Concentration: Use the lowest effective concentration determined from your dose-response experiments.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure uniform cell density across wells. Use calibrated pipettes and check for compound solubility in media. |
| Unexpected off-target effects | The compound may not be selective for mGluR4. | Review the selectivity profile of the compound. Consider using a structurally distinct mGluR4 PAM as a control. |
| Loss of effect at high concentrations | Allosteric modulators can sometimes exhibit a "bell-shaped" dose-response curve. | Test a wider range of concentrations, including lower ones, to fully characterize the dose-response relationship. |
| Difficulty dissolving the compound | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the media is low.[2] Sonication may aid dissolution.[2] |
Quantitative Data Summary
The following table summarizes typical concentration and time parameters for an example mGluR4 PAM, PHCCC. These values should be used as a starting point for optimization in your specific experimental system.
| Parameter | Value | Reference |
| PHCCC Effective Concentration | 1 - 30 µM | [7][8] |
| PHCCC EC50 for Potentiation | ~4.1 - 4.6 µM (in the presence of EC20 glutamate) | [8] |
| Fold-shift of Glutamate EC50 | 5.5-fold at 30 µM | [8] |
| Pre-incubation time for signaling assays | 2.5 minutes | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response)
-
Cell Plating: Plate cells expressing mGluR4 at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of the mGluR4 PAM in your assay buffer or cell culture media. Also, prepare a solution of an EC20 concentration of glutamate.
-
Treatment: a. Carefully remove the old media from the cells. b. Add the different concentrations of the PAM to the wells. c. Incubate for a short, standardized pre-incubation period (e.g., 5 minutes). d. Add the EC20 concentration of glutamate to all wells (except for a "PAM alone" control).
-
Incubation: Incubate for the time required for your downstream assay (e.g., 30 minutes for a calcium flux assay).
-
Assay and Analysis: Perform your downstream assay (e.g., measuring intracellular calcium, cAMP levels, or ERK phosphorylation). Plot the response against the log of the PAM concentration to determine the EC50.
Protocol 2: Optimizing Incubation Time (Time-Course)
-
Cell Plating: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare a solution of the mGluR4 PAM at its EC50 concentration (determined from Protocol 1) and a solution of EC20 glutamate.
-
Treatment: a. Treat all wells with the PAM and glutamate solution.
-
Incubation: Incubate the plates for varying durations (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
Assay and Analysis: At each time point, terminate the experiment and perform your downstream assay. Plot the response against the incubation time to identify the point of maximal effect or the desired temporal response.
Visualizations
Caption: mGluR4 signaling pathway with a Positive Allosteric Modulator (PAM).
Caption: Workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Small Molecule Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule modulators in their experiments.
A Note on VU0155069 and Target Specificity
Initial query data suggests a potential confusion regarding the primary target of this compound. Current scientific literature predominantly identifies this compound as a selective inhibitor of Phospholipase D1 (PLD1), with an IC50 of approximately 46 nM.[1][2] It is recognized for its role in blocking tumor cell invasion and inhibiting inflammasome activation, independent of PLD1 activity in some contexts.[1][3][4]
The user's interest in the metabotropic glutamate receptor 4 (mGluR4) is noted. While this compound is not a direct mGluR4 modulator, this guide will address the user's core requirement of optimizing incubation time for a small molecule treatment, using a typical mGluR4 positive allosteric modulator (PAM) as a relevant example. The principles and methodologies described are broadly applicable to optimizing treatment parameters for various small molecule compounds.
mGluR4 is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission.[5] Positive allosteric modulators (PAMs) are compounds that enhance the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for an mGluR4 PAM?
A1: The optimal concentration is highly dependent on the specific PAM and the experimental system. For a well-characterized PAM like PHCCC, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to potentiate the effects of glutamate.[7] For novel compounds, it is recommended to perform a dose-response curve, starting from a low nanomolar range and extending to the high micromolar range, to determine the EC50 for potentiation.
Q2: How long should I incubate my cells with the mGluR4 PAM?
A2: Incubation time can vary significantly based on the experimental goal. For acute signaling studies, a short pre-incubation period of 2-5 minutes before adding an agonist like glutamate may be sufficient.[6] For studies investigating changes in gene expression or protein synthesis, longer incubation times (e.g., several hours to 24 hours) may be necessary. It is crucial to perform a time-course experiment to determine the optimal incubation period for the desired downstream readout.
Q3: My mGluR4 PAM is not showing any effect. What are the possible causes?
A3: There are several potential reasons for a lack of effect:
-
Compound Potency and Efficacy: The compound may have low potency or may not be an effective modulator at the concentrations tested.
-
Cellular Context: The expression level of mGluR4 in your cell line or tissue may be too low.
-
Endogenous Ligand Concentration: As a PAM, the compound requires the presence of an orthosteric agonist (glutamate). The endogenous glutamate concentration in your culture media may be insufficient. Consider co-application with a sub-maximal (EC20) concentration of glutamate.
-
Compound Stability: The compound may be unstable in your experimental media over the incubation period.
-
Incorrect Readout: The chosen downstream assay may not be sensitive to mGluR4 modulation.
Q4: I am observing cellular toxicity after treatment. What can I do?
A4: Cellular toxicity can be a concern with any small molecule treatment. To mitigate this:
-
Perform a Cytotoxicity Assay: Use assays like MTT or LDH to determine the toxic concentration range of your compound.
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to achieve the desired effect without causing significant cell death.
-
Optimize Concentration: Use the lowest effective concentration determined from your dose-response experiments.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure uniform cell density across wells. Use calibrated pipettes and check for compound solubility in media. |
| Unexpected off-target effects | The compound may not be selective for mGluR4. | Review the selectivity profile of the compound. Consider using a structurally distinct mGluR4 PAM as a control. |
| Loss of effect at high concentrations | Allosteric modulators can sometimes exhibit a "bell-shaped" dose-response curve. | Test a wider range of concentrations, including lower ones, to fully characterize the dose-response relationship. |
| Difficulty dissolving the compound | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the media is low.[2] Sonication may aid dissolution.[2] |
Quantitative Data Summary
The following table summarizes typical concentration and time parameters for an example mGluR4 PAM, PHCCC. These values should be used as a starting point for optimization in your specific experimental system.
| Parameter | Value | Reference |
| PHCCC Effective Concentration | 1 - 30 µM | [7][8] |
| PHCCC EC50 for Potentiation | ~4.1 - 4.6 µM (in the presence of EC20 glutamate) | [8] |
| Fold-shift of Glutamate EC50 | 5.5-fold at 30 µM | [8] |
| Pre-incubation time for signaling assays | 2.5 minutes | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response)
-
Cell Plating: Plate cells expressing mGluR4 at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of the mGluR4 PAM in your assay buffer or cell culture media. Also, prepare a solution of an EC20 concentration of glutamate.
-
Treatment: a. Carefully remove the old media from the cells. b. Add the different concentrations of the PAM to the wells. c. Incubate for a short, standardized pre-incubation period (e.g., 5 minutes). d. Add the EC20 concentration of glutamate to all wells (except for a "PAM alone" control).
-
Incubation: Incubate for the time required for your downstream assay (e.g., 30 minutes for a calcium flux assay).
-
Assay and Analysis: Perform your downstream assay (e.g., measuring intracellular calcium, cAMP levels, or ERK phosphorylation). Plot the response against the log of the PAM concentration to determine the EC50.
Protocol 2: Optimizing Incubation Time (Time-Course)
-
Cell Plating: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare a solution of the mGluR4 PAM at its EC50 concentration (determined from Protocol 1) and a solution of EC20 glutamate.
-
Treatment: a. Treat all wells with the PAM and glutamate solution.
-
Incubation: Incubate the plates for varying durations (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
Assay and Analysis: At each time point, terminate the experiment and perform your downstream assay. Plot the response against the incubation time to identify the point of maximal effect or the desired temporal response.
Visualizations
Caption: mGluR4 signaling pathway with a Positive Allosteric Modulator (PAM).
Caption: Workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for PLD2 Inhibition at High VU0155069 Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PLD1 inhibitor VU0155069. The focus is to address the potential for off-target inhibition of PLD2 at high concentrations and to provide clear, actionable guidance for robust experimental design and data interpretation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during experiments with this compound.
Q1: I am observing a biological effect with this compound, but I am unsure if it is due to PLD1 inhibition, PLD2 inhibition, or an off-target effect. How can I dissect these possibilities?
A1: This is a critical question when working with a selective inhibitor outside its optimal concentration window. A multi-step approach is recommended to differentiate between on-target PLD1 effects, off-target PLD2 inhibition, and other non-specific effects.
Experimental Workflow for Target Validation:
Caption: Workflow for validating the target of this compound.
Detailed Methodologies:
-
PLD Activity Assay (Transphosphatidylation): This assay is the gold standard for specifically measuring PLD activity in cells.
-
Pre-label cells with a radioactive lipid precursor (e.g., [³H]-palmitic acid) to incorporate radioactivity into phosphatidylcholine (PC), the substrate for PLD.
-
Treat cells with various concentrations of this compound for the desired time.
-
During the last 30-60 minutes of inhibitor treatment, add a primary alcohol (e.g., 1-butanol, typically 0.3-0.5% v/v) to the culture medium. PLD will catalyze the transfer of the phosphatidyl group from PC to the alcohol, forming a phosphatidylalcohol (e.g., phosphatidylbutanol - PBut). This product is metabolically stable and produced exclusively by PLD.[1]
-
Lyse the cells and extract the lipids.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive PBut formed. This is a direct measure of PLD activity.
-
To differentiate between PLD1 and PLD2 activity, this assay can be performed in cells with genetic knockdown of either isoform.
-
Q2: I need to use a high concentration of this compound to see my phenotype of interest. How can I be confident that I am not just seeing the effects of PLD2 inhibition?
A2: This is a common challenge. The following controls are essential:
-
Use a PLD2-selective inhibitor: Employ a PLD2-selective inhibitor, such as VU0364739, as a comparative control.[2] If the phenotype observed with high concentrations of this compound is recapitulated with the PLD2-selective inhibitor, it strongly suggests the involvement of PLD2.
-
PLD1 and PLD2 Knockdown/Knockout Cells: The most definitive control is to use cells where PLD1 or PLD2 expression is ablated.
-
If the effect of high-concentration this compound is lost in PLD2-knockdown/knockout cells, this points to PLD2 as the relevant target.
-
If the effect persists in PLD2-knockdown/knockout cells but is absent in PLD1-knockdown/knockout cells, it confirms a PLD1-mediated effect, even at high inhibitor concentrations.
-
-
Rescue Experiments: In a PLD1-knockout background, express a version of PLD1 that is resistant to this compound. If the biological effect is restored, it confirms the on-target activity of the inhibitor.
Frequently Asked Questions (FAQs)
Q: What are the reported IC50 values for this compound against PLD1 and PLD2?
A: The IC50 values for this compound can vary slightly depending on the assay conditions (in vitro vs. cellular). Below is a summary of reported values.
| Target | Assay Type | IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |
| PLD1 | In vitro | 46[3][4][5] | ~20-fold[3][6] |
| PLD2 | In vitro | 933[3][4][5] | |
| PLD1 | Cellular | 11 - 110[4][6] | ~100-fold[6] |
| PLD2 | Cellular | 1800[4][6] |
Q: At what concentration does this compound start to inhibit PLD2?
A: Based on the cellular IC50 data, significant inhibition of PLD2 by this compound can be expected to begin at concentrations approaching the micromolar range (e.g., >1 µM).[4][6] It is crucial to perform a dose-response curve in your specific experimental system to determine the precise concentration at which PLD2 inhibition becomes a confounding factor.
Q: Are there known off-target effects of this compound that are independent of PLD1 and PLD2?
A: Yes, some studies have reported PLD1-independent effects of this compound. For instance, this compound has been shown to inhibit inflammasome activation in a manner that is independent of its effect on PLD1 activity.[7][8] This highlights the importance of including appropriate controls to rule out such off-target effects.
Troubleshooting Logic for Off-Target Effects:
Caption: Decision tree for troubleshooting off-target effects.
Q: What is the basic signaling pathway involving PLD?
A: Phospholipase D (PLD) enzymes hydrolyze phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline.[9][10] PA is a critical lipid second messenger that can recruit and activate a variety of downstream effector proteins, thereby influencing cellular processes such as membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[9][11]
PLD Signaling Pathway Overview:
Caption: Simplified overview of the PLD signaling pathway.
References
- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04072 [genome.jp]
Technical Support Center: Controlling for PLD2 Inhibition at High VU0155069 Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PLD1 inhibitor VU0155069. The focus is to address the potential for off-target inhibition of PLD2 at high concentrations and to provide clear, actionable guidance for robust experimental design and data interpretation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during experiments with this compound.
Q1: I am observing a biological effect with this compound, but I am unsure if it is due to PLD1 inhibition, PLD2 inhibition, or an off-target effect. How can I dissect these possibilities?
A1: This is a critical question when working with a selective inhibitor outside its optimal concentration window. A multi-step approach is recommended to differentiate between on-target PLD1 effects, off-target PLD2 inhibition, and other non-specific effects.
Experimental Workflow for Target Validation:
Caption: Workflow for validating the target of this compound.
Detailed Methodologies:
-
PLD Activity Assay (Transphosphatidylation): This assay is the gold standard for specifically measuring PLD activity in cells.
-
Pre-label cells with a radioactive lipid precursor (e.g., [³H]-palmitic acid) to incorporate radioactivity into phosphatidylcholine (PC), the substrate for PLD.
-
Treat cells with various concentrations of this compound for the desired time.
-
During the last 30-60 minutes of inhibitor treatment, add a primary alcohol (e.g., 1-butanol, typically 0.3-0.5% v/v) to the culture medium. PLD will catalyze the transfer of the phosphatidyl group from PC to the alcohol, forming a phosphatidylalcohol (e.g., phosphatidylbutanol - PBut). This product is metabolically stable and produced exclusively by PLD.[1]
-
Lyse the cells and extract the lipids.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive PBut formed. This is a direct measure of PLD activity.
-
To differentiate between PLD1 and PLD2 activity, this assay can be performed in cells with genetic knockdown of either isoform.
-
Q2: I need to use a high concentration of this compound to see my phenotype of interest. How can I be confident that I am not just seeing the effects of PLD2 inhibition?
A2: This is a common challenge. The following controls are essential:
-
Use a PLD2-selective inhibitor: Employ a PLD2-selective inhibitor, such as VU0364739, as a comparative control.[2] If the phenotype observed with high concentrations of this compound is recapitulated with the PLD2-selective inhibitor, it strongly suggests the involvement of PLD2.
-
PLD1 and PLD2 Knockdown/Knockout Cells: The most definitive control is to use cells where PLD1 or PLD2 expression is ablated.
-
If the effect of high-concentration this compound is lost in PLD2-knockdown/knockout cells, this points to PLD2 as the relevant target.
-
If the effect persists in PLD2-knockdown/knockout cells but is absent in PLD1-knockdown/knockout cells, it confirms a PLD1-mediated effect, even at high inhibitor concentrations.
-
-
Rescue Experiments: In a PLD1-knockout background, express a version of PLD1 that is resistant to this compound. If the biological effect is restored, it confirms the on-target activity of the inhibitor.
Frequently Asked Questions (FAQs)
Q: What are the reported IC50 values for this compound against PLD1 and PLD2?
A: The IC50 values for this compound can vary slightly depending on the assay conditions (in vitro vs. cellular). Below is a summary of reported values.
| Target | Assay Type | IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) |
| PLD1 | In vitro | 46[3][4][5] | ~20-fold[3][6] |
| PLD2 | In vitro | 933[3][4][5] | |
| PLD1 | Cellular | 11 - 110[4][6] | ~100-fold[6] |
| PLD2 | Cellular | 1800[4][6] |
Q: At what concentration does this compound start to inhibit PLD2?
A: Based on the cellular IC50 data, significant inhibition of PLD2 by this compound can be expected to begin at concentrations approaching the micromolar range (e.g., >1 µM).[4][6] It is crucial to perform a dose-response curve in your specific experimental system to determine the precise concentration at which PLD2 inhibition becomes a confounding factor.
Q: Are there known off-target effects of this compound that are independent of PLD1 and PLD2?
A: Yes, some studies have reported PLD1-independent effects of this compound. For instance, this compound has been shown to inhibit inflammasome activation in a manner that is independent of its effect on PLD1 activity.[7][8] This highlights the importance of including appropriate controls to rule out such off-target effects.
Troubleshooting Logic for Off-Target Effects:
Caption: Decision tree for troubleshooting off-target effects.
Q: What is the basic signaling pathway involving PLD?
A: Phospholipase D (PLD) enzymes hydrolyze phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline.[9][10] PA is a critical lipid second messenger that can recruit and activate a variety of downstream effector proteins, thereby influencing cellular processes such as membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[9][11]
PLD Signaling Pathway Overview:
Caption: Simplified overview of the PLD signaling pathway.
References
- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04072 [genome.jp]
Technical Support Center: Interpreting Unexpected Phenotypes with VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results when using the selective Phospholipase D1 (PLD1) inhibitor, VU0155069.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Phospholipase D1 (PLD1).[1][2] It demonstrates significantly higher potency for PLD1 compared to its isoform, PLD2.[1] This selectivity is crucial for dissecting the specific roles of PLD1 in cellular signaling pathways.
Q2: What are the known applications of this compound?
A2: this compound has been utilized in research to inhibit the invasive migration of various cancer cell lines.[1][2] Additionally, it has demonstrated anti-septic properties and the ability to inhibit inflammasome activation, particularly by reducing the production of IL-1β and blocking the activation of caspase-1.[3][4]
Q3: Is the inhibitory effect of this compound on inflammasome activation dependent on its PLD1 activity?
A3: No, current research indicates that this compound's ability to inhibit inflammasome activation is independent of its PLD1 inhibitory activity.[3][4][5] This is a critical consideration when interpreting data from experiments related to inflammation and immunology. This suggests an off-target effect or a novel mechanism of action in this context.
Q4: At what concentrations is this compound selective for PLD1?
A4: The selectivity of this compound is concentration-dependent. At lower concentrations, such as 0.2 µM, it selectively inhibits PLD1.[1] However, at higher concentrations, for instance 20 µM, it has been shown to suppress both PLD1 and PLD2.[1]
Troubleshooting Unexpected Phenotypes
Scenario 1: My experimental results suggest this compound is inhibiting inflammation, but I don't see an effect on the PLD1 pathway.
-
Possible Cause: The observed anti-inflammatory effects of this compound may be occurring through a PLD1-independent mechanism. Research has shown that this compound can inhibit inflammasome activation without affecting PLD1 activity.[3][4]
-
Troubleshooting Steps:
-
Confirm PLD1 Inhibition: Independently verify that at the concentration used, this compound is inhibiting PLD1 in your system as expected.
-
Investigate Inflammasome Pathway: Measure key markers of inflammasome activation, such as cleaved caspase-1 and IL-1β levels. This compound has been shown to indirectly inhibit caspase-1 activity.[3][4][5]
-
Rule out Upstream Effects: Be aware that this compound does not typically affect LPS-induced activation of MAPK, Akt, NF-κB, or NLRP3 expression, nor does it alter mitochondrial ROS generation or calcium influx in response to stimuli like nigericin (B1684572) or ATP.[3][4]
-
Scenario 2: I am observing a lack of effect on cell migration at low concentrations of this compound.
-
Possible Cause: The concentration of this compound may be too low to elicit the desired phenotype in your specific cell line or experimental conditions. While selective for PLD1 at low concentrations, a higher concentration might be needed for a robust effect on cell migration.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective concentration for your system.
-
Consider PLD2 Involvement: At higher concentrations, this compound also inhibits PLD2, which may play a role in the observed phenotype.[1] Consider experiments to dissect the relative contributions of PLD1 and PLD2.
-
Verify Compound Activity: Ensure the integrity and activity of your this compound stock solution.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| PLD1 IC50 | 46 nM | in vitro |
| PLD2 IC50 | 933 nM | in vitro |
| Cellular PLD1 IC50 | 110 nM | |
| Cellular PLD2 IC50 | 1800 nM | |
| Selective PLD1 Inhibition Concentration | ~0.2 µM | In cellular assays |
| Dual PLD1/PLD2 Inhibition Concentration | ~20 µM | In cellular assays |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from manufacturer recommendations and common laboratory practices.
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.
-
Example Preparation: For a 10 mM stock solution, dissolve 1 mg of this compound (MW: 559.1 g/mol ) in 178.8 µL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This is a generalized protocol based on published studies.[3][4][5]
-
Cell Culture: Culture primary BMDMs according to standard laboratory protocols.
-
Priming: Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound or vehicle control for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an inflammasome activator such as Nigericin (e.g., 10 µM) or ATP for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis:
-
Measure IL-1β levels in the supernatant using an ELISA kit.
-
Detect cleaved caspase-1 (p20 subunit) in the supernatant by Western blot.
-
Assess cell death (pyroptosis) using an LDH assay on the supernatant.
-
Visualizations
Caption: Canonical signaling pathway of PLD1 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: this compound's PLD1-independent inhibition of the inflammasome pathway.
References
Technical Support Center: Interpreting Unexpected Phenotypes with VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results when using the selective Phospholipase D1 (PLD1) inhibitor, VU0155069.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Phospholipase D1 (PLD1).[1][2] It demonstrates significantly higher potency for PLD1 compared to its isoform, PLD2.[1] This selectivity is crucial for dissecting the specific roles of PLD1 in cellular signaling pathways.
Q2: What are the known applications of this compound?
A2: this compound has been utilized in research to inhibit the invasive migration of various cancer cell lines.[1][2] Additionally, it has demonstrated anti-septic properties and the ability to inhibit inflammasome activation, particularly by reducing the production of IL-1β and blocking the activation of caspase-1.[3][4]
Q3: Is the inhibitory effect of this compound on inflammasome activation dependent on its PLD1 activity?
A3: No, current research indicates that this compound's ability to inhibit inflammasome activation is independent of its PLD1 inhibitory activity.[3][4][5] This is a critical consideration when interpreting data from experiments related to inflammation and immunology. This suggests an off-target effect or a novel mechanism of action in this context.
Q4: At what concentrations is this compound selective for PLD1?
A4: The selectivity of this compound is concentration-dependent. At lower concentrations, such as 0.2 µM, it selectively inhibits PLD1.[1] However, at higher concentrations, for instance 20 µM, it has been shown to suppress both PLD1 and PLD2.[1]
Troubleshooting Unexpected Phenotypes
Scenario 1: My experimental results suggest this compound is inhibiting inflammation, but I don't see an effect on the PLD1 pathway.
-
Possible Cause: The observed anti-inflammatory effects of this compound may be occurring through a PLD1-independent mechanism. Research has shown that this compound can inhibit inflammasome activation without affecting PLD1 activity.[3][4]
-
Troubleshooting Steps:
-
Confirm PLD1 Inhibition: Independently verify that at the concentration used, this compound is inhibiting PLD1 in your system as expected.
-
Investigate Inflammasome Pathway: Measure key markers of inflammasome activation, such as cleaved caspase-1 and IL-1β levels. This compound has been shown to indirectly inhibit caspase-1 activity.[3][4][5]
-
Rule out Upstream Effects: Be aware that this compound does not typically affect LPS-induced activation of MAPK, Akt, NF-κB, or NLRP3 expression, nor does it alter mitochondrial ROS generation or calcium influx in response to stimuli like nigericin or ATP.[3][4]
-
Scenario 2: I am observing a lack of effect on cell migration at low concentrations of this compound.
-
Possible Cause: The concentration of this compound may be too low to elicit the desired phenotype in your specific cell line or experimental conditions. While selective for PLD1 at low concentrations, a higher concentration might be needed for a robust effect on cell migration.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective concentration for your system.
-
Consider PLD2 Involvement: At higher concentrations, this compound also inhibits PLD2, which may play a role in the observed phenotype.[1] Consider experiments to dissect the relative contributions of PLD1 and PLD2.
-
Verify Compound Activity: Ensure the integrity and activity of your this compound stock solution.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| PLD1 IC50 | 46 nM | in vitro |
| PLD2 IC50 | 933 nM | in vitro |
| Cellular PLD1 IC50 | 110 nM | |
| Cellular PLD2 IC50 | 1800 nM | |
| Selective PLD1 Inhibition Concentration | ~0.2 µM | In cellular assays |
| Dual PLD1/PLD2 Inhibition Concentration | ~20 µM | In cellular assays |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from manufacturer recommendations and common laboratory practices.
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.
-
Example Preparation: For a 10 mM stock solution, dissolve 1 mg of this compound (MW: 559.1 g/mol ) in 178.8 µL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This is a generalized protocol based on published studies.[3][4][5]
-
Cell Culture: Culture primary BMDMs according to standard laboratory protocols.
-
Priming: Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound or vehicle control for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an inflammasome activator such as Nigericin (e.g., 10 µM) or ATP for 30-60 minutes.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis:
-
Measure IL-1β levels in the supernatant using an ELISA kit.
-
Detect cleaved caspase-1 (p20 subunit) in the supernatant by Western blot.
-
Assess cell death (pyroptosis) using an LDH assay on the supernatant.
-
Visualizations
Caption: Canonical signaling pathway of PLD1 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: this compound's PLD1-independent inhibition of the inflammasome pathway.
References
avoiding VU0155069 degradation during storage
This technical support center provides guidance on the proper storage and handling of VU0155069 to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] To ensure maximum stability, keep the compound in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in solvents such as DMSO, DMF, or ethanol.[1][2] For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: While specific data for this compound is limited, compounds with amide linkages can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare fresh aqueous working solutions from the stock solution for each experiment and use them promptly.
Q4: Can I store this compound working solutions in the refrigerator (4°C)?
A4: Storing aqueous working solutions at 4°C for short periods (a few hours) is generally acceptable. However, for longer-term storage, it is crucial to refer to the stability data of the specific buffer system being used. For storage longer than a day, freezing at -20°C or -80°C is recommended.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur if the solubility of this compound in the working buffer is exceeded or if the compound has degraded. If precipitation occurs upon dilution of the DMSO stock solution, try warming the solution gently (e.g., in a 37°C water bath) and sonicating.[3] If the precipitate does not redissolve, it is advisable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles by using aliquots. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a spectrophotometer or an analytical method like HPLC. | |
| Precipitation of the compound in cell culture media | Low aqueous solubility. | Decrease the final concentration of this compound in the media. Increase the percentage of serum in the media if experimentally permissible, as serum proteins can aid in solubilization. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Change in the color of the stock solution | Potential degradation or oxidation. | Discard the solution and prepare a fresh stock from the solid compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways of this compound.
1. Materials:
- This compound
- HPLC-grade DMSO
- HPLC-grade water and acetonitrile (B52724)
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
2. Procedure:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Photostability: Expose the solution from the thermal degradation setup to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
- Sample Analysis:
- At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples.
- Analyze all samples by a stability-indicating HPLC method. An example method:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection: UV at an appropriate wavelength (e.g., 232 nm or 292 nm).[1]
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and quantify the degradation products.
Table of Illustrative Stability Data for this compound
| Condition | % this compound Remaining after 24h | Major Degradation Products (% Peak Area) |
| 0.1 M HCl, 60°C | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 M NaOH, 60°C | 78.9 | DP3 (15.3%) |
| 3% H₂O₂, RT | 92.5 | DP4 (5.2%) |
| 60°C | 98.1 | Minor peaks <1% |
| Light Exposure | 95.7 | DP5 (2.8%) |
| DP = Degradation Product. This is illustrative data; actual results may vary. |
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
PLD1 Signaling Pathway in Cancer
References
- 1. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
avoiding VU0155069 degradation during storage
This technical support center provides guidance on the proper storage and handling of VU0155069 to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] To ensure maximum stability, keep the compound in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions can be prepared in solvents such as DMSO, DMF, or ethanol.[1][2] For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: While specific data for this compound is limited, compounds with amide linkages can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare fresh aqueous working solutions from the stock solution for each experiment and use them promptly.
Q4: Can I store this compound working solutions in the refrigerator (4°C)?
A4: Storing aqueous working solutions at 4°C for short periods (a few hours) is generally acceptable. However, for longer-term storage, it is crucial to refer to the stability data of the specific buffer system being used. For storage longer than a day, freezing at -20°C or -80°C is recommended.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur if the solubility of this compound in the working buffer is exceeded or if the compound has degraded. If precipitation occurs upon dilution of the DMSO stock solution, try warming the solution gently (e.g., in a 37°C water bath) and sonicating.[3] If the precipitate does not redissolve, it is advisable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles by using aliquots. |
| Inaccurate concentration of the stock solution. | Verify the concentration of the stock solution using a spectrophotometer or an analytical method like HPLC. | |
| Precipitation of the compound in cell culture media | Low aqueous solubility. | Decrease the final concentration of this compound in the media. Increase the percentage of serum in the media if experimentally permissible, as serum proteins can aid in solubilization. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Change in the color of the stock solution | Potential degradation or oxidation. | Discard the solution and prepare a fresh stock from the solid compound. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways of this compound.
1. Materials:
- This compound
- HPLC-grade DMSO
- HPLC-grade water and acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
2. Procedure:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
- Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
- Photostability: Expose the solution from the thermal degradation setup to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
- Sample Analysis:
- At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples.
- Analyze all samples by a stability-indicating HPLC method. An example method:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., start with 95% A, ramp to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection: UV at an appropriate wavelength (e.g., 232 nm or 292 nm).[1]
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point.
- Identify and quantify the degradation products.
Table of Illustrative Stability Data for this compound
| Condition | % this compound Remaining after 24h | Major Degradation Products (% Peak Area) |
| 0.1 M HCl, 60°C | 85.2 | DP1 (8.1%), DP2 (4.5%) |
| 0.1 M NaOH, 60°C | 78.9 | DP3 (15.3%) |
| 3% H₂O₂, RT | 92.5 | DP4 (5.2%) |
| 60°C | 98.1 | Minor peaks <1% |
| Light Exposure | 95.7 | DP5 (2.8%) |
| DP = Degradation Product. This is illustrative data; actual results may vary. |
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
PLD1 Signaling Pathway in Cancer
References
- 1. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PLD1 Inhibitors: VU0155069 vs. FIPI
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the role of specific enzymes in cellular processes and for validating them as therapeutic targets. Phospholipase D1 (PLD1) has emerged as a significant player in various signaling pathways implicated in cancer, neurodegenerative disorders, and infectious diseases. This guide provides an objective comparison of two prominent PLD1 inhibitors, VU0155069 and FIPI (5-Fluoro-2-indolyl des-chlorohalopemide), summarizing their performance based on available experimental data.
This comparison guide aims to provide a clear, data-driven overview to aid researchers in selecting the most appropriate PLD1 inhibitor for their specific experimental needs. We will delve into the quantitative measures of their potency and selectivity, outline the experimental methodologies used to derive these data, and visualize the relevant biological pathways and experimental workflows.
Quantitative Performance Comparison
The inhibitory activity of this compound and FIPI against PLD isoforms is a key differentiator. The following tables summarize the half-maximal inhibitory concentrations (IC50) from both in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of PLD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (PLD2/PLD1) |
| This compound | PLD1 | 46[1][2] | ~20-fold[1][2] |
| PLD2 | 933[1][2] | ||
| FIPI | PLD1 | ~25[3][4] | ~1-fold[3][4] |
| PLD2 | ~25[3][4] |
Table 2: Cellular Inhibitory Activity of PLD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (PLD2/PLD1) |
| This compound | PLD1 | 110[1] | ~16-fold[1] |
| PLD2 | 1800[1] | ||
| FIPI | PLD1 & PLD2 | Not explicitly reported as separate cellular IC50s, but potent in vivo activity is observed. | Not applicable |
Key Distinctions at a Glance
-
Selectivity: this compound is a selective PLD1 inhibitor, exhibiting a significant preference for PLD1 over PLD2, both in biochemical and cellular contexts.[1][2] In contrast, FIPI is a pan-PLD inhibitor, potently targeting both PLD1 and PLD2 with nearly equal affinity.[3][4]
-
Potency: While both are potent inhibitors, FIPI demonstrates slightly higher potency for PLD1 in in vitro assays.[3][4]
-
Off-Target Effects: Some evidence suggests that this compound may have PLD1-independent effects, such as the inhibition of inflammasome activation. It is crucial to consider these potential off-target activities when interpreting experimental results.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to measure PLD activity. Understanding these methods is essential for critically evaluating the results and for designing future experiments.
In Vitro PLD Activity Assay
This assay directly measures the enzymatic activity of purified or recombinant PLD isoforms.
-
Principle: The assay quantifies the hydrolysis of a phospholipid substrate, typically phosphatidylcholine (PC), by the PLD enzyme. The product, phosphatidic acid (PA), or a transphosphatidylation product in the presence of a primary alcohol, is then measured.
-
Typical Protocol:
-
Substrate Preparation: Radiolabeled ([³H] or [¹⁴C]) PC is incorporated into phospholipid vesicles.
-
Enzyme Reaction: The PLD enzyme (PLD1 or PLD2) is incubated with the substrate vesicles in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the inhibitor (this compound or FIPI) are added to the reaction mixture.
-
Reaction Termination & Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Product Quantification: The radiolabeled PA product is separated from the substrate by thin-layer chromatography (TLC) and quantified using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.
-
Cellular PLD Activity Assay
This assay measures PLD activity within intact cells, providing a more physiologically relevant context.
-
Principle: Cells are metabolically labeled with a radioactive precursor, which is incorporated into cellular phospholipids. The activity of endogenous PLD is then assessed by measuring the formation of radiolabeled PA.
-
Typical Protocol:
-
Cell Labeling: Cells are incubated with a radiolabeled fatty acid, such as [³H]palmitic acid, which is incorporated into cellular phosphatidylcholine.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the PLD inhibitor.
-
PLD Stimulation: PLD activity is stimulated using an appropriate agonist (e.g., phorbol (B1677699) esters, growth factors).
-
Transphosphatidylation (Optional but common): A primary alcohol (e.g., 1-butanol) is often included in the incubation medium. In the presence of the alcohol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a metabolite that is not naturally occurring and thus serves as a specific marker of PLD activity.
-
Lipid Extraction and Analysis: Cellular lipids are extracted, and the radiolabeled PtdBut is separated by TLC and quantified.
-
IC50 Determination: The inhibitor concentration that causes a 50% reduction in stimulated PtdBut formation is determined.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams, generated using the DOT language, illustrate the PLD1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PLD1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PLD Inhibitor Evaluation.
Conclusion
The choice between this compound and FIPI fundamentally depends on the experimental question. For studies aiming to specifically dissect the role of PLD1, the selectivity of This compound makes it the superior choice. However, careful consideration of its potential off-target effects is warranted. When the goal is to inhibit the overall PLD activity, or if the specific contribution of each isoform is not the primary concern, the potent, pan-PLD inhibitor FIPI is a highly effective tool. Researchers should always consider the context of their experimental system and the specific questions being addressed when selecting a pharmacological inhibitor.
References
A Head-to-Head Comparison of PLD1 Inhibitors: VU0155069 vs. FIPI
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the role of specific enzymes in cellular processes and for validating them as therapeutic targets. Phospholipase D1 (PLD1) has emerged as a significant player in various signaling pathways implicated in cancer, neurodegenerative disorders, and infectious diseases. This guide provides an objective comparison of two prominent PLD1 inhibitors, VU0155069 and FIPI (5-Fluoro-2-indolyl des-chlorohalopemide), summarizing their performance based on available experimental data.
This comparison guide aims to provide a clear, data-driven overview to aid researchers in selecting the most appropriate PLD1 inhibitor for their specific experimental needs. We will delve into the quantitative measures of their potency and selectivity, outline the experimental methodologies used to derive these data, and visualize the relevant biological pathways and experimental workflows.
Quantitative Performance Comparison
The inhibitory activity of this compound and FIPI against PLD isoforms is a key differentiator. The following tables summarize the half-maximal inhibitory concentrations (IC50) from both in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of PLD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (PLD2/PLD1) |
| This compound | PLD1 | 46[1][2] | ~20-fold[1][2] |
| PLD2 | 933[1][2] | ||
| FIPI | PLD1 | ~25[3][4] | ~1-fold[3][4] |
| PLD2 | ~25[3][4] |
Table 2: Cellular Inhibitory Activity of PLD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (PLD2/PLD1) |
| This compound | PLD1 | 110[1] | ~16-fold[1] |
| PLD2 | 1800[1] | ||
| FIPI | PLD1 & PLD2 | Not explicitly reported as separate cellular IC50s, but potent in vivo activity is observed. | Not applicable |
Key Distinctions at a Glance
-
Selectivity: this compound is a selective PLD1 inhibitor, exhibiting a significant preference for PLD1 over PLD2, both in biochemical and cellular contexts.[1][2] In contrast, FIPI is a pan-PLD inhibitor, potently targeting both PLD1 and PLD2 with nearly equal affinity.[3][4]
-
Potency: While both are potent inhibitors, FIPI demonstrates slightly higher potency for PLD1 in in vitro assays.[3][4]
-
Off-Target Effects: Some evidence suggests that this compound may have PLD1-independent effects, such as the inhibition of inflammasome activation. It is crucial to consider these potential off-target activities when interpreting experimental results.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to measure PLD activity. Understanding these methods is essential for critically evaluating the results and for designing future experiments.
In Vitro PLD Activity Assay
This assay directly measures the enzymatic activity of purified or recombinant PLD isoforms.
-
Principle: The assay quantifies the hydrolysis of a phospholipid substrate, typically phosphatidylcholine (PC), by the PLD enzyme. The product, phosphatidic acid (PA), or a transphosphatidylation product in the presence of a primary alcohol, is then measured.
-
Typical Protocol:
-
Substrate Preparation: Radiolabeled ([³H] or [¹⁴C]) PC is incorporated into phospholipid vesicles.
-
Enzyme Reaction: The PLD enzyme (PLD1 or PLD2) is incubated with the substrate vesicles in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the inhibitor (this compound or FIPI) are added to the reaction mixture.
-
Reaction Termination & Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Product Quantification: The radiolabeled PA product is separated from the substrate by thin-layer chromatography (TLC) and quantified using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.
-
Cellular PLD Activity Assay
This assay measures PLD activity within intact cells, providing a more physiologically relevant context.
-
Principle: Cells are metabolically labeled with a radioactive precursor, which is incorporated into cellular phospholipids. The activity of endogenous PLD is then assessed by measuring the formation of radiolabeled PA.
-
Typical Protocol:
-
Cell Labeling: Cells are incubated with a radiolabeled fatty acid, such as [³H]palmitic acid, which is incorporated into cellular phosphatidylcholine.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the PLD inhibitor.
-
PLD Stimulation: PLD activity is stimulated using an appropriate agonist (e.g., phorbol esters, growth factors).
-
Transphosphatidylation (Optional but common): A primary alcohol (e.g., 1-butanol) is often included in the incubation medium. In the presence of the alcohol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a metabolite that is not naturally occurring and thus serves as a specific marker of PLD activity.
-
Lipid Extraction and Analysis: Cellular lipids are extracted, and the radiolabeled PtdBut is separated by TLC and quantified.
-
IC50 Determination: The inhibitor concentration that causes a 50% reduction in stimulated PtdBut formation is determined.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams, generated using the DOT language, illustrate the PLD1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PLD1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PLD Inhibitor Evaluation.
Conclusion
The choice between this compound and FIPI fundamentally depends on the experimental question. For studies aiming to specifically dissect the role of PLD1, the selectivity of This compound makes it the superior choice. However, careful consideration of its potential off-target effects is warranted. When the goal is to inhibit the overall PLD activity, or if the specific contribution of each isoform is not the primary concern, the potent, pan-PLD inhibitor FIPI is a highly effective tool. Researchers should always consider the context of their experimental system and the specific questions being addressed when selecting a pharmacological inhibitor.
References
A Comparative Guide to PLD1 Inhibition: VU0155069 vs. PLD1 siRNA Knockdown
For researchers investigating the multifaceted roles of Phospholipase D1 (PLD1) in cellular processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing PLD1 function: the selective chemical inhibitor VU0155069 and siRNA-mediated gene knockdown. We present a comprehensive overview of their mechanisms, performance data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies.
At a Glance: this compound vs. PLD1 siRNA
| Feature | This compound | PLD1 siRNA Knockdown |
| Mechanism of Action | Reversible, selective inhibition of PLD1 enzymatic activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target | PLD1 protein's catalytic site. | PLD1 messenger RNA (mRNA). |
| Selectivity | High selectivity for PLD1 over PLD2.[1] | Highly specific to the PLD1 mRNA sequence. |
| Mode of Application | Addition to cell culture media or in vivo administration. | Transfection into cells. |
| Onset of Effect | Rapid, typically within hours. | Slower, requires time for mRNA and protein turnover (24-72 hours). |
| Duration of Effect | Transient, dependent on compound stability and washout. | Can be transient or stable depending on the experimental setup. |
| Off-Target Effects | Potential for off-target interactions with other proteins. Some studies suggest PLD1-independent effects.[2] | Potential for off-target gene silencing due to sequence similarity. |
| Typical Use Cases | Acute inhibition studies, validation of PLD1 catalytic activity in a process, in vivo studies. | Studies requiring specific reduction of PLD1 protein levels, long-term loss-of-function studies. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data on the efficacy of this compound and PLD1 siRNA in reducing PLD1 function and their impact on cellular processes.
Table 1: Efficacy of PLD1 Inhibition and Knockdown
| Method | Cell Line | Concentration/Dose | Efficacy | Reference |
| This compound | MDA-MB-231, 4T1, PMT (breast cancer) | 0.2 µM | Selective inhibition of PLD1 | [1] |
| This compound | In vitro assay | 46 nM (IC50) | 50% inhibition of PLD1 activity | [1][3] |
| This compound | Cellular assay | 110 nM (IC50) | 50% inhibition of PLD1 activity | [1] |
| PLD1 siRNA | Chromaffin and PC12 cells | Not specified | 85% reduction in PLD1 protein levels (normalized to transfection efficiency) | [4] |
| PLD1 siRNA | BSC-1 cells | Not specified | 61.6% reduction in PLD1 mRNA | [5] |
Table 2: Functional Effects on Cellular Processes
| Method | Cell Line | Cellular Process | Quantitative Effect | Reference |
| This compound | MDA-MB-231, 4T1, PMT (breast cancer) | Cell Migration | Marked reduction in migration | [1] |
| This compound | Patient-derived xenograft (Nasopharyngeal carcinoma) | Tumorigenesis | Substantial inhibition | [6] |
| PLD1 siRNA | PC12 cells | Secretagogue-evoked PLD activation | Strong inhibition | [4] |
| PLD1 siRNA | BSC-1 cells | EGF internalization | ~64% increase compared to control | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, we provide the following diagrams created using the DOT language.
Caption: PLD1 signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Below are generalized protocols for utilizing this compound and PLD1 siRNA. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Inhibition of PLD1 Activity using this compound
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Reagents for the desired downstream assay (e.g., cell migration, protein phosphorylation)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is between 0.2 µM and 1 µM for selective PLD1 inhibition.[1] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from 1 hour to 24 hours or longer, depending on the biological question.
-
Downstream Analysis: Following incubation, proceed with the planned cellular or biochemical assay. For example, for a migration assay, cells might be treated with this compound in a Boyden chamber. For signaling studies, cell lysates can be prepared for Western blotting.
Protocol 2: PLD1 Knockdown using siRNA
Materials:
-
PLD1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium (antibiotic-free for transfection)
-
Cell line of interest
-
Reagents for knockdown validation (qRT-PCR or Western blot) and functional assays
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 10-25 nM final concentration) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time for maximal knockdown should be determined empirically for each cell line.
-
Validation of Knockdown:
-
qRT-PCR: To assess PLD1 mRNA levels, harvest RNA from the cells 24-48 hours post-transfection.
-
Western Blot: To assess PLD1 protein levels, prepare cell lysates 48-72 hours post-transfection.
-
-
Functional Assay: Once knockdown is confirmed, cells can be used for downstream functional assays.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A positive feedback loop between PLD1 and NF-κB signaling promotes tumorigenesis of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PLD1 Inhibition: VU0155069 vs. PLD1 siRNA Knockdown
For researchers investigating the multifaceted roles of Phospholipase D1 (PLD1) in cellular processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing PLD1 function: the selective chemical inhibitor VU0155069 and siRNA-mediated gene knockdown. We present a comprehensive overview of their mechanisms, performance data, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies.
At a Glance: this compound vs. PLD1 siRNA
| Feature | This compound | PLD1 siRNA Knockdown |
| Mechanism of Action | Reversible, selective inhibition of PLD1 enzymatic activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target | PLD1 protein's catalytic site. | PLD1 messenger RNA (mRNA). |
| Selectivity | High selectivity for PLD1 over PLD2.[1] | Highly specific to the PLD1 mRNA sequence. |
| Mode of Application | Addition to cell culture media or in vivo administration. | Transfection into cells. |
| Onset of Effect | Rapid, typically within hours. | Slower, requires time for mRNA and protein turnover (24-72 hours). |
| Duration of Effect | Transient, dependent on compound stability and washout. | Can be transient or stable depending on the experimental setup. |
| Off-Target Effects | Potential for off-target interactions with other proteins. Some studies suggest PLD1-independent effects.[2] | Potential for off-target gene silencing due to sequence similarity. |
| Typical Use Cases | Acute inhibition studies, validation of PLD1 catalytic activity in a process, in vivo studies. | Studies requiring specific reduction of PLD1 protein levels, long-term loss-of-function studies. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data on the efficacy of this compound and PLD1 siRNA in reducing PLD1 function and their impact on cellular processes.
Table 1: Efficacy of PLD1 Inhibition and Knockdown
| Method | Cell Line | Concentration/Dose | Efficacy | Reference |
| This compound | MDA-MB-231, 4T1, PMT (breast cancer) | 0.2 µM | Selective inhibition of PLD1 | [1] |
| This compound | In vitro assay | 46 nM (IC50) | 50% inhibition of PLD1 activity | [1][3] |
| This compound | Cellular assay | 110 nM (IC50) | 50% inhibition of PLD1 activity | [1] |
| PLD1 siRNA | Chromaffin and PC12 cells | Not specified | 85% reduction in PLD1 protein levels (normalized to transfection efficiency) | [4] |
| PLD1 siRNA | BSC-1 cells | Not specified | 61.6% reduction in PLD1 mRNA | [5] |
Table 2: Functional Effects on Cellular Processes
| Method | Cell Line | Cellular Process | Quantitative Effect | Reference |
| This compound | MDA-MB-231, 4T1, PMT (breast cancer) | Cell Migration | Marked reduction in migration | [1] |
| This compound | Patient-derived xenograft (Nasopharyngeal carcinoma) | Tumorigenesis | Substantial inhibition | [6] |
| PLD1 siRNA | PC12 cells | Secretagogue-evoked PLD activation | Strong inhibition | [4] |
| PLD1 siRNA | BSC-1 cells | EGF internalization | ~64% increase compared to control | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, we provide the following diagrams created using the DOT language.
Caption: PLD1 signaling pathway and points of intervention.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
Below are generalized protocols for utilizing this compound and PLD1 siRNA. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Inhibition of PLD1 Activity using this compound
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Reagents for the desired downstream assay (e.g., cell migration, protein phosphorylation)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is between 0.2 µM and 1 µM for selective PLD1 inhibition.[1] A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from 1 hour to 24 hours or longer, depending on the biological question.
-
Downstream Analysis: Following incubation, proceed with the planned cellular or biochemical assay. For example, for a migration assay, cells might be treated with this compound in a Boyden chamber. For signaling studies, cell lysates can be prepared for Western blotting.
Protocol 2: PLD1 Knockdown using siRNA
Materials:
-
PLD1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium (antibiotic-free for transfection)
-
Cell line of interest
-
Reagents for knockdown validation (qRT-PCR or Western blot) and functional assays
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 10-25 nM final concentration) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time for maximal knockdown should be determined empirically for each cell line.
-
Validation of Knockdown:
-
qRT-PCR: To assess PLD1 mRNA levels, harvest RNA from the cells 24-48 hours post-transfection.
-
Western Blot: To assess PLD1 protein levels, prepare cell lysates 48-72 hours post-transfection.
-
-
Functional Assay: Once knockdown is confirmed, cells can be used for downstream functional assays.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A positive feedback loop between PLD1 and NF-κB signaling promotes tumorigenesis of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of VU0155069 for Phospholipase D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phospholipase D1 (PLD1) selective inhibitor, VU0155069, with other relevant PLD inhibitors. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for assessing PLD1 activity, and a visualization of the PLD1 signaling pathway.
Data Presentation: Comparative Inhibitor Selectivity
The selectivity of this compound and other PLD inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity for PLD1 over PLD2 is calculated as the ratio of IC50 (PLD2) / IC50 (PLD1).
| Inhibitor | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1 vs PLD2) | Assay Type | Reference |
| This compound | 46 | 933 | ~20-fold | In vitro | [1][2] |
| This compound | 110 | 1800 | ~16-fold | Cellular | [1] |
| A3373 | 325 | 15150 | ~47-fold | Cellular | [3] |
| ML298 | >20,000 | 355 | PLD2 Selective | Cellular | [4] |
| Halopemide | 21 | 300 | ~14-fold | Cellular | [5] |
| FIPI | 25 | 20 | Pan-inhibitor | In vitro | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PLD1 inhibitors are provided below.
In Vitro PLD1 and PLD2 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified PLD enzymes.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate, often radiolabeled (e.g., [³H]phosphatidylcholine) or fluorescently labeled
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
Activators: Phosphatidylinositol 4,5-bisphosphate (PIP₂), and a small GTPase such as ARF1 or RhoA
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activators (PIP₂ and ARF1/RhoA), and the PC substrate.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified PLD1 or PLD2 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., chloroform/methanol/HCl for lipid extraction in radiolabeled assays).
-
Separate the product (phosphatidic acid or a transphosphatidylation product like phosphatidylbutanol if butanol is included) from the substrate. For radiolabeled assays, this is typically done using thin-layer chromatography (TLC).
-
Quantify the amount of product formed. For radiolabeled assays, this involves scintillation counting of the product spot from the TLC plate. For fluorescent assays, the fluorescence intensity is measured.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Cellular PLD1 and PLD2 Activity Assay
This assay measures the inhibition of PLD activity within a cellular context.
Materials:
-
Cell lines expressing PLD1 and/or PLD2 (e.g., MDA-MB-231, 4T1, PMT, Calu-1, HEK293-gfpPLD2, or MCF-7 cells)[1][7]
-
Cell culture medium and supplements
-
Radiolabeled precursor (e.g., [³H]palmitic acid or [³H]myristic acid) to label cellular phospholipids
-
PLD agonist (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or a specific receptor agonist)
-
1-Butanol
-
Test compounds (e.g., this compound)
-
Lysis buffer
-
Scintillation counter and cocktail
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Label the cells by incubating them with a radiolabeled precursor in the culture medium for several hours (e.g., 18-24 hours). This incorporates the radiolabel into the cellular phospholipid pool, including phosphatidylcholine.
-
Pre-incubate the labeled cells with varying concentrations of the test compound for a specific duration (e.g., 30 minutes).
-
Stimulate PLD activity by adding a PLD agonist in the presence of 1-butanol. The butanol serves as a substrate for the PLD-catalyzed transphosphatidylation reaction, leading to the formation of radiolabeled phosphatidylbutanol (PtdBut), a specific product of PLD activity.
-
After a defined stimulation period (e.g., 15-30 minutes), terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Identify and quantify the radiolabeled PtdBut spot using autoradiography and scintillation counting.
-
Calculate the percentage of inhibition of PtdBut formation for each compound concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
PLD1 Signaling Pathway
The following diagram illustrates the central role of PLD1 in cellular signaling cascades. Upon activation by various upstream signals, PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of numerous downstream effector proteins, influencing a wide range of cellular processes.
References
- 1. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of VU0155069 for Phospholipase D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phospholipase D1 (PLD1) selective inhibitor, VU0155069, with other relevant PLD inhibitors. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for assessing PLD1 activity, and a visualization of the PLD1 signaling pathway.
Data Presentation: Comparative Inhibitor Selectivity
The selectivity of this compound and other PLD inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity for PLD1 over PLD2 is calculated as the ratio of IC50 (PLD2) / IC50 (PLD1).
| Inhibitor | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1 vs PLD2) | Assay Type | Reference |
| This compound | 46 | 933 | ~20-fold | In vitro | [1][2] |
| This compound | 110 | 1800 | ~16-fold | Cellular | [1] |
| A3373 | 325 | 15150 | ~47-fold | Cellular | [3] |
| ML298 | >20,000 | 355 | PLD2 Selective | Cellular | [4] |
| Halopemide | 21 | 300 | ~14-fold | Cellular | [5] |
| FIPI | 25 | 20 | Pan-inhibitor | In vitro | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PLD1 inhibitors are provided below.
In Vitro PLD1 and PLD2 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified PLD enzymes.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate, often radiolabeled (e.g., [³H]phosphatidylcholine) or fluorescently labeled
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
Activators: Phosphatidylinositol 4,5-bisphosphate (PIP₂), and a small GTPase such as ARF1 or RhoA
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activators (PIP₂ and ARF1/RhoA), and the PC substrate.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified PLD1 or PLD2 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an appropriate stop solution (e.g., chloroform/methanol/HCl for lipid extraction in radiolabeled assays).
-
Separate the product (phosphatidic acid or a transphosphatidylation product like phosphatidylbutanol if butanol is included) from the substrate. For radiolabeled assays, this is typically done using thin-layer chromatography (TLC).
-
Quantify the amount of product formed. For radiolabeled assays, this involves scintillation counting of the product spot from the TLC plate. For fluorescent assays, the fluorescence intensity is measured.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Cellular PLD1 and PLD2 Activity Assay
This assay measures the inhibition of PLD activity within a cellular context.
Materials:
-
Cell lines expressing PLD1 and/or PLD2 (e.g., MDA-MB-231, 4T1, PMT, Calu-1, HEK293-gfpPLD2, or MCF-7 cells)[1][7]
-
Cell culture medium and supplements
-
Radiolabeled precursor (e.g., [³H]palmitic acid or [³H]myristic acid) to label cellular phospholipids
-
PLD agonist (e.g., phorbol 12-myristate 13-acetate (PMA) or a specific receptor agonist)
-
1-Butanol
-
Test compounds (e.g., this compound)
-
Lysis buffer
-
Scintillation counter and cocktail
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Label the cells by incubating them with a radiolabeled precursor in the culture medium for several hours (e.g., 18-24 hours). This incorporates the radiolabel into the cellular phospholipid pool, including phosphatidylcholine.
-
Pre-incubate the labeled cells with varying concentrations of the test compound for a specific duration (e.g., 30 minutes).
-
Stimulate PLD activity by adding a PLD agonist in the presence of 1-butanol. The butanol serves as a substrate for the PLD-catalyzed transphosphatidylation reaction, leading to the formation of radiolabeled phosphatidylbutanol (PtdBut), a specific product of PLD activity.
-
After a defined stimulation period (e.g., 15-30 minutes), terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Identify and quantify the radiolabeled PtdBut spot using autoradiography and scintillation counting.
-
Calculate the percentage of inhibition of PtdBut formation for each compound concentration relative to the stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
PLD1 Signaling Pathway
The following diagram illustrates the central role of PLD1 in cellular signaling cascades. Upon activation by various upstream signals, PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of numerous downstream effector proteins, influencing a wide range of cellular processes.
References
- 1. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
comparing the efficacy of VU0155069 and VU0359595
An Objective Comparison of the PLD1 Inhibitors VU0155069 and VU0359595 for Researchers.
This guide provides a detailed comparison of two prominent and selective phospholipase D1 (PLD1) inhibitors, this compound and VU0359595. The information is tailored for researchers, scientists, and drug development professionals, focusing on the efficacy, selectivity, and experimental applications of these compounds. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.
Introduction to Phospholipase D (PLD)
Phospholipase D (PLD) is a superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1] In mammals, two primary isoforms, PLD1 and PLD2, are key players in a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell migration, and receptor-mediated signaling.[2] Dysregulation of PLD activity, particularly PLD1, has been implicated in the progression of various diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant therapeutic target.[2][3]
Compound Overview
This compound and VU0359595 (also known as ML-270) are small molecule inhibitors developed to be selective for PLD1.[2][3] While both compounds target the same enzyme, they exhibit distinct profiles in terms of potency and selectivity, which influences their application in research and potential therapeutic development.
Comparative Efficacy: Potency and Selectivity
The primary difference in the efficacy of this compound and VU0359595 lies in their inhibitory potency (IC50) against PLD1 and their selectivity over the PLD2 isoform. VU0359595 is significantly more potent and selective for PLD1 than this compound.
| Compound | Target | Assay Type | IC50 | Selectivity (PLD2 IC50 / PLD1 IC50) | Reference |
| This compound | PLD1 | In Vitro | 46 nM | ~20-fold | [2][4][5] |
| PLD2 | In Vitro | 933 nM | [2][4][5] | ||
| PLD1 | Cellular | 110 nM (or 11 nM) | ~100-fold | [2][5] | |
| PLD2 | Cellular | 1800 nM | [2][5] | ||
| VU0359595 | PLD1 | In Vitro | 3.7 nM | >1700-fold | [3] |
| PLD2 | In Vitro | 6.4 µM (6400 nM) | [3] |
Note: There is a discrepancy in the reported cellular IC50 of this compound for PLD1, with sources citing both 110 nM[2] and 11 nM[5].
Comparative Biological Activity
Both compounds have been utilized to probe the function of PLD1 in various disease models, most notably in cancer biology. Their primary reported effect is the inhibition of cancer cell migration and invasion.
| Biological Effect | This compound | VU0359595 |
| Cancer Cell Invasion/Migration | Markedly reduces migration in breast cancer cell lines (MDA-231, 4T1).[2] At 0.2 µM, it selectively inhibits PLD1, while at 20 µM it inhibits both PLD1 and PLD2.[2] | No specific data on migration in the provided results, but its use in cancer research is noted.[3] |
| Astroglial Cell Proliferation | Not specified. | Inhibits basal and FCS/IGF-1 stimulated proliferation.[6][3] |
| Autophagy Modulation | Not specified. | Modulates the autophagic process in LPS-induced retinal pigment epithelium (RPE) cells.[3] |
| In Vivo Efficacy | In mice with hepatocellular carcinoma xenografts, treatment (5 mg/kg) significantly reduced tumor size and weight.[7] | In combination with bortezomib, it inhibited proliferation and promoted apoptosis in multiple myeloma cells.[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a common experimental setup, the following diagrams are provided.
Caption: Simplified PLD1 signaling pathway showing inhibition by this compound and VU0359595.
Caption: Workflow for a Transwell migration assay to test PLD1 inhibitor efficacy.
Detailed Experimental Protocols
In Vitro PLD1 Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the IC50 values of inhibitors against purified PLD isoforms.
-
Enzyme Preparation : Recombinant human PLD1 or PLD2 enzyme is purified.
-
Substrate Preparation : A substrate mixture is prepared, commonly containing fluorescently labeled or radiolabeled phosphatidylcholine (PC) reconstituted in vesicles.
-
Inhibitor Preparation : this compound or VU0359595 is serially diluted in DMSO to create a range of concentrations.
-
Reaction : The PLD enzyme is pre-incubated with the inhibitor (or DMSO vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature. The reaction is initiated by adding the PC substrate.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Detection : The reaction is stopped, and the product (phosphatidic acid or a labeled derivative) is quantified. For fluorescent substrates, fluorescence intensity is measured. For radiolabeled substrates, products are separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular PLD Activity Assay
This protocol measures the effect of inhibitors on PLD activity within intact cells.
-
Cell Culture : A suitable cell line (e.g., MDA-MB-231 breast cancer cells) is cultured to ~80% confluency.[2]
-
Cell Treatment : Cells are treated with varying concentrations of this compound or VU0359595 for a specified duration (e.g., 1 hour).[9]
-
PLD Stimulation : PLD activity is stimulated using an agonist (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or a relevant growth factor). In the presence of a primary alcohol like 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a specific marker of PLD activity.
-
Lipid Extraction : Cellular lipids are extracted from the cells using a solvent system (e.g., chloroform/methanol).
-
Quantification : The amount of PtdBut is quantified, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : The amount of PtdBut in inhibitor-treated cells is compared to that in vehicle-treated cells to determine the IC50.
Transwell Cell Migration Assay
This method assesses the impact of the inhibitors on the migratory capacity of cancer cells.[2][5]
-
Chamber Setup : Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed into wells of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding : Cancer cells (e.g., 4T1 or MDA-MB-231) are resuspended in serum-free media and seeded into the upper chamber of the Transwell insert.[2]
-
Inhibitor Addition : this compound or VU0359595 is added to the upper chamber at the desired concentration (e.g., 0.2 µM to 20 µM).[2] A vehicle control (DMSO) is run in parallel.
-
Incubation : The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Cell Removal : After incubation, non-migrated cells are removed from the top surface of the membrane with a cotton swab.
-
Staining and Visualization : Cells that have migrated to the underside of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification : The number of migrated cells is counted in several representative fields of view under a microscope. The results are expressed as the percentage of migration relative to the vehicle control.
Conclusion
Both this compound and VU0359595 are valuable chemical tools for investigating the biological roles of PLD1. The choice between them depends on the specific experimental needs.
-
VU0359595 is the superior choice for experiments requiring high potency and exquisite selectivity for PLD1 over PLD2.[6][3] Its >1700-fold selectivity minimizes the risk of off-target effects on PLD2, making it ideal for precisely dissecting the function of PLD1.
-
This compound , while less potent and selective than VU0359595, remains a useful tool.[2][4] Its well-characterized effects on cancer cell migration and demonstrated in vivo activity make it a relevant compound for studies in this area.[2][7] Furthermore, its dual inhibitory activity at higher concentrations can be leveraged to study the combined effects of PLD1 and PLD2 inhibition.[2]
For researchers aiming to specifically isolate the function of PLD1, VU0359595 is the recommended inhibitor due to its pharmacological profile. For studies where the historical context of PLD inhibition in cancer migration is relevant or where dual PLD1/2 inhibition is desired, this compound can be an appropriate choice.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
comparing the efficacy of VU0155069 and VU0359595
An Objective Comparison of the PLD1 Inhibitors VU0155069 and VU0359595 for Researchers.
This guide provides a detailed comparison of two prominent and selective phospholipase D1 (PLD1) inhibitors, this compound and VU0359595. The information is tailored for researchers, scientists, and drug development professionals, focusing on the efficacy, selectivity, and experimental applications of these compounds. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.
Introduction to Phospholipase D (PLD)
Phospholipase D (PLD) is a superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1] In mammals, two primary isoforms, PLD1 and PLD2, are key players in a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell migration, and receptor-mediated signaling.[2] Dysregulation of PLD activity, particularly PLD1, has been implicated in the progression of various diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant therapeutic target.[2][3]
Compound Overview
This compound and VU0359595 (also known as ML-270) are small molecule inhibitors developed to be selective for PLD1.[2][3] While both compounds target the same enzyme, they exhibit distinct profiles in terms of potency and selectivity, which influences their application in research and potential therapeutic development.
Comparative Efficacy: Potency and Selectivity
The primary difference in the efficacy of this compound and VU0359595 lies in their inhibitory potency (IC50) against PLD1 and their selectivity over the PLD2 isoform. VU0359595 is significantly more potent and selective for PLD1 than this compound.
| Compound | Target | Assay Type | IC50 | Selectivity (PLD2 IC50 / PLD1 IC50) | Reference |
| This compound | PLD1 | In Vitro | 46 nM | ~20-fold | [2][4][5] |
| PLD2 | In Vitro | 933 nM | [2][4][5] | ||
| PLD1 | Cellular | 110 nM (or 11 nM) | ~100-fold | [2][5] | |
| PLD2 | Cellular | 1800 nM | [2][5] | ||
| VU0359595 | PLD1 | In Vitro | 3.7 nM | >1700-fold | [3] |
| PLD2 | In Vitro | 6.4 µM (6400 nM) | [3] |
Note: There is a discrepancy in the reported cellular IC50 of this compound for PLD1, with sources citing both 110 nM[2] and 11 nM[5].
Comparative Biological Activity
Both compounds have been utilized to probe the function of PLD1 in various disease models, most notably in cancer biology. Their primary reported effect is the inhibition of cancer cell migration and invasion.
| Biological Effect | This compound | VU0359595 |
| Cancer Cell Invasion/Migration | Markedly reduces migration in breast cancer cell lines (MDA-231, 4T1).[2] At 0.2 µM, it selectively inhibits PLD1, while at 20 µM it inhibits both PLD1 and PLD2.[2] | No specific data on migration in the provided results, but its use in cancer research is noted.[3] |
| Astroglial Cell Proliferation | Not specified. | Inhibits basal and FCS/IGF-1 stimulated proliferation.[6][3] |
| Autophagy Modulation | Not specified. | Modulates the autophagic process in LPS-induced retinal pigment epithelium (RPE) cells.[3] |
| In Vivo Efficacy | In mice with hepatocellular carcinoma xenografts, treatment (5 mg/kg) significantly reduced tumor size and weight.[7] | In combination with bortezomib, it inhibited proliferation and promoted apoptosis in multiple myeloma cells.[8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a common experimental setup, the following diagrams are provided.
Caption: Simplified PLD1 signaling pathway showing inhibition by this compound and VU0359595.
Caption: Workflow for a Transwell migration assay to test PLD1 inhibitor efficacy.
Detailed Experimental Protocols
In Vitro PLD1 Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the IC50 values of inhibitors against purified PLD isoforms.
-
Enzyme Preparation : Recombinant human PLD1 or PLD2 enzyme is purified.
-
Substrate Preparation : A substrate mixture is prepared, commonly containing fluorescently labeled or radiolabeled phosphatidylcholine (PC) reconstituted in vesicles.
-
Inhibitor Preparation : this compound or VU0359595 is serially diluted in DMSO to create a range of concentrations.
-
Reaction : The PLD enzyme is pre-incubated with the inhibitor (or DMSO vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature. The reaction is initiated by adding the PC substrate.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Detection : The reaction is stopped, and the product (phosphatidic acid or a labeled derivative) is quantified. For fluorescent substrates, fluorescence intensity is measured. For radiolabeled substrates, products are separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular PLD Activity Assay
This protocol measures the effect of inhibitors on PLD activity within intact cells.
-
Cell Culture : A suitable cell line (e.g., MDA-MB-231 breast cancer cells) is cultured to ~80% confluency.[2]
-
Cell Treatment : Cells are treated with varying concentrations of this compound or VU0359595 for a specified duration (e.g., 1 hour).[9]
-
PLD Stimulation : PLD activity is stimulated using an agonist (e.g., phorbol 12-myristate 13-acetate (PMA) or a relevant growth factor). In the presence of a primary alcohol like 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a specific marker of PLD activity.
-
Lipid Extraction : Cellular lipids are extracted from the cells using a solvent system (e.g., chloroform/methanol).
-
Quantification : The amount of PtdBut is quantified, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : The amount of PtdBut in inhibitor-treated cells is compared to that in vehicle-treated cells to determine the IC50.
Transwell Cell Migration Assay
This method assesses the impact of the inhibitors on the migratory capacity of cancer cells.[2][5]
-
Chamber Setup : Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed into wells of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding : Cancer cells (e.g., 4T1 or MDA-MB-231) are resuspended in serum-free media and seeded into the upper chamber of the Transwell insert.[2]
-
Inhibitor Addition : this compound or VU0359595 is added to the upper chamber at the desired concentration (e.g., 0.2 µM to 20 µM).[2] A vehicle control (DMSO) is run in parallel.
-
Incubation : The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Cell Removal : After incubation, non-migrated cells are removed from the top surface of the membrane with a cotton swab.
-
Staining and Visualization : Cells that have migrated to the underside of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification : The number of migrated cells is counted in several representative fields of view under a microscope. The results are expressed as the percentage of migration relative to the vehicle control.
Conclusion
Both this compound and VU0359595 are valuable chemical tools for investigating the biological roles of PLD1. The choice between them depends on the specific experimental needs.
-
VU0359595 is the superior choice for experiments requiring high potency and exquisite selectivity for PLD1 over PLD2.[6][3] Its >1700-fold selectivity minimizes the risk of off-target effects on PLD2, making it ideal for precisely dissecting the function of PLD1.
-
This compound , while less potent and selective than VU0359595, remains a useful tool.[2][4] Its well-characterized effects on cancer cell migration and demonstrated in vivo activity make it a relevant compound for studies in this area.[2][7] Furthermore, its dual inhibitory activity at higher concentrations can be leveraged to study the combined effects of PLD1 and PLD2 inhibition.[2]
For researchers aiming to specifically isolate the function of PLD1, VU0359595 is the recommended inhibitor due to its pharmacological profile. For studies where the historical context of PLD inhibition in cancer migration is relevant or where dual PLD1/2 inhibition is desired, this compound can be an appropriate choice.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
VU0155069 as a Negative Control in PLD2 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of VU0155069 with other common phospholipase D (PLD) inhibitors, offering data-driven insights into its suitability as a negative control in studies focusing on PLD2.
This compound is a potent and selective inhibitor of phospholipase D1 (PLD1).[1] Due to its significantly lower affinity for PLD2, it is often considered for use as a negative control in experiments investigating the specific roles of PLD2. This guide will objectively evaluate this compound for this purpose by comparing its activity and selectivity with a PLD2-selective inhibitor, ML395, and a dual PLD1/PLD2 inhibitor, FIPI.
Performance Comparison of PLD Inhibitors
The inhibitory activity of this compound, ML395, and FIPI against PLD1 and PLD2 is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), clearly demonstrates the selectivity profile of each compound.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Selectivity (PLD1 vs. PLD2) |
| This compound | PLD1 | 46 nM[1][2] | 110 nM[1] | 20-fold (Biochemical)[1] |
| PLD2 | 933 nM[1][2] | 1800 nM[1] | 100-fold (Cellular)[1] | |
| ML395 | PLD1 | >30,000 nM[3] | >30,000 nM[3] | >80-fold for PLD2[3] |
| PLD2 | 8,700 nM | 360 nM[3] | ||
| FIPI | PLD1 | 25 nM[4] | 1 nM | ~1-fold |
| PLD2 | 20 nM[4] | 10 nM |
Key Observations:
-
This compound exhibits a clear preference for PLD1, with approximately 20-fold selectivity in biochemical assays and up to 100-fold selectivity in cellular assays.[1] This significant difference in potency suggests that at appropriate concentrations, this compound can inhibit PLD1 with minimal effect on PLD2, making it a candidate for a negative control in PLD2-focused studies.
-
ML395 is a highly selective PLD2 inhibitor, demonstrating over 80-fold greater potency for PLD2 compared to PLD1 in cellular assays.[3] Its negligible activity against PLD1 makes it an excellent positive control for PLD2 inhibition and a contrasting tool for dissecting the specific functions of the two isoforms.
-
FIPI acts as a dual inhibitor, potently targeting both PLD1 and PLD2 with similar low nanomolar IC50 values.[4]
Off-Target Activity Profile of this compound
A critical consideration for any negative control is its specificity. While highly selective for PLD1 over PLD2, this compound has been shown to exhibit off-target effects. Notably, a study has demonstrated that this compound can inhibit inflammasome activation independently of its activity on PLD1.[5] This finding is of high importance as it indicates that cellular effects observed following treatment with this compound may not be solely attributable to the inhibition of PLD1 and could arise from interactions with other signaling pathways. Researchers should, therefore, exercise caution and consider including additional controls to account for this potential off-target activity.
In contrast, the PLD2 inhibitor ML395 has been profiled against a panel of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM with no significant off-target activity reported.[3]
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for assessing PLD2 activity are provided below.
In Vitro PLD2 Activity Assay (Transphosphatidylation)
This biochemical assay measures the ability of PLD2 to catalyze the transfer of a phosphatidyl group from a substrate to a primary alcohol, such as 1-butanol, producing phosphatidylbutanol (PBut).
Materials:
-
Purified recombinant PLD2 enzyme
-
Phosphatidylcholine (PC) substrate (e.g., dioleoyl-PC)
-
[³H]1-butanol or a fluorescently labeled butanol analog
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
Inhibitor compounds (this compound, ML395, FIPI) dissolved in DMSO
-
Scintillation cocktail and counter (for radiolabeled butanol) or fluorescence plate reader (for fluorescently labeled butanol)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PC substrate, and the labeled butanol.
-
Add the PLD2 enzyme to the reaction mixture.
-
To test the inhibitors, pre-incubate the enzyme with various concentrations of the compounds (or DMSO as a vehicle control) for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate mixture to the enzyme/inhibitor mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of labeled PBut formed using a scintillation counter or fluorescence reader.
-
Calculate the percentage of PLD2 activity relative to the vehicle control for each inhibitor concentration to determine the IC50 value.
Cellular PLD2 Activity Assay (Transphosphatidylation)
This assay measures PLD2 activity within intact cells by monitoring the formation of PBut.
Materials:
-
Cultured cells expressing endogenous or overexpressed PLD2
-
Cell culture medium
-
1-butanol
-
Cell lysis buffer
-
Inhibitor compounds (this compound, ML395, FIPI) dissolved in DMSO
-
Method for lipid extraction (e.g., Bligh-Dyer method)
-
Method for PBut quantification (e.g., liquid chromatography-mass spectrometry, LC-MS)
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor compounds or DMSO for a specified time.
-
Add 1-butanol to the cell culture medium to a final concentration of 0.3-0.5% and incubate for a defined period (e.g., 30-60 minutes) to allow for the transphosphatidylation reaction to occur.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids.
-
Analyze the lipid extracts by LC-MS to quantify the amount of PBut formed.
-
Normalize the PBut levels to a cellular marker (e.g., total protein concentration or total phosphate).
-
Calculate the percentage of PLD2 activity relative to the vehicle control for each inhibitor concentration to determine the IC50 value.
Visualizing PLD2 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified PLD2 signaling pathway.
Caption: General workflow for a PLD transphosphatidylation assay.
Conclusion
This compound can be a valuable tool as a negative control in PLD2-specific studies, provided its selectivity profile and potential off-target effects are carefully considered. Its high selectivity for PLD1 allows for the dissection of PLD1- versus PLD2-mediated events when used at concentrations that inhibit PLD1 but not PLD2. However, the discovery of its PLD1-independent inhibition of inflammasome activation underscores the importance of employing additional, unrelated control compounds to confirm the specificity of any observed effects. For researchers seeking a highly selective PLD2 inhibitor, ML395 represents a superior choice. The dual inhibitor FIPI is useful for studies where the combined roles of both PLD1 and PLD2 are being investigated. The selection of the most appropriate inhibitor will ultimately depend on the specific experimental question and the validation of its selectivity and specificity within the experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad spectrum antiviral activity against influenza strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPACT: Imaging phospholipase d activity with clickable alcohols via transphosphatidylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0155069 as a Negative Control in PLD2 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of VU0155069 with other common phospholipase D (PLD) inhibitors, offering data-driven insights into its suitability as a negative control in studies focusing on PLD2.
This compound is a potent and selective inhibitor of phospholipase D1 (PLD1).[1] Due to its significantly lower affinity for PLD2, it is often considered for use as a negative control in experiments investigating the specific roles of PLD2. This guide will objectively evaluate this compound for this purpose by comparing its activity and selectivity with a PLD2-selective inhibitor, ML395, and a dual PLD1/PLD2 inhibitor, FIPI.
Performance Comparison of PLD Inhibitors
The inhibitory activity of this compound, ML395, and FIPI against PLD1 and PLD2 is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), clearly demonstrates the selectivity profile of each compound.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Selectivity (PLD1 vs. PLD2) |
| This compound | PLD1 | 46 nM[1][2] | 110 nM[1] | 20-fold (Biochemical)[1] |
| PLD2 | 933 nM[1][2] | 1800 nM[1] | 100-fold (Cellular)[1] | |
| ML395 | PLD1 | >30,000 nM[3] | >30,000 nM[3] | >80-fold for PLD2[3] |
| PLD2 | 8,700 nM | 360 nM[3] | ||
| FIPI | PLD1 | 25 nM[4] | 1 nM | ~1-fold |
| PLD2 | 20 nM[4] | 10 nM |
Key Observations:
-
This compound exhibits a clear preference for PLD1, with approximately 20-fold selectivity in biochemical assays and up to 100-fold selectivity in cellular assays.[1] This significant difference in potency suggests that at appropriate concentrations, this compound can inhibit PLD1 with minimal effect on PLD2, making it a candidate for a negative control in PLD2-focused studies.
-
ML395 is a highly selective PLD2 inhibitor, demonstrating over 80-fold greater potency for PLD2 compared to PLD1 in cellular assays.[3] Its negligible activity against PLD1 makes it an excellent positive control for PLD2 inhibition and a contrasting tool for dissecting the specific functions of the two isoforms.
-
FIPI acts as a dual inhibitor, potently targeting both PLD1 and PLD2 with similar low nanomolar IC50 values.[4]
Off-Target Activity Profile of this compound
A critical consideration for any negative control is its specificity. While highly selective for PLD1 over PLD2, this compound has been shown to exhibit off-target effects. Notably, a study has demonstrated that this compound can inhibit inflammasome activation independently of its activity on PLD1.[5] This finding is of high importance as it indicates that cellular effects observed following treatment with this compound may not be solely attributable to the inhibition of PLD1 and could arise from interactions with other signaling pathways. Researchers should, therefore, exercise caution and consider including additional controls to account for this potential off-target activity.
In contrast, the PLD2 inhibitor ML395 has been profiled against a panel of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM with no significant off-target activity reported.[3]
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for assessing PLD2 activity are provided below.
In Vitro PLD2 Activity Assay (Transphosphatidylation)
This biochemical assay measures the ability of PLD2 to catalyze the transfer of a phosphatidyl group from a substrate to a primary alcohol, such as 1-butanol (B46404), producing phosphatidylbutanol (PBut).
Materials:
-
Purified recombinant PLD2 enzyme
-
Phosphatidylcholine (PC) substrate (e.g., dioleoyl-PC)
-
[³H]1-butanol or a fluorescently labeled butanol analog
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
Inhibitor compounds (this compound, ML395, FIPI) dissolved in DMSO
-
Scintillation cocktail and counter (for radiolabeled butanol) or fluorescence plate reader (for fluorescently labeled butanol)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PC substrate, and the labeled butanol.
-
Add the PLD2 enzyme to the reaction mixture.
-
To test the inhibitors, pre-incubate the enzyme with various concentrations of the compounds (or DMSO as a vehicle control) for a specified time before adding the substrate.
-
Initiate the reaction by adding the substrate mixture to the enzyme/inhibitor mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of labeled PBut formed using a scintillation counter or fluorescence reader.
-
Calculate the percentage of PLD2 activity relative to the vehicle control for each inhibitor concentration to determine the IC50 value.
Cellular PLD2 Activity Assay (Transphosphatidylation)
This assay measures PLD2 activity within intact cells by monitoring the formation of PBut.
Materials:
-
Cultured cells expressing endogenous or overexpressed PLD2
-
Cell culture medium
-
1-butanol
-
Cell lysis buffer
-
Inhibitor compounds (this compound, ML395, FIPI) dissolved in DMSO
-
Method for lipid extraction (e.g., Bligh-Dyer method)
-
Method for PBut quantification (e.g., liquid chromatography-mass spectrometry, LC-MS)
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor compounds or DMSO for a specified time.
-
Add 1-butanol to the cell culture medium to a final concentration of 0.3-0.5% and incubate for a defined period (e.g., 30-60 minutes) to allow for the transphosphatidylation reaction to occur.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids.
-
Analyze the lipid extracts by LC-MS to quantify the amount of PBut formed.
-
Normalize the PBut levels to a cellular marker (e.g., total protein concentration or total phosphate).
-
Calculate the percentage of PLD2 activity relative to the vehicle control for each inhibitor concentration to determine the IC50 value.
Visualizing PLD2 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified PLD2 signaling pathway.
Caption: General workflow for a PLD transphosphatidylation assay.
Conclusion
This compound can be a valuable tool as a negative control in PLD2-specific studies, provided its selectivity profile and potential off-target effects are carefully considered. Its high selectivity for PLD1 allows for the dissection of PLD1- versus PLD2-mediated events when used at concentrations that inhibit PLD1 but not PLD2. However, the discovery of its PLD1-independent inhibition of inflammasome activation underscores the importance of employing additional, unrelated control compounds to confirm the specificity of any observed effects. For researchers seeking a highly selective PLD2 inhibitor, ML395 represents a superior choice. The dual inhibitor FIPI is useful for studies where the combined roles of both PLD1 and PLD2 are being investigated. The selection of the most appropriate inhibitor will ultimately depend on the specific experimental question and the validation of its selectivity and specificity within the experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad spectrum antiviral activity against influenza strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPACT: Imaging phospholipase d activity with clickable alcohols via transphosphatidylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Efficacy of VU0155069: A Comparative Guide
For researchers and drug development professionals investigating the role of Phospholipase D1 (PLD1), the selective inhibitor VU0155069 has become a critical tool. This guide provides an objective comparison of this compound with an alternative PLD1 inhibitor, A3373, supported by experimental data to validate its on-target effects. We will delve into its efficacy in inhibiting cancer cell migration, a key on-target effect, and also explore its reported influence on the NLRP3 inflammasome pathway, which may represent an off-target or independent activity.
Comparative Analysis of PLD1 Inhibitors
This compound is a potent and selective inhibitor of PLD1, demonstrating significant selectivity over its isoform, PLD2.[1] This selectivity is crucial for dissecting the specific roles of PLD1 in various cellular processes. A newer compound, A3373, has been developed as a potentially more potent and selective PLD1 inhibitor. The following table summarizes the available quantitative data for these two compounds.
| Compound | Target | In Vitro IC50 | Cellular IC50 | Selectivity (PLD1 vs. PLD2) | Reference |
| This compound | PLD1 | 46 nM | 110 nM | ~20-fold (in vitro), ~100-fold (cellular) | [1] |
| PLD2 | 933 nM | 1800 nM | [1] | ||
| A3373 | PLD1 | Not Reported | 325 nM | ~46-fold (cellular) | [2] |
| PLD2 | Not Reported | 15.15 µM | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency.
On-Target Effect: Inhibition of Cancer Cell Migration
A primary on-target effect of PLD1 inhibition is the suppression of cancer cell migration and invasion.[1][3] PLD1 plays a critical role in cytoskeletal reorganization and vesicle trafficking, processes essential for cell motility.
Experimental Data:
Studies have shown that this compound markedly reduces the migration of various cancer cell lines, including the highly invasive MDA-MB-231 human breast cancer cell line.[1][3] The inhibitory effect is dose-dependent, with lower concentrations selectively targeting PLD1.[1] While direct comparative studies on cell migration between this compound and A3373 are limited in the reviewed literature, the higher potency of A3373 in enzymatic assays suggests it may also be a potent inhibitor of cancer cell migration.
Experimental Protocol: Transwell Migration Assay
This assay is a standard method to evaluate the effect of a compound on cell migration.
Objective: To quantify the dose-dependent effect of this compound and A3373 on the migration of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound and A3373 stock solutions
-
Transwell inserts (24-well format, 8 µm pore size)
-
Collagen I
-
Trypsin-EDTA
-
Soybean Trypsin Inhibitor
-
1% Crystal Violet in 2% ethanol
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM with 10% FBS.
-
Starvation: Prior to the assay, starve the cells in serum-free DMEM for 5-6 hours or overnight.
-
Transwell Preparation:
-
To the lower chamber of the transwell plate, add 750 µL of DMEM with 10% FBS (as a chemoattractant).
-
(Optional) Coat the upper surface of the transwell insert with 10 µg/mL Collagen I for 2 hours at 37°C to mimic an extracellular matrix. Rinse with PBS before use.
-
-
Cell Seeding:
-
Trypsinize the starved cells and neutralize the trypsin with soybean trypsin inhibitor.
-
Resuspend the cells in serum-free DMEM at a concentration of 300,000 cells/mL.
-
Add 500 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add varying concentrations of this compound or A3373 to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[4]
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 5% glutaraldehyde for 10 minutes.
-
Stain the fixed cells with 1% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the average number of migrated cells for each treatment condition.
-
Signaling Pathway: PLD1 in Cancer Cell Migration
PLD1 is a key regulator of signaling pathways that control cell migration. Its product, phosphatidic acid (PA), acts as a second messenger, recruiting and activating downstream effector proteins.
Caption: PLD1 signaling pathway in cancer cell migration.
Off-Target or Independent Effect: Inhibition of Inflammasome Activation
Recent studies have suggested that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[5] This effect, however, may be independent of its PLD1 inhibitory activity.
Experimental Data:
This compound has been shown to significantly block the production of IL-1β and the activation of caspase-1 in bone marrow-derived macrophages (BMDMs) stimulated with NLRP3 inflammasome activators like LPS and nigericin (B1684572).[5] Interestingly, this study suggests that this compound acts by indirectly inhibiting caspase-1 activity.[5][6]
Experimental Protocol: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway.
Objective: To determine the effect of this compound on caspase-1 activity in bone marrow-derived macrophages (BMDMs) following NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound stock solution
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control
-
Caspase-1 activity assay kit (e.g., bioluminescent or fluorometric)
-
96-well plates
Procedure:
-
Cell Culture: Culture BMDMs in appropriate media.
-
Priming: Stimulate the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours. This "primes" the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Activation: Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) for 30 minutes.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Caspase-1 Activity Measurement:
-
Follow the instructions of the caspase-1 activity assay kit.
-
Typically, the supernatant is incubated with a caspase-1-specific substrate that generates a luminescent or fluorescent signal upon cleavage.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Include a positive control with a known caspase-1 inhibitor to confirm assay specificity.
-
Normalize the caspase-1 activity to a control group (LPS + nigericin without inhibitor).
-
Determine the dose-dependent effect of this compound on caspase-1 activity.
-
Signaling Pathway: NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal.
Caption: NLRP3 inflammasome activation pathway.
Conclusion
This compound remains a valuable and selective tool for investigating the on-target roles of PLD1, particularly in the context of cancer cell migration. The availability of newer inhibitors like A3373, which may offer increased potency, provides researchers with more options for their studies. The data and protocols presented in this guide offer a framework for designing experiments to validate the on-target effects of these compounds and to further explore their mechanisms of action. Understanding both the on-target and potential off-target effects is crucial for the accurate interpretation of experimental results and for the advancement of drug development efforts targeting PLD1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase D couples survival and migration signals in stress response of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating the On-Target Efficacy of VU0155069: A Comparative Guide
For researchers and drug development professionals investigating the role of Phospholipase D1 (PLD1), the selective inhibitor VU0155069 has become a critical tool. This guide provides an objective comparison of this compound with an alternative PLD1 inhibitor, A3373, supported by experimental data to validate its on-target effects. We will delve into its efficacy in inhibiting cancer cell migration, a key on-target effect, and also explore its reported influence on the NLRP3 inflammasome pathway, which may represent an off-target or independent activity.
Comparative Analysis of PLD1 Inhibitors
This compound is a potent and selective inhibitor of PLD1, demonstrating significant selectivity over its isoform, PLD2.[1] This selectivity is crucial for dissecting the specific roles of PLD1 in various cellular processes. A newer compound, A3373, has been developed as a potentially more potent and selective PLD1 inhibitor. The following table summarizes the available quantitative data for these two compounds.
| Compound | Target | In Vitro IC50 | Cellular IC50 | Selectivity (PLD1 vs. PLD2) | Reference |
| This compound | PLD1 | 46 nM | 110 nM | ~20-fold (in vitro), ~100-fold (cellular) | [1] |
| PLD2 | 933 nM | 1800 nM | [1] | ||
| A3373 | PLD1 | Not Reported | 325 nM | ~46-fold (cellular) | [2] |
| PLD2 | Not Reported | 15.15 µM | [2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Lower values indicate higher potency.
On-Target Effect: Inhibition of Cancer Cell Migration
A primary on-target effect of PLD1 inhibition is the suppression of cancer cell migration and invasion.[1][3] PLD1 plays a critical role in cytoskeletal reorganization and vesicle trafficking, processes essential for cell motility.
Experimental Data:
Studies have shown that this compound markedly reduces the migration of various cancer cell lines, including the highly invasive MDA-MB-231 human breast cancer cell line.[1][3] The inhibitory effect is dose-dependent, with lower concentrations selectively targeting PLD1.[1] While direct comparative studies on cell migration between this compound and A3373 are limited in the reviewed literature, the higher potency of A3373 in enzymatic assays suggests it may also be a potent inhibitor of cancer cell migration.
Experimental Protocol: Transwell Migration Assay
This assay is a standard method to evaluate the effect of a compound on cell migration.
Objective: To quantify the dose-dependent effect of this compound and A3373 on the migration of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound and A3373 stock solutions
-
Transwell inserts (24-well format, 8 µm pore size)
-
Collagen I
-
Trypsin-EDTA
-
Soybean Trypsin Inhibitor
-
5% Glutaraldehyde
-
1% Crystal Violet in 2% ethanol
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM with 10% FBS.
-
Starvation: Prior to the assay, starve the cells in serum-free DMEM for 5-6 hours or overnight.
-
Transwell Preparation:
-
To the lower chamber of the transwell plate, add 750 µL of DMEM with 10% FBS (as a chemoattractant).
-
(Optional) Coat the upper surface of the transwell insert with 10 µg/mL Collagen I for 2 hours at 37°C to mimic an extracellular matrix. Rinse with PBS before use.
-
-
Cell Seeding:
-
Trypsinize the starved cells and neutralize the trypsin with soybean trypsin inhibitor.
-
Resuspend the cells in serum-free DMEM at a concentration of 300,000 cells/mL.
-
Add 500 µL of the cell suspension to the upper chamber of the transwell insert.
-
Add varying concentrations of this compound or A3373 to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[4]
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 5% glutaraldehyde for 10 minutes.
-
Stain the fixed cells with 1% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the average number of migrated cells for each treatment condition.
-
Signaling Pathway: PLD1 in Cancer Cell Migration
PLD1 is a key regulator of signaling pathways that control cell migration. Its product, phosphatidic acid (PA), acts as a second messenger, recruiting and activating downstream effector proteins.
Caption: PLD1 signaling pathway in cancer cell migration.
Off-Target or Independent Effect: Inhibition of Inflammasome Activation
Recent studies have suggested that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[5] This effect, however, may be independent of its PLD1 inhibitory activity.
Experimental Data:
This compound has been shown to significantly block the production of IL-1β and the activation of caspase-1 in bone marrow-derived macrophages (BMDMs) stimulated with NLRP3 inflammasome activators like LPS and nigericin.[5] Interestingly, this study suggests that this compound acts by indirectly inhibiting caspase-1 activity.[5][6]
Experimental Protocol: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway.
Objective: To determine the effect of this compound on caspase-1 activity in bone marrow-derived macrophages (BMDMs) following NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound stock solution
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control
-
Caspase-1 activity assay kit (e.g., bioluminescent or fluorometric)
-
96-well plates
Procedure:
-
Cell Culture: Culture BMDMs in appropriate media.
-
Priming: Stimulate the BMDMs with LPS (e.g., 1 µg/mL) for 4 hours. This "primes" the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes).
-
Activation: Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) for 30 minutes.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Caspase-1 Activity Measurement:
-
Follow the instructions of the caspase-1 activity assay kit.
-
Typically, the supernatant is incubated with a caspase-1-specific substrate that generates a luminescent or fluorescent signal upon cleavage.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Include a positive control with a known caspase-1 inhibitor to confirm assay specificity.
-
Normalize the caspase-1 activity to a control group (LPS + nigericin without inhibitor).
-
Determine the dose-dependent effect of this compound on caspase-1 activity.
-
Signaling Pathway: NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal.
Caption: NLRP3 inflammasome activation pathway.
Conclusion
This compound remains a valuable and selective tool for investigating the on-target roles of PLD1, particularly in the context of cancer cell migration. The availability of newer inhibitors like A3373, which may offer increased potency, provides researchers with more options for their studies. The data and protocols presented in this guide offer a framework for designing experiments to validate the on-target effects of these compounds and to further explore their mechanisms of action. Understanding both the on-target and potential off-target effects is crucial for the accurate interpretation of experimental results and for the advancement of drug development efforts targeting PLD1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase D couples survival and migration signals in stress response of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Synergistic Potential of VU0155069: A Comparative Guide to Combination Strategies with Other Inhibitors
For Immediate Release
A detailed analysis of the synergistic effects of the selective Phospholipase D1 (PLD1) and inflammasome inhibitor, VU0155069, with other therapeutic agents reveals promising avenues for combination therapies in oncology and inflammatory diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential synergistic interactions of this compound, supported by experimental data from related inflammasome inhibitors and detailed methodologies for key experiments.
While direct experimental studies on the synergistic effects of this compound in combination with other inhibitors are not yet available in published literature, its known mechanism of action as a potent inhibitor of the NLRP3 inflammasome provides a strong basis for predicting its synergistic potential. This guide, therefore, draws parallels from studies on other NLRP3 inflammasome inhibitors to forecast the likely synergistic outcomes when this compound is combined with other therapeutic agents, particularly in the context of cancer.
Unlocking Synergistic Potential by Targeting the Tumor Microenvironment
The rationale for combining this compound with other inhibitors stems from its ability to modulate the tumor microenvironment. Chronic inflammation, often mediated by the NLRP3 inflammasome, is a key driver of tumor progression, immune evasion, and resistance to therapy. By inhibiting the NLRP3 inflammasome, this compound can potentially suppress the production of pro-inflammatory cytokines such as IL-1β and IL-18, thereby creating a more favorable environment for anti-tumor immune responses and enhancing the efficacy of other cancer therapies.
Synergistic Combination with Immune Checkpoint Inhibitors
Emerging evidence strongly suggests a synergistic relationship between NLRP3 inflammasome inhibitors and immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. The activation of the NLRP3 inflammasome in tumor cells and associated myeloid cells can lead to an immunosuppressive tumor microenvironment, characterized by the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the anti-tumor activity of cytotoxic T lymphocytes.
By inhibiting the NLRP3 inflammasome, this compound is expected to reduce the population of these immunosuppressive cells and enhance the infiltration and function of effector T cells within the tumor. This modulation of the immune landscape can significantly augment the efficacy of immune checkpoint blockade, leading to improved tumor control and patient outcomes.
Enhancing the Efficacy of Chemotherapy
Chemotherapeutic agents, while effective in killing cancer cells, can also induce sterile inflammation through the activation of the NLRP3 inflammasome. This chemotherapy-induced inflammation can, paradoxically, promote tumor cell survival, proliferation, and metastasis, thereby limiting the overall effectiveness of the treatment.
This compound, by blocking the activation of the NLRP3 inflammasome in response to chemotherapy-induced cellular stress, has the potential to mitigate these pro-tumorigenic inflammatory responses. This can lead to a more potent anti-cancer effect of chemotherapy, reduce the likelihood of drug resistance, and potentially lower the required therapeutic doses, thereby minimizing side effects.
Data on Synergistic Effects of Inflammasome Inhibitors
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of NLRP3 inflammasome inhibitors with other cancer therapies. While these studies do not directly involve this compound, they provide a strong indication of its potential synergistic capabilities.
Table 1: Synergistic Effects of NLRP3 Inhibitors with Anti-PD-1 Immunotherapy
| NLRP3 Inhibitor | Cancer Model | Combination Agent | Key Synergistic Outcomes | Reference |
| MCC950 | Ovarian Cancer (murine model) | Anti-PD-1 | Reduced tumor growth, decreased PD-L1 expression, reduced immunosuppressive cells (MDSCs, TAMs, PD-1+ CD4+ T cells) | [1] |
| OLT1177 | Breast Cancer (4T1 murine model) | Anti-PD-1 | Significantly inhibited tumor growth compared to monotherapy | [2] |
| Genetic Inhibition of NLRP3 | Breast Cancer (E0771 murine model) | Anti-PD-1 | Enhanced efficacy of anti-PD-1 therapy in NLRP3 knockout mice | [2] |
| MCC950 | Melanoma (murine model) | Anti-PD-1 & Anti-CTLA-4 | Attenuated cardiotoxicity of dual checkpoint inhibition and promoted tumor regression | [3] |
Table 2: Synergistic Effects of Inflammasome Inhibitors with Chemotherapy
| Inflammasome Inhibitor | Cancer Model | Combination Agent | Key Synergistic Outcomes | Reference |
| MCC950 | Hepatocellular Carcinoma (murine model) | Oxaliplatin (B1677828) | Overcame oxaliplatin resistance, reduced PD-L1 expression, and displayed significant antitumor effect when combined with PD-L1 antibody | [2] |
| Genetic Inhibition of NLRP3 | Hepatocellular Carcinoma (cell lines) | Oxaliplatin | Sensitized HCC cells to oxaliplatin-induced apoptosis | [2] |
| Doxorubicin-induced inflammasome activation | Macrophages and Neutrophils | Not Applicable | Doxorubicin activates AIM2 and NLRP3 inflammasomes, leading to pyroptosis. Inhibition of these inflammasomes attenuates doxorubicin-induced cell death and bone loss. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of similar synergistic studies with this compound.
In Vivo Tumor Growth Studies
-
Animal Models: Syngeneic mouse models of cancer (e.g., E0771 or 4T1 breast cancer, B16-F10 melanoma) are commonly used. Tumors are established by subcutaneous or orthotopic injection of cancer cells.
-
Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound alone, combination agent (e.g., anti-PD-1 antibody) alone, and the combination of this compound and the other agent.
-
Drug Administration: this compound can be administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule. The combination agent is administered according to established protocols.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis. This includes flow cytometry to analyze immune cell populations (CD8+ T cells, MDSCs, Tregs) and immunohistochemistry to assess protein expression (e.g., PD-L1).
Cell Viability and Synergy Analysis
-
Cell Lines: Cancer cell lines relevant to the disease of interest are used.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and the combination agent, both alone and in combination, typically in a matrix format.
-
Viability Assay: Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using assays such as MTT or CellTiter-Glo.
-
Synergy Calculation: The degree of synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Synergistic inhibition of tumor growth by this compound and Anti-PD-1.
Caption: Workflow for assessing synergistic effects of this compound.
Conclusion
The available evidence from studies on related inflammasome inhibitors strongly supports the hypothesis that this compound possesses significant synergistic potential when combined with other therapeutic agents, particularly in the field of oncology. Its ability to modulate the inflammatory tumor microenvironment makes it an attractive candidate for combination therapies with immune checkpoint inhibitors and conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic effects of this compound and to translate these promising findings into novel and more effective treatment strategies for patients.
References
- 1. NLRP3 Inflammasome Upregulates PD-L1 in Ovarian Cancer and Contributes to an Immunosuppressive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the NLRP3 inflammasome abrogates cardiotoxicity of immune checkpoint blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy activates inflammasomes to cause inflammation-associated bone loss [elifesciences.org]
- 5. Chemotherapy activates inflammasomes to cause inflammation-associated bone loss | eLife [elifesciences.org]
The Synergistic Potential of VU0155069: A Comparative Guide to Combination Strategies with Other Inhibitors
For Immediate Release
A detailed analysis of the synergistic effects of the selective Phospholipase D1 (PLD1) and inflammasome inhibitor, VU0155069, with other therapeutic agents reveals promising avenues for combination therapies in oncology and inflammatory diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential synergistic interactions of this compound, supported by experimental data from related inflammasome inhibitors and detailed methodologies for key experiments.
While direct experimental studies on the synergistic effects of this compound in combination with other inhibitors are not yet available in published literature, its known mechanism of action as a potent inhibitor of the NLRP3 inflammasome provides a strong basis for predicting its synergistic potential. This guide, therefore, draws parallels from studies on other NLRP3 inflammasome inhibitors to forecast the likely synergistic outcomes when this compound is combined with other therapeutic agents, particularly in the context of cancer.
Unlocking Synergistic Potential by Targeting the Tumor Microenvironment
The rationale for combining this compound with other inhibitors stems from its ability to modulate the tumor microenvironment. Chronic inflammation, often mediated by the NLRP3 inflammasome, is a key driver of tumor progression, immune evasion, and resistance to therapy. By inhibiting the NLRP3 inflammasome, this compound can potentially suppress the production of pro-inflammatory cytokines such as IL-1β and IL-18, thereby creating a more favorable environment for anti-tumor immune responses and enhancing the efficacy of other cancer therapies.
Synergistic Combination with Immune Checkpoint Inhibitors
Emerging evidence strongly suggests a synergistic relationship between NLRP3 inflammasome inhibitors and immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. The activation of the NLRP3 inflammasome in tumor cells and associated myeloid cells can lead to an immunosuppressive tumor microenvironment, characterized by the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the anti-tumor activity of cytotoxic T lymphocytes.
By inhibiting the NLRP3 inflammasome, this compound is expected to reduce the population of these immunosuppressive cells and enhance the infiltration and function of effector T cells within the tumor. This modulation of the immune landscape can significantly augment the efficacy of immune checkpoint blockade, leading to improved tumor control and patient outcomes.
Enhancing the Efficacy of Chemotherapy
Chemotherapeutic agents, while effective in killing cancer cells, can also induce sterile inflammation through the activation of the NLRP3 inflammasome. This chemotherapy-induced inflammation can, paradoxically, promote tumor cell survival, proliferation, and metastasis, thereby limiting the overall effectiveness of the treatment.
This compound, by blocking the activation of the NLRP3 inflammasome in response to chemotherapy-induced cellular stress, has the potential to mitigate these pro-tumorigenic inflammatory responses. This can lead to a more potent anti-cancer effect of chemotherapy, reduce the likelihood of drug resistance, and potentially lower the required therapeutic doses, thereby minimizing side effects.
Data on Synergistic Effects of Inflammasome Inhibitors
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of NLRP3 inflammasome inhibitors with other cancer therapies. While these studies do not directly involve this compound, they provide a strong indication of its potential synergistic capabilities.
Table 1: Synergistic Effects of NLRP3 Inhibitors with Anti-PD-1 Immunotherapy
| NLRP3 Inhibitor | Cancer Model | Combination Agent | Key Synergistic Outcomes | Reference |
| MCC950 | Ovarian Cancer (murine model) | Anti-PD-1 | Reduced tumor growth, decreased PD-L1 expression, reduced immunosuppressive cells (MDSCs, TAMs, PD-1+ CD4+ T cells) | [1] |
| OLT1177 | Breast Cancer (4T1 murine model) | Anti-PD-1 | Significantly inhibited tumor growth compared to monotherapy | [2] |
| Genetic Inhibition of NLRP3 | Breast Cancer (E0771 murine model) | Anti-PD-1 | Enhanced efficacy of anti-PD-1 therapy in NLRP3 knockout mice | [2] |
| MCC950 | Melanoma (murine model) | Anti-PD-1 & Anti-CTLA-4 | Attenuated cardiotoxicity of dual checkpoint inhibition and promoted tumor regression | [3] |
Table 2: Synergistic Effects of Inflammasome Inhibitors with Chemotherapy
| Inflammasome Inhibitor | Cancer Model | Combination Agent | Key Synergistic Outcomes | Reference |
| MCC950 | Hepatocellular Carcinoma (murine model) | Oxaliplatin | Overcame oxaliplatin resistance, reduced PD-L1 expression, and displayed significant antitumor effect when combined with PD-L1 antibody | [2] |
| Genetic Inhibition of NLRP3 | Hepatocellular Carcinoma (cell lines) | Oxaliplatin | Sensitized HCC cells to oxaliplatin-induced apoptosis | [2] |
| Doxorubicin-induced inflammasome activation | Macrophages and Neutrophils | Not Applicable | Doxorubicin activates AIM2 and NLRP3 inflammasomes, leading to pyroptosis. Inhibition of these inflammasomes attenuates doxorubicin-induced cell death and bone loss. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of similar synergistic studies with this compound.
In Vivo Tumor Growth Studies
-
Animal Models: Syngeneic mouse models of cancer (e.g., E0771 or 4T1 breast cancer, B16-F10 melanoma) are commonly used. Tumors are established by subcutaneous or orthotopic injection of cancer cells.
-
Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound alone, combination agent (e.g., anti-PD-1 antibody) alone, and the combination of this compound and the other agent.
-
Drug Administration: this compound can be administered via oral gavage or intraperitoneal injection at a predetermined dose and schedule. The combination agent is administered according to established protocols.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis. This includes flow cytometry to analyze immune cell populations (CD8+ T cells, MDSCs, Tregs) and immunohistochemistry to assess protein expression (e.g., PD-L1).
Cell Viability and Synergy Analysis
-
Cell Lines: Cancer cell lines relevant to the disease of interest are used.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and the combination agent, both alone and in combination, typically in a matrix format.
-
Viability Assay: Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using assays such as MTT or CellTiter-Glo.
-
Synergy Calculation: The degree of synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Synergistic inhibition of tumor growth by this compound and Anti-PD-1.
Caption: Workflow for assessing synergistic effects of this compound.
Conclusion
The available evidence from studies on related inflammasome inhibitors strongly supports the hypothesis that this compound possesses significant synergistic potential when combined with other therapeutic agents, particularly in the field of oncology. Its ability to modulate the inflammatory tumor microenvironment makes it an attractive candidate for combination therapies with immune checkpoint inhibitors and conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic effects of this compound and to translate these promising findings into novel and more effective treatment strategies for patients.
References
- 1. NLRP3 Inflammasome Upregulates PD-L1 in Ovarian Cancer and Contributes to an Immunosuppressive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the NLRP3 inflammasome abrogates cardiotoxicity of immune checkpoint blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemotherapy activates inflammasomes to cause inflammation-associated bone loss [elifesciences.org]
- 5. Chemotherapy activates inflammasomes to cause inflammation-associated bone loss | eLife [elifesciences.org]
Confirming PLD1 Inhibition: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of potent and selective Phospholipase D1 (PLD1) inhibitors are crucial for advancing research in oncology, neurodegenerative diseases, and other therapeutic areas. Initial high-throughput screens often identify numerous potential hits. However, to eliminate false positives and confirm direct target engagement, it is essential to employ a secondary, orthogonal assay. This guide provides a detailed comparison of a common biochemical assay and a cell-based assay used to validate PLD1 inhibition, supported by experimental data and protocols.
The Importance of Orthogonal Validation
Orthogonal assays are distinct methods that measure the same biological activity through different analytical principles. Utilizing a biochemical assay alongside a cell-based assay provides a more robust validation of a PLD1 inhibitor's activity. While a cell-based assay demonstrates the compound's efficacy in a more physiologically relevant context, a biochemical assay using purified enzyme confirms that the inhibitor directly interacts with the PLD1 protein, rather than affecting upstream or downstream cellular processes.
dot
Caption: Workflow for PLD1 inhibitor validation.
Comparative Analysis of PLD1 Inhibition Assays
A common workflow involves using a cell-based assay as the primary screen, followed by a biochemical assay for secondary validation. This approach ensures that identified inhibitors are not only active in a cellular environment but also directly target the PLD1 enzyme.
| Assay Type | Method | Principle | Advantages | Disadvantages |
| Cell-Based Assay | [3H]-Palmitic Acid Labeling | Measures the formation of [3H]-phosphatidylbutanol (PtdBut) in cells co-treated with inhibitor and butanol. PLD1 preferentially uses butanol as a substrate over water, producing PtdBut. | - Physiologically relevant- Accounts for cell permeability and metabolism- Reflects inhibitor activity in a complex cellular milieu | - Indirect measurement of PLD1 activity- Can be affected by off-target effects- Use of radioactivity requires special handling |
| Biochemical Assay | Amplex® Red Assay | An enzyme-coupled fluorometric assay. PLD1 hydrolyzes phosphatidylcholine to choline (B1196258), which is then oxidized to produce H2O2. H2O2 reacts with Amplex® Red to generate a fluorescent product.[1] | - Direct measurement of enzyme inhibition- High sensitivity and throughput- Useful for mechanistic studies | - Lacks cellular context- May not reflect in-cell potency- Potential for interference with assay components |
Quantitative Data Comparison of PLD1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several PLD1 inhibitors determined by both biochemical and cell-based assays. Discrepancies between the two assay formats can be attributed to factors such as cell permeability, off-target effects, and the presence of cellular co-factors.[2][3][4][5]
| Inhibitor | Biochemical Assay IC50 (PLD1) | Cell-Based Assay IC50 (PLD1) | Reference |
| ML298 | >20,000 nM | >20,000 nM | [4] |
| ML395 | >30,000 nM | >30,000 nM | [2] |
| A3373 | 325 nM | N/A | [3] |
| Halopemide | 220 nM | 21 nM | [2] |
PLD1 Signaling Pathway
PLD1 is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[6][7] PA acts as a second messenger, activating a variety of downstream signaling pathways involved in cell growth, proliferation, and membrane trafficking.[6][7] The activity of PLD1 is regulated by a number of factors, including small GTPases (e.g., RhoA, ARF) and protein kinase C (PKC).[8][9]
dot
Caption: Simplified PLD1 signaling pathway.
Experimental Protocols
Biochemical Assay: Amplex® Red PLD Assay
This protocol is adapted from commercially available kits and provides a sensitive, fluorescence-based method for measuring PLD1 activity in vitro.[1]
Materials:
-
Purified recombinant human PLD1
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (lecithin) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2)
-
PLD1 inhibitor compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Reconstitute HRP and choline oxidase in assay buffer to the desired stock concentrations.
-
Prepare a working solution of phosphatidylcholine in assay buffer.
-
-
Assay Reaction:
-
In the wells of the microplate, add 20 µL of the PLD1 inhibitor at various concentrations or vehicle control (DMSO).
-
Add 20 µL of purified PLD1 enzyme solution.
-
Prepare a reaction cocktail containing Amplex® Red reagent, HRP, choline oxidase, and phosphatidylcholine in assay buffer.
-
Initiate the reaction by adding 160 µL of the reaction cocktail to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Cell-Based Assay: [3H]-Palmitic Acid Labeling
This method measures PLD1 activity in intact cells by monitoring the formation of a specific product, [3H]-phosphatidylbutanol.[10]
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
[3H]-Palmitic acid
-
PLD1 inhibitor compounds
-
Lipid extraction solvents (e.g., chloroform (B151607), methanol, HCl)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., ethyl acetate/iso-octane/acetic acid/water)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling:
-
Seed cells in 12-well plates and grow to ~80% confluency.
-
Label cells by incubating with medium containing [3H]-palmitic acid (e.g., 1 µCi/mL) for 18-24 hours.
-
-
Inhibitor and Butanol Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the PLD1 inhibitor or vehicle control for 30 minutes.
-
Add 1-butanol to a final concentration of 0.3% (v/v) and stimulate the cells with an appropriate agonist (e.g., PMA) for 15-30 minutes.
-
-
Lipid Extraction:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and HCl. Vortex and centrifuge to separate the phases.
-
-
TLC Analysis:
-
Spot the lipid-containing lower organic phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different lipid species.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to [3H]-PtdBut into a scintillation vial.
-
-
Quantification and Data Analysis:
-
Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [3H]-PtdBut formation for each inhibitor concentration and determine the IC50 value.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipase D - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PLD1 Inhibition: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of potent and selective Phospholipase D1 (PLD1) inhibitors are crucial for advancing research in oncology, neurodegenerative diseases, and other therapeutic areas. Initial high-throughput screens often identify numerous potential hits. However, to eliminate false positives and confirm direct target engagement, it is essential to employ a secondary, orthogonal assay. This guide provides a detailed comparison of a common biochemical assay and a cell-based assay used to validate PLD1 inhibition, supported by experimental data and protocols.
The Importance of Orthogonal Validation
Orthogonal assays are distinct methods that measure the same biological activity through different analytical principles. Utilizing a biochemical assay alongside a cell-based assay provides a more robust validation of a PLD1 inhibitor's activity. While a cell-based assay demonstrates the compound's efficacy in a more physiologically relevant context, a biochemical assay using purified enzyme confirms that the inhibitor directly interacts with the PLD1 protein, rather than affecting upstream or downstream cellular processes.
dot
Caption: Workflow for PLD1 inhibitor validation.
Comparative Analysis of PLD1 Inhibition Assays
A common workflow involves using a cell-based assay as the primary screen, followed by a biochemical assay for secondary validation. This approach ensures that identified inhibitors are not only active in a cellular environment but also directly target the PLD1 enzyme.
| Assay Type | Method | Principle | Advantages | Disadvantages |
| Cell-Based Assay | [3H]-Palmitic Acid Labeling | Measures the formation of [3H]-phosphatidylbutanol (PtdBut) in cells co-treated with inhibitor and butanol. PLD1 preferentially uses butanol as a substrate over water, producing PtdBut. | - Physiologically relevant- Accounts for cell permeability and metabolism- Reflects inhibitor activity in a complex cellular milieu | - Indirect measurement of PLD1 activity- Can be affected by off-target effects- Use of radioactivity requires special handling |
| Biochemical Assay | Amplex® Red Assay | An enzyme-coupled fluorometric assay. PLD1 hydrolyzes phosphatidylcholine to choline, which is then oxidized to produce H2O2. H2O2 reacts with Amplex® Red to generate a fluorescent product.[1] | - Direct measurement of enzyme inhibition- High sensitivity and throughput- Useful for mechanistic studies | - Lacks cellular context- May not reflect in-cell potency- Potential for interference with assay components |
Quantitative Data Comparison of PLD1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several PLD1 inhibitors determined by both biochemical and cell-based assays. Discrepancies between the two assay formats can be attributed to factors such as cell permeability, off-target effects, and the presence of cellular co-factors.[2][3][4][5]
| Inhibitor | Biochemical Assay IC50 (PLD1) | Cell-Based Assay IC50 (PLD1) | Reference |
| ML298 | >20,000 nM | >20,000 nM | [4] |
| ML395 | >30,000 nM | >30,000 nM | [2] |
| A3373 | 325 nM | N/A | [3] |
| Halopemide | 220 nM | 21 nM | [2] |
PLD1 Signaling Pathway
PLD1 is a key enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[6][7] PA acts as a second messenger, activating a variety of downstream signaling pathways involved in cell growth, proliferation, and membrane trafficking.[6][7] The activity of PLD1 is regulated by a number of factors, including small GTPases (e.g., RhoA, ARF) and protein kinase C (PKC).[8][9]
dot
Caption: Simplified PLD1 signaling pathway.
Experimental Protocols
Biochemical Assay: Amplex® Red PLD Assay
This protocol is adapted from commercially available kits and provides a sensitive, fluorescence-based method for measuring PLD1 activity in vitro.[1]
Materials:
-
Purified recombinant human PLD1
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (lecithin) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2)
-
PLD1 inhibitor compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Reconstitute HRP and choline oxidase in assay buffer to the desired stock concentrations.
-
Prepare a working solution of phosphatidylcholine in assay buffer.
-
-
Assay Reaction:
-
In the wells of the microplate, add 20 µL of the PLD1 inhibitor at various concentrations or vehicle control (DMSO).
-
Add 20 µL of purified PLD1 enzyme solution.
-
Prepare a reaction cocktail containing Amplex® Red reagent, HRP, choline oxidase, and phosphatidylcholine in assay buffer.
-
Initiate the reaction by adding 160 µL of the reaction cocktail to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Cell-Based Assay: [3H]-Palmitic Acid Labeling
This method measures PLD1 activity in intact cells by monitoring the formation of a specific product, [3H]-phosphatidylbutanol.[10]
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
[3H]-Palmitic acid
-
PLD1 inhibitor compounds
-
1-Butanol
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., ethyl acetate/iso-octane/acetic acid/water)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling:
-
Seed cells in 12-well plates and grow to ~80% confluency.
-
Label cells by incubating with medium containing [3H]-palmitic acid (e.g., 1 µCi/mL) for 18-24 hours.
-
-
Inhibitor and Butanol Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of the PLD1 inhibitor or vehicle control for 30 minutes.
-
Add 1-butanol to a final concentration of 0.3% (v/v) and stimulate the cells with an appropriate agonist (e.g., PMA) for 15-30 minutes.
-
-
Lipid Extraction:
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and HCl. Vortex and centrifuge to separate the phases.
-
-
TLC Analysis:
-
Spot the lipid-containing lower organic phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different lipid species.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to [3H]-PtdBut into a scintillation vial.
-
-
Quantification and Data Analysis:
-
Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [3H]-PtdBut formation for each inhibitor concentration and determine the IC50 value.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipase D - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing different PLD inhibitors
A Comprehensive Review and Comparison of Phospholipase D (PLD) Inhibitors for Researchers and Drug Development Professionals
This guide provides an objective comparison of various Phospholipase D (PLD) inhibitors, focusing on their performance, selectivity, and supporting experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in targeting PLD for therapeutic purposes.
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is involved in a myriad of cellular processes, including cell proliferation, migration, and vesicle trafficking. The two primary isoforms in mammals, PLD1 and PLD2, have distinct regulation and cellular functions, making them attractive targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammation.[1][2][3] The development of potent and selective small-molecule inhibitors has been crucial for dissecting the roles of each PLD isoform and for validating their therapeutic potential.[4]
Performance and Selectivity of PLD Inhibitors
The efficacy and selectivity of PLD inhibitors are typically evaluated using both in vitro biochemical assays with purified enzymes and cell-based assays that measure PLD activity in a more physiological context. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below are tables summarizing the IC50 values for several prominent PLD inhibitors, categorized by their selectivity profiles.
Dual PLD1/PLD2 Inhibitors
These compounds inhibit both PLD1 and PLD2 isoforms, often with similar potency. They are useful tools for studying the overall effects of PLD inhibition.
| Inhibitor | Target(s) | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Reference(s) |
| Halopemide (B1672926) | PLD1/PLD2 | 220 nM | 310 nM | 21 nM | 300 nM | [5][6][7] |
| FIPI | PLD1/PLD2 | ~25 nM | ~20-25 nM | 1 nM | 10 nM | [1][4][8][9] |
| VU0155056 | PLD1/PLD2 | 81 nM | 240 nM | < 1 µM | < 1 µM | [10][11] |
PLD1-Selective Inhibitors
These inhibitors show a significantly higher potency for PLD1 over PLD2, enabling the specific investigation of PLD1's functions.
| Inhibitor | Target | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Selectivity (PLD2/PLD1) | Reference(s) |
| VU0155069 | PLD1 | 46 nM | 933 nM | 11 nM | 1800 nM | ~20-fold (in vitro), ~164-fold (cellular) | [12][13][14][15] |
| VU0359595 | PLD1 | 3.7 nM | 6.4 µM | - | - | >1700-fold | [2][12] |
PLD2-Selective Inhibitors
These compounds are designed to target PLD2 preferentially, which is valuable for understanding its specific roles in cellular pathways.
| Inhibitor | Target | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Selectivity (PLD1/PLD2) | Reference(s) |
| VU0364739 | PLD2 | 1500 nM | 20 nM | - | - | 75-fold | [8] |
| ML298 | PLD2 | >20,000 nM | 2,800 nM | >20,000 nM | 355 nM | >53-fold (cellular) | |
| ML395 | PLD2 | >30,000 nM | 8,700 nM | >30,000 nM | 360 nM | >80-fold (cellular) | [3] |
Off-Target Effects and Ancillary Pharmacology
A critical aspect of inhibitor characterization is understanding their off-target effects.
-
Halopemide , an early PLD inhibitor, is also known to be a dopamine (B1211576) receptor antagonist, which contributes to its psychotropic effects.[12]
-
FIPI appears to be a more specific PLD inhibitor and has been reported not to affect the levels of PIP2 or other signaling pathways, unlike the non-specific inhibitor 1-butanol (B46404).[2][9]
-
Newer generation inhibitors, such as ML395 , have been profiled against broad panels of receptors and enzymes (e.g., Eurofins Panlabs) and show a cleaner ancillary pharmacology profile with fewer off-target interactions compared to earlier compounds like halopemide.[1]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the PLD signaling pathway and the experimental workflows used to assess inhibitor activity.
Caption: Simplified PLD signaling pathway.
Caption: Workflow for evaluating PLD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for the key assays used to evaluate PLD inhibitors.
In Vitro PLD Enzyme Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PLD isoforms and their inhibition.
1. Materials:
-
Purified recombinant human PLD1 or PLD2 enzyme.
-
Substrate liposomes containing phosphatidylcholine (PC) and a radiolabeled tracer, such as [³H]palmitic acid-labeled PC.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl, 2 mM DTT).
-
PLD activators (e.g., ARF1, RhoA for PLD1).
-
PLD inhibitor stock solutions in DMSO.
-
Scintillation fluid and vials.
2. Protocol:
-
Prepare substrate liposomes by drying down a mixture of PC and radiolabeled PC, followed by resuspension in assay buffer and sonication.
-
In a reaction tube, combine the assay buffer, PLD activators (if testing PLD1), and the desired concentration of the PLD inhibitor or DMSO vehicle control.
-
Add the purified PLD enzyme to the tube and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the substrate liposomes.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C with gentle agitation.
-
Stop the reaction by adding a chloroform (B151607)/methanol/HCl solution to extract the lipids.
-
Separate the lipid phases by centrifugation.
-
Spot the organic (chloroform) phase onto a thin-layer chromatography (TLC) plate and develop the plate to separate the different lipid species (e.g., PC and PA).
-
Visualize the radiolabeled lipids by autoradiography and scrape the spots corresponding to PA into scintillation vials.
-
Quantify the amount of radiolabeled PA produced using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cell-Based PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.
1. Materials:
-
Adherent cell line of interest (e.g., HEK293, Calu-1) cultured in appropriate media.
-
PLD inhibitor stock solutions in DMSO.
-
Primary alcohol (e.g., 1-butanol or deuterated 1-butanol-d10 (B1273030) for mass spectrometry).
-
PLD agonist for stimulation (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA), if required.
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl).
-
TLC plates and developing solvents or a liquid chromatography-mass spectrometry (LC-MS) system.
2. Protocol:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the PLD inhibitor or DMSO vehicle control for a specified time (e.g., 30-60 minutes).
-
Add the primary alcohol (e.g., 0.3-0.5% 1-butanol) to the cell culture medium.
-
If studying stimulated PLD activity, add the agonist (e.g., PMA) and incubate for a defined period (e.g., 15-30 minutes). For basal activity, omit this step.
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform a lipid extraction by adding chloroform and an acidic solution (e.g., HCl) to partition the lipids into an organic phase.
-
Separate the phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Analyze the extracted lipids to quantify the amount of the phosphatidylalcohol product (e.g., phosphatidylbutanol, PtdBut). This can be done by:
-
TLC: If a radiolabeled lipid precursor was used for pre-labeling cells, separate the lipids by TLC and quantify the radiolabeled PtdBut.
-
LC-MS: A more common and sensitive method that can directly measure the mass of PtdBut (or its deuterated analog).
-
-
Calculate the percent inhibition of PtdBut formation at each inhibitor concentration and determine the cellular IC50 value.[13]
Conclusion
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. PLD Inhibitor, FIPI - CAS 939055-18-2 - Calbiochem | 528245 [merckmillipore.com]
- 7. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of halopemide for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing different PLD inhibitors
A Comprehensive Review and Comparison of Phospholipase D (PLD) Inhibitors for Researchers and Drug Development Professionals
This guide provides an objective comparison of various Phospholipase D (PLD) inhibitors, focusing on their performance, selectivity, and supporting experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in targeting PLD for therapeutic purposes.
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is involved in a myriad of cellular processes, including cell proliferation, migration, and vesicle trafficking. The two primary isoforms in mammals, PLD1 and PLD2, have distinct regulation and cellular functions, making them attractive targets for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammation.[1][2][3] The development of potent and selective small-molecule inhibitors has been crucial for dissecting the roles of each PLD isoform and for validating their therapeutic potential.[4]
Performance and Selectivity of PLD Inhibitors
The efficacy and selectivity of PLD inhibitors are typically evaluated using both in vitro biochemical assays with purified enzymes and cell-based assays that measure PLD activity in a more physiological context. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below are tables summarizing the IC50 values for several prominent PLD inhibitors, categorized by their selectivity profiles.
Dual PLD1/PLD2 Inhibitors
These compounds inhibit both PLD1 and PLD2 isoforms, often with similar potency. They are useful tools for studying the overall effects of PLD inhibition.
| Inhibitor | Target(s) | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Reference(s) |
| Halopemide | PLD1/PLD2 | 220 nM | 310 nM | 21 nM | 300 nM | [5][6][7] |
| FIPI | PLD1/PLD2 | ~25 nM | ~20-25 nM | 1 nM | 10 nM | [1][4][8][9] |
| VU0155056 | PLD1/PLD2 | 81 nM | 240 nM | < 1 µM | < 1 µM | [10][11] |
PLD1-Selective Inhibitors
These inhibitors show a significantly higher potency for PLD1 over PLD2, enabling the specific investigation of PLD1's functions.
| Inhibitor | Target | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Selectivity (PLD2/PLD1) | Reference(s) |
| VU0155069 | PLD1 | 46 nM | 933 nM | 11 nM | 1800 nM | ~20-fold (in vitro), ~164-fold (cellular) | [12][13][14][15] |
| VU0359595 | PLD1 | 3.7 nM | 6.4 µM | - | - | >1700-fold | [2][12] |
PLD2-Selective Inhibitors
These compounds are designed to target PLD2 preferentially, which is valuable for understanding its specific roles in cellular pathways.
| Inhibitor | Target | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Selectivity (PLD1/PLD2) | Reference(s) |
| VU0364739 | PLD2 | 1500 nM | 20 nM | - | - | 75-fold | [8] |
| ML298 | PLD2 | >20,000 nM | 2,800 nM | >20,000 nM | 355 nM | >53-fold (cellular) | |
| ML395 | PLD2 | >30,000 nM | 8,700 nM | >30,000 nM | 360 nM | >80-fold (cellular) | [3] |
Off-Target Effects and Ancillary Pharmacology
A critical aspect of inhibitor characterization is understanding their off-target effects.
-
Halopemide , an early PLD inhibitor, is also known to be a dopamine receptor antagonist, which contributes to its psychotropic effects.[12]
-
FIPI appears to be a more specific PLD inhibitor and has been reported not to affect the levels of PIP2 or other signaling pathways, unlike the non-specific inhibitor 1-butanol.[2][9]
-
Newer generation inhibitors, such as ML395 , have been profiled against broad panels of receptors and enzymes (e.g., Eurofins Panlabs) and show a cleaner ancillary pharmacology profile with fewer off-target interactions compared to earlier compounds like halopemide.[1]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the PLD signaling pathway and the experimental workflows used to assess inhibitor activity.
Caption: Simplified PLD signaling pathway.
Caption: Workflow for evaluating PLD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for the key assays used to evaluate PLD inhibitors.
In Vitro PLD Enzyme Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PLD isoforms and their inhibition.
1. Materials:
-
Purified recombinant human PLD1 or PLD2 enzyme.
-
Substrate liposomes containing phosphatidylcholine (PC) and a radiolabeled tracer, such as [³H]palmitic acid-labeled PC.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl, 2 mM DTT).
-
PLD activators (e.g., ARF1, RhoA for PLD1).
-
PLD inhibitor stock solutions in DMSO.
-
Scintillation fluid and vials.
2. Protocol:
-
Prepare substrate liposomes by drying down a mixture of PC and radiolabeled PC, followed by resuspension in assay buffer and sonication.
-
In a reaction tube, combine the assay buffer, PLD activators (if testing PLD1), and the desired concentration of the PLD inhibitor or DMSO vehicle control.
-
Add the purified PLD enzyme to the tube and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the substrate liposomes.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C with gentle agitation.
-
Stop the reaction by adding a chloroform/methanol/HCl solution to extract the lipids.
-
Separate the lipid phases by centrifugation.
-
Spot the organic (chloroform) phase onto a thin-layer chromatography (TLC) plate and develop the plate to separate the different lipid species (e.g., PC and PA).
-
Visualize the radiolabeled lipids by autoradiography and scrape the spots corresponding to PA into scintillation vials.
-
Quantify the amount of radiolabeled PA produced using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cell-Based PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.
1. Materials:
-
Adherent cell line of interest (e.g., HEK293, Calu-1) cultured in appropriate media.
-
PLD inhibitor stock solutions in DMSO.
-
Primary alcohol (e.g., 1-butanol or deuterated 1-butanol-d10 for mass spectrometry).
-
PLD agonist for stimulation (e.g., phorbol 12-myristate 13-acetate, PMA), if required.
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl).
-
TLC plates and developing solvents or a liquid chromatography-mass spectrometry (LC-MS) system.
2. Protocol:
-
Seed cells in multi-well plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the PLD inhibitor or DMSO vehicle control for a specified time (e.g., 30-60 minutes).
-
Add the primary alcohol (e.g., 0.3-0.5% 1-butanol) to the cell culture medium.
-
If studying stimulated PLD activity, add the agonist (e.g., PMA) and incubate for a defined period (e.g., 15-30 minutes). For basal activity, omit this step.
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform a lipid extraction by adding chloroform and an acidic solution (e.g., HCl) to partition the lipids into an organic phase.
-
Separate the phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Analyze the extracted lipids to quantify the amount of the phosphatidylalcohol product (e.g., phosphatidylbutanol, PtdBut). This can be done by:
-
TLC: If a radiolabeled lipid precursor was used for pre-labeling cells, separate the lipids by TLC and quantify the radiolabeled PtdBut.
-
LC-MS: A more common and sensitive method that can directly measure the mass of PtdBut (or its deuterated analog).
-
-
Calculate the percent inhibition of PtdBut formation at each inhibitor concentration and determine the cellular IC50 value.[13]
Conclusion
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. PLD Inhibitor, FIPI - CAS 939055-18-2 - Calbiochem | 528245 [merckmillipore.com]
- 7. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of halopemide for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Crossroads: Validating VU0155069's Mechanism of Action Reveals On-Target Efficacy and Off-Target Surprises
A critical evaluation of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, underscores the necessity of genetic validation in drug development. While the compound effectively inhibits PLD1-mediated processes such as cancer cell invasion and thrombosis, genetic studies have unveiled a surprising PLD1-independent mechanism for its potent anti-inflammatory effects. This guide provides a comparative analysis of this compound and alternative PLD1 inhibitors, supported by experimental data and detailed protocols to aid researchers in navigating the complexities of its molecular interactions.
This compound was developed as a selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Its role in pathological conditions such as cancer and thrombosis has made it an attractive therapeutic target. Pharmacological studies have demonstrated the efficacy of this compound in blocking cancer cell migration and thrombus formation, effects attributed to its inhibition of PLD1[1][2]. However, the gold standard for target validation remains genetic approaches, such as knockout or knockdown studies, which can definitively link a drug's effect to its intended target.
A pivotal study utilizing bone marrow-derived macrophages (BMDMs) from PLD1 knockout (PLD1-/-) mice revealed that this compound's ability to inhibit inflammasome activation is independent of its action on PLD1[3][4]. This finding highlights a significant off-target effect and emphasizes the importance of genetic validation to fully understand a compound's mechanism of action. While the on-target effects of this compound on cancer cell invasion and thrombosis are strongly supported by correlative evidence, direct genetic validation in these contexts is still emerging.
Comparative Analysis of PLD1 Inhibitors
Several small molecule inhibitors have been developed to target PLD1, each with varying degrees of potency and selectivity. Below is a comparison of this compound with other commonly used PLD1 inhibitors.
| Compound | Target(s) | IC50 (in vitro) | Cellular IC50 | Key Features & Findings |
| This compound | PLD1 (selective) | PLD1: 46 nMPLD2: 933 nM[5] | PLD1: 110 nMPLD2: 1800 nM[5] | Inhibits cancer cell invasion and thrombosis via PLD1.[1][2] Potent inflammasome inhibitor through a PLD1-independent off-target mechanism.[3][4] |
| VU0359595 | PLD1 (highly selective) | PLD1: 3.7 nMPLD2: 6.4 µM[6] | Not specified | Potent and highly selective for PLD1 over PLD2. Used in cancer and metabolic disease research.[7] |
| FIPI | PLD1/PLD2 (dual) | PLD1: ~25 nMPLD2: ~25 nM[6][8] | PLD1: 1 nMEndogenous PLD: 0.5 nM[8] | Potent dual inhibitor of PLD1 and PLD2. Alters cell spreading and inhibits chemotaxis.[8] |
| A3373 | PLD1/PLD2 | PLD1: 325 nMPLD2: 15.15 µM[6] | Not specified | Inhibits LPS-induced immune response and has roles in autoimmune arthritis and osteoclastogenesis.[6] |
| Halopemide | PLD1/PLD2 (dual) | PLD1: 220 nMPLD2: 310 nM[6] | Not specified | A psychotropic agent that also acts as a potent dual PLD inhibitor.[6] |
Genetic Validation of this compound's Mechanism of Action
Genetic validation is crucial to confirm that the biological effects of a compound are mediated through its intended target.
On-Target Validation (PLD1-Dependent Effects)
The role of PLD1 in cancer cell invasion and thrombosis is supported by studies using both this compound and genetic models. For instance, PLD1 has been shown to be overexpressed in glioma, and its knockdown or inhibition with this compound reduces cell proliferation and migration[9]. Similarly, studies on thrombosis in Pld1-/- mice show a protected phenotype, which is mimicked by the pharmacological inhibition of PLD1 with this compound[2][10]. While these studies provide strong evidence for on-target activity, definitive validation would involve demonstrating a lack of effect of this compound on cancer cell invasion or thrombosis in a PLD1 knockout or knockdown model.
Off-Target Validation (PLD1-Independent Effects)
The most striking example of genetic validation for this compound comes from the investigation of its anti-inflammatory properties. A study by Lee et al. (2019) conclusively demonstrated that this compound inhibits the activation of the NLRP3 inflammasome in macrophages lacking PLD1[3][4]. This unequivocally proves that this specific effect is mediated by an off-target mechanism. The identity of this off-target remains to be elucidated.
Signaling Pathways and Experimental Workflows
Validated On-Target Signaling Pathway of this compound in Cancer Cell Invasion
Experimental Workflow for Genetic Validation of On-Target Effects
PLD1-Independent Inflammasome Inhibition Pathway
Experimental Protocols
In Vitro PLD Activity Assay
This assay measures the ability of a compound to inhibit PLD-mediated hydrolysis of a fluorescent or radiolabeled substrate.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes.
-
Phosphatidylcholine (PC) substrate (e.g., with a fluorescent or radioactive label).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 2 mM MgCl2).
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
96-well microplate.
-
Plate reader (fluorometer or scintillation counter).
Procedure:
-
Prepare a reaction mixture containing the assay buffer and PC substrate.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the purified PLD enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using the plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value. A detailed protocol for a colorimetric assay can be found in commercially available kits such as Abcam's ab183306[9]. Variations of this assay using radiolabeled substrates are also widely used[1][11].
PLD1 Knockdown using siRNA in Cancer Cells
This protocol describes the transient knockdown of PLD1 expression in a cancer cell line to validate the on-target effects of this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
PLD1-specific siRNA and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
6-well plates.
-
Reagents for Western blotting or qRT-PCR.
Procedure:
-
Cell Seeding: The day before transfection, seed the cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the PLD1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and validate the knockdown of PLD1 expression by Western blotting or qRT-PCR.
-
Functional Assay: Once knockdown is confirmed, treat the cells with this compound or vehicle and perform a functional assay, such as a transwell invasion assay, to assess the on-target effect.
Conclusion
The case of this compound serves as a compelling example of the power and necessity of genetic validation in modern drug discovery. While the compound shows promise as a PLD1 inhibitor for applications in oncology and thrombosis, its PLD1-independent anti-inflammatory activity highlights the potential for unexpected off-target effects. This guide provides researchers with a comparative framework and experimental methodologies to dissect the on- and off-target activities of this compound and related compounds, ultimately facilitating a more precise understanding of their therapeutic potential and limitations. Future research should focus on definitively validating the on-target effects of this compound in various disease models using genetic approaches and on identifying the elusive off-target responsible for its potent inflammasome inhibition.
References
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 and D2 Synergistically Regulate Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Crossroads: Validating VU0155069's Mechanism of Action Reveals On-Target Efficacy and Off-Target Surprises
A critical evaluation of the selective Phospholipase D1 (PLD1) inhibitor, VU0155069, underscores the necessity of genetic validation in drug development. While the compound effectively inhibits PLD1-mediated processes such as cancer cell invasion and thrombosis, genetic studies have unveiled a surprising PLD1-independent mechanism for its potent anti-inflammatory effects. This guide provides a comparative analysis of this compound and alternative PLD1 inhibitors, supported by experimental data and detailed protocols to aid researchers in navigating the complexities of its molecular interactions.
This compound was developed as a selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Its role in pathological conditions such as cancer and thrombosis has made it an attractive therapeutic target. Pharmacological studies have demonstrated the efficacy of this compound in blocking cancer cell migration and thrombus formation, effects attributed to its inhibition of PLD1[1][2]. However, the gold standard for target validation remains genetic approaches, such as knockout or knockdown studies, which can definitively link a drug's effect to its intended target.
A pivotal study utilizing bone marrow-derived macrophages (BMDMs) from PLD1 knockout (PLD1-/-) mice revealed that this compound's ability to inhibit inflammasome activation is independent of its action on PLD1[3][4]. This finding highlights a significant off-target effect and emphasizes the importance of genetic validation to fully understand a compound's mechanism of action. While the on-target effects of this compound on cancer cell invasion and thrombosis are strongly supported by correlative evidence, direct genetic validation in these contexts is still emerging.
Comparative Analysis of PLD1 Inhibitors
Several small molecule inhibitors have been developed to target PLD1, each with varying degrees of potency and selectivity. Below is a comparison of this compound with other commonly used PLD1 inhibitors.
| Compound | Target(s) | IC50 (in vitro) | Cellular IC50 | Key Features & Findings |
| This compound | PLD1 (selective) | PLD1: 46 nMPLD2: 933 nM[5] | PLD1: 110 nMPLD2: 1800 nM[5] | Inhibits cancer cell invasion and thrombosis via PLD1.[1][2] Potent inflammasome inhibitor through a PLD1-independent off-target mechanism.[3][4] |
| VU0359595 | PLD1 (highly selective) | PLD1: 3.7 nMPLD2: 6.4 µM[6] | Not specified | Potent and highly selective for PLD1 over PLD2. Used in cancer and metabolic disease research.[7] |
| FIPI | PLD1/PLD2 (dual) | PLD1: ~25 nMPLD2: ~25 nM[6][8] | PLD1: 1 nMEndogenous PLD: 0.5 nM[8] | Potent dual inhibitor of PLD1 and PLD2. Alters cell spreading and inhibits chemotaxis.[8] |
| A3373 | PLD1/PLD2 | PLD1: 325 nMPLD2: 15.15 µM[6] | Not specified | Inhibits LPS-induced immune response and has roles in autoimmune arthritis and osteoclastogenesis.[6] |
| Halopemide | PLD1/PLD2 (dual) | PLD1: 220 nMPLD2: 310 nM[6] | Not specified | A psychotropic agent that also acts as a potent dual PLD inhibitor.[6] |
Genetic Validation of this compound's Mechanism of Action
Genetic validation is crucial to confirm that the biological effects of a compound are mediated through its intended target.
On-Target Validation (PLD1-Dependent Effects)
The role of PLD1 in cancer cell invasion and thrombosis is supported by studies using both this compound and genetic models. For instance, PLD1 has been shown to be overexpressed in glioma, and its knockdown or inhibition with this compound reduces cell proliferation and migration[9]. Similarly, studies on thrombosis in Pld1-/- mice show a protected phenotype, which is mimicked by the pharmacological inhibition of PLD1 with this compound[2][10]. While these studies provide strong evidence for on-target activity, definitive validation would involve demonstrating a lack of effect of this compound on cancer cell invasion or thrombosis in a PLD1 knockout or knockdown model.
Off-Target Validation (PLD1-Independent Effects)
The most striking example of genetic validation for this compound comes from the investigation of its anti-inflammatory properties. A study by Lee et al. (2019) conclusively demonstrated that this compound inhibits the activation of the NLRP3 inflammasome in macrophages lacking PLD1[3][4]. This unequivocally proves that this specific effect is mediated by an off-target mechanism. The identity of this off-target remains to be elucidated.
Signaling Pathways and Experimental Workflows
Validated On-Target Signaling Pathway of this compound in Cancer Cell Invasion
Experimental Workflow for Genetic Validation of On-Target Effects
PLD1-Independent Inflammasome Inhibition Pathway
Experimental Protocols
In Vitro PLD Activity Assay
This assay measures the ability of a compound to inhibit PLD-mediated hydrolysis of a fluorescent or radiolabeled substrate.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes.
-
Phosphatidylcholine (PC) substrate (e.g., with a fluorescent or radioactive label).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM EGTA, 2 mM MgCl2).
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
96-well microplate.
-
Plate reader (fluorometer or scintillation counter).
Procedure:
-
Prepare a reaction mixture containing the assay buffer and PC substrate.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the purified PLD enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using the plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value. A detailed protocol for a colorimetric assay can be found in commercially available kits such as Abcam's ab183306[9]. Variations of this assay using radiolabeled substrates are also widely used[1][11].
PLD1 Knockdown using siRNA in Cancer Cells
This protocol describes the transient knockdown of PLD1 expression in a cancer cell line to validate the on-target effects of this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
PLD1-specific siRNA and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium.
-
6-well plates.
-
Reagents for Western blotting or qRT-PCR.
Procedure:
-
Cell Seeding: The day before transfection, seed the cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the PLD1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and validate the knockdown of PLD1 expression by Western blotting or qRT-PCR.
-
Functional Assay: Once knockdown is confirmed, treat the cells with this compound or vehicle and perform a functional assay, such as a transwell invasion assay, to assess the on-target effect.
Conclusion
The case of this compound serves as a compelling example of the power and necessity of genetic validation in modern drug discovery. While the compound shows promise as a PLD1 inhibitor for applications in oncology and thrombosis, its PLD1-independent anti-inflammatory activity highlights the potential for unexpected off-target effects. This guide provides researchers with a comparative framework and experimental methodologies to dissect the on- and off-target activities of this compound and related compounds, ultimately facilitating a more precise understanding of their therapeutic potential and limitations. Future research should focus on definitively validating the on-target effects of this compound in various disease models using genetic approaches and on identifying the elusive off-target responsible for its potent inflammasome inhibition.
References
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 and D2 Synergistically Regulate Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for VU0155069
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of VU0155069, a selective phospholipase D1 (PLD1) inhibitor. The information is intended to foster a secure and efficient laboratory environment, ensuring that the value of this research tool is maximized without compromising safety.
Proper Disposal Procedures for this compound
Waste Identification and Segregation:
-
Hazard Determination: Before disposal, a hazardous waste determination should be performed. While this compound is not currently classified as a hazardous substance by the EPA, it is prudent to handle it with care. Factors to consider include its formulation (e.g., dissolved in DMSO, a flammable solvent) and any other chemicals it has been mixed with.
-
Waste Segregation: Waste containing this compound should be segregated from other laboratory waste streams. Do not mix with incompatible chemicals.
Disposal of Solid Waste:
-
Unused/Expired Solid this compound:
-
Collect in a clearly labeled, sealed, and non-leaking container.
-
The label should include "Non-hazardous chemical waste," the chemical name "this compound," and the approximate quantity.
-
Dispose of through your institution's hazardous or chemical waste disposal program. Do not place in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated Labware (e.g., pipette tips, gloves, weigh boats):
-
Collect in a designated, lined waste container.
-
Once full, seal the bag and place it in a secondary rigid, closable container.
-
Label the container as "Non-hazardous chemical waste" with a description of the contents (e.g., "Lab debris contaminated with this compound").
-
Dispose of through your institution's chemical waste program.
-
Disposal of Liquid Waste:
-
Unused/Expired this compound Solutions (e.g., in DMSO):
-
Collect in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Non-hazardous chemical waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations and volumes.
-
Keep the container sealed when not in use.
-
Dispose of through your institution's hazardous or chemical waste disposal program. Do not pour down the drain , especially when dissolved in solvents like DMSO.
-
-
Aqueous Solutions from Experiments (e.g., cell culture media):
-
Solutions containing low concentrations of this compound in aqueous media may potentially be disposed of down the drain, but only after consulting and receiving approval from your institution's EHS office .
-
Factors for EHS to consider will include the final concentration of this compound, the presence of other chemicals, and the pH of the solution. The pH should generally be between 6 and 9.
-
If drain disposal is not approved, collect the waste in a labeled container as described above.
-
Empty Containers:
-
Empty containers that held solid this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water, if soluble).
-
The rinsate must be collected and disposed of as liquid chemical waste.
-
After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available research data.
| Parameter | Value | Reference |
| IC₅₀ for PLD1 | 46 nM | [1] |
| Purity | ≥98% | |
| Molecular Weight | 462.97 g/mol | |
| Solubility in DMSO | 15 mg/mL (32.39 mM) | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Detailed Methodology for Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from a study investigating the inhibitory effects of this compound on inflammasome activation[2].
1. Cell Culture and Seeding:
-
Culture bone marrow-derived macrophages (BMDMs) to 80-90% confluency.
-
Seed BMDMs in appropriate culture plates for the planned assays (e.g., 12-well plates).
2. Priming:
-
Stimulate BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to prime the inflammasome.
3. This compound Treatment:
-
Following LPS priming, treat the BMDMs with varying concentrations of this compound (e.g., 0.1, 0.5, 2, 10 µM) or a vehicle control (e.g., 0.05% DMSO).
4. Inflammasome Activation:
-
Induce inflammasome activation by treating the cells with one of the following stimuli:
-
Nigericin: 10 µM for 30 minutes.
-
Monosodium Urate (MSU): 300 µg/mL.
-
dsDNA: 1 µg/mL for 16 hours.
-
Flagellin: 1 µg/mL for 16 hours.
-
5. Measurement of Cytokine Production and Cell Death:
-
ELISA: Collect the cell culture supernatant to measure the levels of secreted cytokines such as IL-1β and TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions[2].
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) in the cell culture supernatant as an indicator of pyroptosis using an LDH assay kit[2].
Experimental Workflow for Inflammasome Activation Assay
References
Essential Safety and Logistical Information for VU0155069
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of VU0155069, a selective phospholipase D1 (PLD1) inhibitor. The information is intended to foster a secure and efficient laboratory environment, ensuring that the value of this research tool is maximized without compromising safety.
Proper Disposal Procedures for this compound
Waste Identification and Segregation:
-
Hazard Determination: Before disposal, a hazardous waste determination should be performed. While this compound is not currently classified as a hazardous substance by the EPA, it is prudent to handle it with care. Factors to consider include its formulation (e.g., dissolved in DMSO, a flammable solvent) and any other chemicals it has been mixed with.
-
Waste Segregation: Waste containing this compound should be segregated from other laboratory waste streams. Do not mix with incompatible chemicals.
Disposal of Solid Waste:
-
Unused/Expired Solid this compound:
-
Collect in a clearly labeled, sealed, and non-leaking container.
-
The label should include "Non-hazardous chemical waste," the chemical name "this compound," and the approximate quantity.
-
Dispose of through your institution's hazardous or chemical waste disposal program. Do not place in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated Labware (e.g., pipette tips, gloves, weigh boats):
-
Collect in a designated, lined waste container.
-
Once full, seal the bag and place it in a secondary rigid, closable container.
-
Label the container as "Non-hazardous chemical waste" with a description of the contents (e.g., "Lab debris contaminated with this compound").
-
Dispose of through your institution's chemical waste program.
-
Disposal of Liquid Waste:
-
Unused/Expired this compound Solutions (e.g., in DMSO):
-
Collect in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Non-hazardous chemical waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations and volumes.
-
Keep the container sealed when not in use.
-
Dispose of through your institution's hazardous or chemical waste disposal program. Do not pour down the drain , especially when dissolved in solvents like DMSO.
-
-
Aqueous Solutions from Experiments (e.g., cell culture media):
-
Solutions containing low concentrations of this compound in aqueous media may potentially be disposed of down the drain, but only after consulting and receiving approval from your institution's EHS office .
-
Factors for EHS to consider will include the final concentration of this compound, the presence of other chemicals, and the pH of the solution. The pH should generally be between 6 and 9.
-
If drain disposal is not approved, collect the waste in a labeled container as described above.
-
Empty Containers:
-
Empty containers that held solid this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water, if soluble).
-
The rinsate must be collected and disposed of as liquid chemical waste.
-
After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available research data.
| Parameter | Value | Reference |
| IC₅₀ for PLD1 | 46 nM | [1] |
| Purity | ≥98% | |
| Molecular Weight | 462.97 g/mol | |
| Solubility in DMSO | 15 mg/mL (32.39 mM) | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Detailed Methodology for Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from a study investigating the inhibitory effects of this compound on inflammasome activation[2].
1. Cell Culture and Seeding:
-
Culture bone marrow-derived macrophages (BMDMs) to 80-90% confluency.
-
Seed BMDMs in appropriate culture plates for the planned assays (e.g., 12-well plates).
2. Priming:
-
Stimulate BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to prime the inflammasome.
3. This compound Treatment:
-
Following LPS priming, treat the BMDMs with varying concentrations of this compound (e.g., 0.1, 0.5, 2, 10 µM) or a vehicle control (e.g., 0.05% DMSO).
4. Inflammasome Activation:
-
Induce inflammasome activation by treating the cells with one of the following stimuli:
-
Nigericin: 10 µM for 30 minutes.
-
Monosodium Urate (MSU): 300 µg/mL.
-
dsDNA: 1 µg/mL for 16 hours.
-
Flagellin: 1 µg/mL for 16 hours.
-
5. Measurement of Cytokine Production and Cell Death:
-
ELISA: Collect the cell culture supernatant to measure the levels of secreted cytokines such as IL-1β and TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions[2].
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) in the cell culture supernatant as an indicator of pyroptosis using an LDH assay kit[2].
Experimental Workflow for Inflammasome Activation Assay
References
Essential Safety and Operational Guidance for Handling VU0155069
For researchers, scientists, and drug development professionals working with the selective phospholipase D1 (PLD1) inhibitor, VU0155069, adherence to strict safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Eye Protection | Safety glasses with side-shields or goggles | Should be compliant with EN166 (EU) or NIOSH (US) standards. Use of a face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly after use and wash hands thoroughly. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be considered. |
| Respiratory | Not typically required under normal use | If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A risk assessment should be conducted. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust inhalation.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is -20°C.
Spill Management: In case of a spill, avoid dust formation. Sweep up the material, place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Essential Safety and Operational Guidance for Handling VU0155069
For researchers, scientists, and drug development professionals working with the selective phospholipase D1 (PLD1) inhibitor, VU0155069, adherence to strict safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Eye Protection | Safety glasses with side-shields or goggles | Should be compliant with EN166 (EU) or NIOSH (US) standards. Use of a face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly after use and wash hands thoroughly. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be considered. |
| Respiratory | Not typically required under normal use | If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A risk assessment should be conducted. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust inhalation.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is -20°C.
Spill Management: In case of a spill, avoid dust formation. Sweep up the material, place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
